1,2,3-Propanetriol, diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-acetyloxy-3-hydroxypropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDRFCJKNROTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Record name | GLYCERYL DIACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883105 | |
| Record name | 1,2-Diacetylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |
| Record name | 1,2,3-Propanetriol, diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | GLYCERYL DIACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water. Miscible with ethanol | |
| Record name | GLYCERYL DIACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
102-62-5, 25395-31-7, 101364-64-1 | |
| Record name | 1,2-Diacetylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-diacylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetriol, diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diacetylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-Glycerol 1,2-diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3-Propanetriol Diacetate from Glycerol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2,3-propanetriol diacetate, commonly known as diacetin, from glycerol.[1][2] It is intended for researchers, scientists, and professionals in drug development and other relevant industries. This document delves into the core chemical principles, reaction mechanisms, catalytic strategies, and detailed experimental protocols. By integrating theoretical knowledge with practical insights, this guide aims to serve as an authoritative resource for the efficient and selective synthesis of this versatile diester.
Introduction: The Significance of 1,2,3-Propanetriol Diacetate
1,2,3-Propanetriol diacetate, or diacetin, is a diester of glycerol and acetic acid.[1][2] It typically exists as a mixture of two isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[1] This compound is a clear, colorless, and odorless viscous liquid with a high boiling point.[1] Its utility spans a wide range of industrial applications, owing to its properties as a plasticizer, solvent, and humectant.[1][3]
In the pharmaceutical industry , diacetin serves as an excipient and solvent in various drug formulations, contributing to the stability and solubility of active pharmaceutical ingredients.[1][3] The food industry utilizes it as a food additive (E1517), where it functions as an emulsifier and a solvent for flavorings.[1][2] In the cosmetics and personal care sector , its emollient properties are leveraged in creams and lotions.[1][3] Furthermore, diacetin is employed in the manufacturing of plastics and polymers as a plasticizer to enhance flexibility.[1][3]
The synthesis of diacetin from glycerol, a readily available byproduct of biodiesel production, represents a significant avenue for valorizing this renewable feedstock into a value-added chemical.[3][4][5][6] This guide will focus on the direct esterification of glycerol with acetic acid, a common and economically viable production route.[5]
The Core Chemistry: Esterification of Glycerol
The synthesis of diacetin from glycerol is achieved through an esterification reaction with an acetylating agent, most commonly acetic acid or acetic anhydride.[3] This guide will primarily focus on the reaction with acetic acid. The reaction is a stepwise process, yielding monoacetin, diacetin, and triacetin as the primary products.
The overall reaction can be represented as follows:
C₃H₅(OH)₃ + 2CH₃COOH ⇌ C₃H₅(OH)(OOCCH₃)₂ + 2H₂O (Glycerol) + (Acetic Acid) ⇌ (Diacetin) + (Water)
Reaction Mechanism
The esterification of glycerol with acetic acid is a reversible reaction that is typically catalyzed by an acid.[7] The mechanism, following the principles of Fischer-Speier esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol (glycerol).
Mechanism Visualization:
Caption: Fischer-Speier esterification mechanism for glycerol acetylation.
This process occurs sequentially at the different hydroxyl groups of the glycerol molecule. The primary hydroxyl groups are generally more reactive than the secondary hydroxyl group. The reaction is an equilibrium-controlled process, and therefore, the removal of water is crucial to drive the reaction towards the formation of di- and tri-esters.[7]
Catalytic Strategies: Homogeneous vs. Heterogeneous Catalysis
The choice of catalyst is a critical factor influencing the reaction rate, selectivity, and overall process efficiency. Both homogeneous and heterogeneous catalysts are employed for glycerol acetylation.
Homogeneous Catalysis
Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid (PTSA), are highly effective in promoting the esterification of glycerol.[8][9] They generally exhibit high activity and can lead to high yields of acetins.[8][10]
However, the use of homogeneous catalysts presents several drawbacks, including:
-
Corrosion: Strong acids can be corrosive to reactor vessels.[8][9]
-
Separation Difficulties: The catalyst is dissolved in the reaction mixture, making its separation from the products challenging and often incomplete.[8][9]
-
Waste Generation: Neutralization of the acid catalyst after the reaction generates significant amounts of salt waste.[8]
-
Non-reusability: The catalyst cannot be easily recovered and reused.[9]
Heterogeneous Catalysis
To overcome the limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts.[8][9][11] These catalysts offer several advantages, including ease of separation from the product mixture, reduced corrosion, and the potential for regeneration and reuse.[9]
Commonly investigated heterogeneous catalysts include:
-
Ion-exchange resins: Amberlyst-15 and Amberlyst-36 are widely used and have shown high activity and selectivity.[8][11][12][13]
-
Zeolites: Materials like H-USY, H-ZSM-5, and H-Beta have been explored due to their defined pore structures and tunable acidity.[8][11]
-
Metal oxides: Antimony pentoxide (Sb₂O₅) has demonstrated good activity and selectivity towards diacetin.[4][14]
-
Sulfated metal oxides and supported heteropolyacids: These materials also exhibit strong acidic properties suitable for esterification.[11][15]
The performance of heterogeneous catalysts is influenced by factors such as their acidity (both Brønsted and Lewis acid sites), pore size, and surface properties.[4][11]
Key Reaction Parameters and Their Influence
The selective synthesis of diacetin is highly dependent on the careful control of several reaction parameters.
Molar Ratio of Acetic Acid to Glycerol
The molar ratio of acetic acid to glycerol is a crucial parameter that affects both the conversion of glycerol and the selectivity towards different acetins.[16][17] A higher molar ratio of acetic acid generally favors higher glycerol conversion by shifting the reaction equilibrium towards the products.[16] For the preferential formation of diacetin, an acetic acid to glycerol molar ratio in the range of 2.5:1 to 7:1 is often employed.[3][12][13][18]
Reaction Temperature
Temperature plays a significant role in the reaction kinetics.[19][20] Increasing the reaction temperature generally increases the rate of reaction and glycerol conversion.[19][20] However, excessively high temperatures can lead to the evaporation of acetic acid and potentially undesirable side reactions.[20] Typical reaction temperatures for diacetin synthesis range from 100°C to 145°C.[3][13][18]
Catalyst Loading
The amount of catalyst used influences the reaction rate. A higher catalyst loading generally leads to a faster reaction. However, an optimal loading needs to be determined to balance reaction efficiency with economic considerations.
Reaction Time
The reaction time required to achieve high conversion and selectivity depends on the other reaction parameters. Progress of the reaction is typically monitored over time to determine the optimal duration.
Table 1: Summary of Reaction Conditions for Diacetin Synthesis
| Parameter | Typical Range | Rationale |
| Acetic Acid:Glycerol Molar Ratio | 2.5:1 - 9:1 | Shifts equilibrium towards product formation.[3][12][13][15][18] |
| Temperature | 100°C - 145°C | Increases reaction rate.[3][13][18][20] |
| Catalyst | Amberlyst-15, Amberlyst-36, Sb₂O₅, etc. | Provides acid sites for catalysis.[4][8][12][13] |
| Catalyst Loading | 0.05 - 5 wt% of reactants | Influences reaction rate.[14][18] |
Experimental Protocol: Synthesis of Diacetin using Amberlyst-15
This section provides a detailed, step-by-step methodology for the synthesis of diacetin using a heterogeneous catalyst, Amberlyst-15.
Materials and Equipment
-
Reactants: Glycerol (99.5% purity), Glacial Acetic Acid
-
Catalyst: Amberlyst-15 ion-exchange resin
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
-
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of diacetin.
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add glycerol and glacial acetic acid in a desired molar ratio (e.g., 1:5).
-
Catalyst Addition: Add the Amberlyst-15 catalyst (e.g., 3 wt% based on the weight of glycerol).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 110°C) with continuous stirring. Maintain the reaction for the specified time (e.g., 4-6 hours).
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Separate the solid Amberlyst-15 catalyst from the liquid product mixture by filtration. The catalyst can be washed, dried, and potentially reused.
-
Purification:
-
Remove the excess unreacted acetic acid and the water formed during the reaction using a rotary evaporator.
-
Further purify the resulting crude product by vacuum distillation to isolate diacetin from monoacetin and triacetin.
-
-
Characterization: Analyze the purified product using analytical techniques such as Gas Chromatography (GC) to determine the purity and isomer distribution, Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Product Characterization and Quality Control
Thorough characterization of the synthesized diacetin is essential to ensure its purity and suitability for its intended application.
-
Gas Chromatography (GC): Used to determine the conversion of glycerol and the selectivity towards mono-, di-, and triacetin.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of ester functional groups (C=O stretch) and the disappearance or reduction of hydroxyl groups (O-H stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the 1,2- and 1,3-diacetin isomers.
-
Titration: To determine the acid value, indicating the amount of residual free acetic acid.[21]
Conclusion
The synthesis of 1,2,3-propanetriol diacetate from glycerol via acid-catalyzed esterification with acetic acid is a well-established and industrially relevant process. The choice between homogeneous and heterogeneous catalysts depends on the specific requirements of the application, with heterogeneous catalysts offering significant advantages in terms of environmental impact and process sustainability. By carefully controlling key reaction parameters such as molar ratio, temperature, and catalyst type, it is possible to achieve high yields and selectivity for diacetin. The methodologies and insights provided in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of this valuable chemical.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Glyceryl diacetate - Wikipedia [en.wikipedia.org]
- 3. Buy 1,2,3-Propanetriol, diacetate | 102-62-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Continuous Process of Reactive Distillation to Produce Bio-additive Triacetin From Glycerol | Mufrodi | Modern Applied Science | CCSE [ccsenet.org]
- 7. ijcea.org [ijcea.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability - CONICET [bicyt.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. matec-conferences.org [matec-conferences.org]
- 17. researchgate.net [researchgate.net]
- 18. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 19. Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. fao.org [fao.org]
An In-Depth Technical Guide to the Chemical Properties of Glycerol Diacetate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties of glycerol diacetate, also known as diacetin. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical characteristics, reactivity, and analytical methodologies pertinent to this versatile excipient and chemical intermediate. The information herein is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical applicability.
Introduction: The Molecular Profile of Glycerol Diacetate
Glycerol diacetate (C₇H₁₂O₅, Molecular Weight: 176.17 g/mol ) is the diester of glycerol and acetic acid.[1] It typically exists as a mixture of two positional isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[1][2] This clear, colorless, and odorless to slightly fatty-odored oily liquid is characterized by its hygroscopic nature and a high boiling point.[3] Its utility across various industries, particularly in pharmaceuticals, cosmetics, and food production, stems from its properties as a solvent, plasticizer, and emollient.[3] In the pharmaceutical sector, it serves as a crucial solvent and carrier in drug formulations, enhancing the stability and delivery of active pharmaceutical ingredients (APIs).[2]
Physicochemical Properties: A Quantitative Overview
The functional characteristics of glycerol diacetate are dictated by its physical and chemical properties. A thorough understanding of these parameters is essential for its effective application in research and formulation development.
Table 1: Key Physicochemical Properties of Glycerol Diacetate
| Property | Value | References |
| Molecular Formula | C₇H₁₂O₅ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Clear, colorless, oily liquid | [3] |
| Odor | Odorless to a slight, fatty odor | [3] |
| Boiling Point | Approximately 280 °C | [1] |
| Melting Point | Approximately -30 °C | [1] |
| Density | Approximately 1.17 - 1.19 g/mL at 25 °C | [3] |
| Solubility | Miscible with water and ethanol; partially soluble in ether and ethyl acetate. | |
| Refractive Index | n20/D ≈ 1.440 | [3] |
These properties underscore glycerol diacetate's utility as a versatile solvent, capable of dissolving a range of hydrophilic and lipophilic substances, a critical attribute in complex formulations. Its low melting point and high boiling point provide a wide liquid range, ensuring stability under various processing conditions.
Synthesis and Chemical Reactivity
Glycerol diacetate is primarily synthesized through the esterification of glycerol with an acetylating agent, such as acetic acid or acetic anhydride.[1] The reaction is typically facilitated by an acid catalyst.
Synthesis of Glycerol Diacetate
The synthesis of glycerol diacetate from glycerol and acetic acid is a reversible esterification reaction. To drive the equilibrium towards the product side, a catalyst is employed, and water, a byproduct, is typically removed.
Caption: Synthesis of Glycerol Diacetate via Acid-Catalyzed Esterification.
The reaction mechanism involves the protonation of the carbonyl oxygen of acetic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[4] The hydroxyl groups of glycerol then act as nucleophiles, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to form the ester linkage. This process occurs twice to yield glycerol diacetate.
Key Chemical Reactions
As an ester, glycerol diacetate is susceptible to hydrolysis, a reaction that cleaves the ester bonds to yield glycerol and acetic acid. This reaction can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: The mechanism is the reverse of esterification. The ester oxygen is protonated, followed by nucleophilic attack by water.
Caption: Mechanism of Acid-Catalyzed Hydrolysis of Glycerol Diacetate.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The products are glycerol and an acetate salt.
Caption: Mechanism of Base-Catalyzed Hydrolysis of Glycerol Diacetate.
Upon heating to its boiling point, glycerol diacetate can decompose, potentially forming corrosive fumes of acrolein, a characteristic decomposition product of glycerol.[2] The decomposition may also yield acetic acid.[2]
Experimental Protocols for Characterization
The quality and purity of glycerol diacetate are critical for its application, especially in pharmaceuticals. The following are established methodologies for its characterization.
Synthesis of Glycerol Diacetate: A Laboratory-Scale Protocol
This protocol is based on the esterification of glycerol with acetic acid using a solid acid catalyst.[5]
Materials:
-
Glycerol (0.5 mol, 46.05 g)
-
Acetic acid (1.25 mol, 75.06 g)
-
Amberlyst-15 catalyst (e.g., 0.184 g)[5]
-
Water-carrying agent (e.g., cyclohexane)[5]
-
Reaction flask with a reflux condenser and a Dean-Stark trap
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Combine glycerol, acetic acid, Amberlyst-15, and cyclohexane in the reaction flask.
-
Heat the mixture to reflux (approximately 95 °C) and collect the water removed in the Dean-Stark trap.[5]
-
Continue the reaction for 10-12 hours or until no more water is collected.[5]
-
After cooling, filter the catalyst from the reaction mixture.
-
Remove the excess acetic acid and cyclohexane by distillation under normal pressure.
-
Purify the resulting glycerol diacetate by vacuum distillation.
Caption: Workflow for the Laboratory Synthesis of Glycerol Diacetate.
Purity Assessment by Titration
This method determines the purity of glycerol diacetate by saponification followed by back-titration of the excess alkali.[2]
Materials:
-
Glycerol diacetate sample (approx. 1 g)
-
1 N Potassium hydroxide (KOH) solution (25 mL)
-
Isopropanol (15 mL)
-
0.5 N Sulfuric acid (H₂SO₄)
-
Phenolphthalein indicator
-
Pressure-resistant bottle
-
Water bath
Procedure:
-
Accurately weigh about 1 g of the glycerol diacetate sample into the pressure bottle.
-
Add 25 mL of 1 N KOH and 15 mL of isopropanol.
-
Securely stopper the bottle and heat in a water bath at 98±2 °C for 1 hour.[2]
-
Cool the bottle to room temperature and carefully release any pressure.
-
Add 6-8 drops of phenolphthalein indicator.
-
Titrate the excess KOH with 0.5 N H₂SO₄ until the pink color disappears.
-
Perform a blank determination with the same quantities of reagents but without the sample.
-
Calculate the purity using the following formula:
Purity (%) = [(V_blank - V_sample) × N_acid × 88.08] / (W_sample × 1000) × 100
Where:
-
V_blank = Volume of H₂SO₄ used for the blank (mL)
-
V_sample = Volume of H₂SO₄ used for the sample (mL)
-
N_acid = Normality of the H₂SO₄ solution
-
W_sample = Weight of the sample (g)
-
88.08 = Equivalent weight of glycerol diacetate (176.17 / 2)
-
Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the quantification of glycerol diacetate and its related impurities. The following is a general protocol that can be adapted.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-624 or similar)
-
Autosampler
-
Chromatography data system
Reagents:
-
Glycerol diacetate reference standard
-
Solvent/Diluent (e.g., Methanol or Acetonitrile, HPLC grade)
-
Carrier gas (Helium or Nitrogen, high purity)
-
FID gases (Hydrogen and compressed air, high purity)
Chromatographic Conditions (Starting Point):
-
Column: e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness
-
Oven Temperature Program: Initial temperature of 125 °C for 5 minutes, then ramp at 5 °C/min to 160 °C.[1]
-
Injector Temperature: 210 °C[1]
-
Detector Temperature: 250 °C[1]
-
Carrier Gas Flow: Constant flow, e.g., 2 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: e.g., 50:1
Procedure:
-
Standard Preparation: Prepare a stock solution of the glycerol diacetate reference standard in the chosen diluent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the glycerol diacetate sample and dissolve it in the diluent to a known concentration.
-
Analysis: Inject the standards and samples into the GC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the glycerol diacetate standard against its concentration. Determine the concentration of glycerol diacetate in the sample from the calibration curve.
Conclusion
Glycerol diacetate is a compound with a well-defined set of chemical and physical properties that make it highly valuable in various scientific and industrial applications, particularly in the pharmaceutical field. Its synthesis via esterification is a straightforward process, and its reactivity is primarily governed by the ester functional groups. The analytical methods outlined in this guide provide robust means for its characterization and quality control. For researchers and drug development professionals, a comprehensive understanding of these properties is paramount for leveraging the full potential of glycerol diacetate in innovative formulations and chemical syntheses.
References
An In-depth Technical Guide to 1,2,3-Propanetriol Diacetate
Introduction: Understanding the Versatility of 1,2,3-Propanetriol Diacetate
1,2,3-Propanetriol diacetate, more commonly known as diacetin or glyceryl diacetate, is a versatile organic compound that holds significant importance across a multitude of scientific and industrial sectors.[1] It is a diester of glycerol and acetic acid, resulting in a compound that skillfully balances hydrophilic and lipophilic characteristics.[2] This unique duality makes it an invaluable component in formulations ranging from pharmaceuticals and cosmetics to food and beverage production.[3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide a deep dive into the core chemical identity of 1,2,3-propanetriol diacetate, its physicochemical properties, synthesis, and critical applications, with a particular focus on its role in research and pharmaceutical development. The information presented herein is grounded in authoritative sources to ensure scientific integrity and support your advanced applications.
Part 1: Chemical Identity and Nomenclature
Precise identification of a chemical substance is paramount in research and development to ensure reproducibility and compliance with regulatory standards. 1,2,3-Propanetriol diacetate is typically a mixture of two isomers, 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[4][5] The general CAS number 25395-31-7 is commonly used to refer to this mixture.[5][6]
Key Identifiers
A comprehensive list of identifiers for 1,2,3-propanetriol diacetate is provided below to facilitate unambiguous identification and information retrieval from chemical databases and regulatory documents.
| Identifier | Value | Source(s) |
| Primary Common Name | Diacetin | [4][5] |
| IUPAC Name | (2-acetyloxy-3-hydroxypropyl) acetate | [7] |
| CAS Number | 25395-31-7 | [5][6][7][8] |
| EC Number | 246-941-2 | [5][7] |
| Molecular Formula | C₇H₁₂O₅ | [8][9] |
| Molecular Weight | 176.17 g/mol | [7][8] |
| Food Additive Number | E1517 | [5] |
Synonyms
The extensive use of 1,2,3-propanetriol diacetate across various industries has led to a wide array of synonyms. Awareness of these synonyms is crucial for conducting thorough literature searches and understanding technical documentation from diverse sources.
-
Glyceryl diacetate[7]
-
(Hydroxymethyl)ethylene acetate
-
1,2,3-Propanetriol, 1,2-diacetate
-
Glycerol 1,2-diacetate
-
3-Hydroxypropane-1,2-diyl diacetate[3]
Part 2: Physicochemical Properties and Their Implications
The utility of 1,2,3-propanetriol diacetate in various applications is a direct consequence of its distinct physicochemical properties. Its nature as a clear, colorless, and somewhat oily liquid with a high boiling point and hygroscopic tendencies dictates its role as a solvent, emollient, and plasticizer.[4][5]
| Property | Value | Source(s) |
| Appearance | Clear, colorless, viscous, oily liquid | [4][5] |
| Odor | Mild, fatty, or odorless | [5] |
| Boiling Point | 280 °C (536 °F; 553 K) | [1][4] |
| Melting Point | -30 °C (-22 °F; 243 K) | [1][4] |
| Density | 1.17 g/mL at 25 °C | [5][11] |
| Refractive Index | n20/D 1.440 | [5][11] |
| Solubility | Soluble in water, alcohol, and ether. Slightly soluble in benzene. | [1] |
| Vapor Pressure | <1 mmHg @ 20 °C | [12][13] |
The high boiling point and low vapor pressure make it a stable solvent in many formulations.[4][13] Its miscibility with water and alcohol, coupled with its ability to dissolve other organic compounds, makes it an excellent carrier and solvent in complex mixtures.[1] The hygroscopic nature of diacetin is leveraged in cosmetic and personal care products to retain moisture.
Part 3: Synthesis and Manufacturing Overview
The primary industrial synthesis of 1,2,3-propanetriol diacetate involves the esterification of glycerol with acetic acid or acetic anhydride.[3][11] This reaction is typically catalyzed by a strong acid.[3] The process yields a mixture of mono-, di-, and tri-acetylated glycerides, from which the diacetate fraction is purified, often through distillation.[3]
Generalized Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of 1,2,3-propanetriol diacetate.
Caption: A simplified diagram of the synthesis process for 1,2,3-propanetriol diacetate.
Recent research has also explored alternative synthesis routes, such as the transesterification of glycerol with ethyl acetate, which can offer high conversion rates and selectivity towards diacetin and triacetin.[14]
Part 4: Applications in Research and Drug Development
The unique properties of 1,2,3-propanetriol diacetate make it a highly valuable excipient and solvent in the pharmaceutical industry.[3] Its low toxicity and approval by regulatory bodies like the FDA for certain applications further enhance its utility.[3]
Key Pharmaceutical Applications
-
Solvent and Co-solvent: It is used to dissolve or carry active pharmaceutical ingredients (APIs), particularly those that are lipophilic or have poor water solubility.[3] This enhances the stability and bioavailability of the drug.
-
Plasticizer: In tablet coatings and transdermal patches, diacetin imparts flexibility and durability.[3]
-
Formulation Aid: It acts as a formulation aid, ensuring the even distribution and stability of active components in creams, lotions, and ointments.
-
Drug Delivery Systems: Research has shown its use in designing advanced drug delivery systems, such as push-pull osmotic pumps for controlled release of drugs.[5][11]
Part 5: Analytical Methodologies
The quality control and analysis of 1,2,3-propanetriol diacetate are crucial to ensure its purity and suitability for its intended application, especially in the pharmaceutical and food industries.
Standard Analytical Techniques
-
Gas Chromatography (GC): GC is a common method for determining the purity of diacetin and quantifying the relative amounts of mono-, di-, and triacetin in a sample.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of acetin isomers.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the compound.[7]
Illustrative Analytical Protocol: Purity Assessment by Gas Chromatography
The following is a generalized, step-by-step protocol for assessing the purity of a diacetin sample using gas chromatography.
-
Sample Preparation:
-
Accurately weigh a sample of 1,2,3-propanetriol diacetate.
-
Dilute the sample in a suitable solvent (e.g., methanol or ethanol) to a known concentration.
-
Prepare a series of calibration standards of monoacetin, diacetin, and triacetin in the same solvent.
-
-
GC System Configuration:
-
Column: A polar capillary column, such as one with a DB-FFAP or Stabilwax stationary phase, is often suitable for separating the glycerol acetates.[15]
-
Injector: Set the injector temperature to ensure complete vaporization of the sample without degradation.
-
Detector: A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds.
-
Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.[15]
-
-
Chromatographic Conditions:
-
Implement a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure the separation of all components, from the more volatile monoacetin to the less volatile triacetin.[15]
-
-
Data Analysis:
-
Inject the prepared standards to generate a calibration curve for each component.
-
Inject the sample solution.
-
Identify the peaks corresponding to monoacetin, diacetin, and triacetin based on their retention times compared to the standards.
-
Calculate the concentration of each component in the sample using the calibration curves.
-
Determine the purity of the diacetin by calculating its percentage relative to the other components.
-
Part 6: Safety and Handling
1,2,3-Propanetriol diacetate is generally considered to have low toxicity.[2][3] However, as with any chemical, proper safety precautions should be observed.
-
Handling: Use in a well-ventilated area and avoid contact with skin and eyes.[10][16] Standard personal protective equipment (PPE) such as safety goggles and gloves should be worn.[12][16]
-
Storage: Store in a tightly closed container in a cool, dry place.[9][16] It is hygroscopic, so protection from moisture is important.[5][12]
-
Fire Safety: It is a combustible liquid. Use appropriate extinguishing media such as water spray, foam, carbon dioxide, or dry powder in case of a fire.[10]
-
Spills: Spilled material can create a slipping hazard.[10] Absorb spills with an inert material and dispose of it according to local regulations.
For detailed safety information, always refer to the current Material Safety Data Sheet (MSDS) provided by the supplier.[10][12][16]
Conclusion
1,2,3-Propanetriol diacetate is a functionally rich and scientifically significant compound. Its well-defined chemical identity, characterized by the CAS number 25395-31-7 and a host of synonyms, provides a solid foundation for its application in sensitive fields like drug development. The interplay of its physicochemical properties underpins its efficacy as a solvent, plasticizer, and formulation aid. A thorough understanding of its synthesis, analytical control, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and commercial applications.
References
- 1. chem.international [chem.international]
- 2. CAS 25395-31-7: Glycerol diacetate | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Glyceryl diacetate - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. Diacetin | FCC, Kosher, Tech Grade – Reliable U.S. Supplier [allanchem.com]
- 7. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. 1,2,3-Propanetriol diacetate(25395-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Diacetin MSDS/SDS | Supplier & Distributor [eventt-chem.com]
- 11. Diacetin | 25395-31-7 [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Diacetin 25395-31-7 [sigmaaldrich.com]
- 14. biofueljournal.com [biofueljournal.com]
- 15. Diacetin [webbook.nist.gov]
- 16. echemi.com [echemi.com]
A Technical Guide to the Solubility of Diacetin for Pharmaceutical and Research Applications
Foreword: Understanding Diacetin's Role
Diacetin (glycerol diacetate) is a versatile diester of glycerol and acetic acid, presenting as a colorless, hygroscopic, and somewhat oily liquid.[1][2] Its unique physicochemical properties, stemming from a molecular structure that possesses both hydrophilic and lipophilic characteristics, have established it as a critical component in numerous fields.[3] In the pharmaceutical industry, diacetin is highly valued as a solvent, plasticizer, and excipient in drug formulations, enhancing the solubility, stability, and delivery of active pharmaceutical ingredients (APIs).[4][5] Its application extends to the food industry as an emulsifier and solvent for flavorings[6][7], and in cosmetics as an emollient and solvent.[4] A comprehensive understanding of its solubility profile is therefore not merely academic; it is a fundamental prerequisite for effective formulation development, process optimization, and ensuring product performance and stability. This guide provides an in-depth exploration of diacetin's solubility across a range of solvents, the theoretical underpinnings of these interactions, and a robust experimental framework for its determination.
The Molecular Basis of Diacetin Solubility
Diacetin typically exists as a mixture of two isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[6] The key to its solubility behavior lies in its molecular structure, which features two ester groups (lipophilic) and one free hydroxyl group (hydrophilic). This amphiphilic nature governs its interactions with various solvents.
The principle of "like dissolves like" is the primary determinant of solubility.[8][9] This means that polar or semi-polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. Diacetin, with an estimated logP (partition coefficient) of approximately -0.64, is considered somewhat hydrophilic. Its hydroxyl group can participate in hydrogen bonding with protic solvents like water and alcohols, while its ester groups and hydrocarbon backbone allow for van der Waals interactions with less polar organic solvents. This dual characteristic results in a broad, but not universal, solubility profile.
Caption: Interaction diagram of Diacetin's functional groups with solvent types.
Qualitative and Quantitative Solubility Data
The following table summarizes the reported solubility and miscibility of diacetin in a variety of common laboratory and industrial solvents. It is critical to note that while some sources use "soluble" and "miscible" interchangeably for liquids, miscibility implies solubility in all proportions.[9]
| Solvent | Solvent Type | Solubility/Miscibility of Diacetin | Reference(s) |
| Water | Polar, Protic | Soluble / Miscible.[1][2][10][11] Some sources note limited solubility.[3] | [1][2][10][11] |
| Ethanol | Polar, Protic | Soluble / Miscible.[1][10][12] | [1][10] |
| Methanol | Polar, Protic | Soluble. | [13] |
| Benzene | Non-polar, Aromatic | Soluble.[2][11] | [2][11] |
| Diethyl Ether | Slightly Polar | Soluble.[2][10] | [2][10] |
| Glycerol | Polar, Protic | Highly soluble.[13] | [13] |
| Ethyl Acetate | Polar, Aprotic | Partially soluble. | |
| Oils (Vegetable) | Non-polar | Soluble. | |
| Carbon Disulfide | Non-polar | Practically insoluble. |
Note: The term "soluble" for a liquid in another liquid often implies miscibility. The apparent contradictions in water solubility may stem from different grades of diacetin (which can contain mono- or triacetin) or different experimental conditions.
Protocol: Experimental Determination of Diacetin Solubility
This section outlines a robust, self-validating protocol for determining the equilibrium solubility of diacetin in a given solvent, a cornerstone of pre-formulation studies.[14] The method described is the isothermal shake-flask method, which is a gold standard for generating reliable solubility data.[15]
3.1 Principle
An excess amount of the solute (diacetin) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to ensure thermodynamic equilibrium is reached between the dissolved and undissolved phases. The saturated solution is then carefully separated from the excess solute and analyzed to quantify the solute concentration.
3.2 Materials and Equipment
-
Diacetin (analytical grade or higher)
-
Solvent of interest (HPLC grade or higher)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer or temperature probe
-
Glass vials with Teflon-lined screw caps (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Syringes
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.
3.3 Experimental Workflow
Caption: Isothermal shake-flask workflow for solubility determination.
3.4 Step-by-Step Procedure
-
Preparation: To a series of glass vials, add a measured volume of the solvent (e.g., 10 mL). Add an excess amount of diacetin to each vial. The key is to ensure a visible amount of undissolved diacetin remains at the end of the experiment, confirming saturation.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed.
-
Expert Insight: The time required to reach equilibrium is critical and system-dependent. It must be determined empirically. A good practice is to take samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.[16]
-
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant-temperature bath for a sufficient period (e.g., 2-4 hours) for the excess diacetin to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.
-
Causality: This step is crucial to remove any undissolved micro-droplets of diacetin, which would otherwise lead to an overestimation of solubility. The filtration should be performed quickly to minimize any temperature change that could cause precipitation.[15]
-
-
Dilution and Analysis: Accurately weigh or measure a volume of the filtrate and dilute it with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of diacetin.
-
Calculation: Calculate the original concentration of diacetin in the saturated solution, accounting for the dilution factor used. The result is the solubility of diacetin in that solvent at the specified temperature, typically expressed in units of g/100 mL or mg/mL.
Factors Influencing Diacetin Solubility
-
Temperature: For most liquid-liquid systems, miscibility often increases with temperature. However, some systems exhibit a lower or upper critical solution temperature, so this must be evaluated experimentally.
-
Pressure: For liquid-liquid systems, the effect of atmospheric pressure changes is generally negligible.
-
Purity and Isomer Ratio: Commercial diacetin is often a mixture of isomers and may contain residual monoacetin and triacetin.[3] These components can act as co-solvents or impurities, potentially altering the overall measured solubility compared to a pure isomer.
-
Presence of Other Solutes: In complex formulations, the presence of salts, polymers, or other APIs can influence the solvency of the system through effects like "salting out" or "salting in," thereby modifying diacetin's apparent solubility.
Conclusion
Diacetin's favorable and broad solubility profile is a direct result of its amphiphilic molecular structure. It is readily miscible with water, alcohols, and many organic solvents, making it an exceptionally versatile excipient and solvent. However, its solubility is not universal, with limitations in highly non-polar or specific organic solvents. For the research and drug development professional, a precise understanding of these limits is paramount. The application of robust, validated experimental methods, such as the isothermal shake-flask protocol detailed herein, is essential for generating the high-quality data needed to build stable, effective, and reliable formulations.
References
- 1. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.international [chem.international]
- 3. CAS 25395-31-7: Glycerol diacetate | CymitQuimica [cymitquimica.com]
- 4. atamankimya.com [atamankimya.com]
- 5. nbinno.com [nbinno.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Diacetin | FCC, Kosher, Tech Grade – Reliable U.S. Supplier [allanchem.com]
- 8. education.com [education.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Diacetin | 25395-31-7 [chemicalbook.com]
- 11. Diacetin CAS#: 25395-31-7 [m.chemicalbook.com]
- 12. cameo.mfa.org [cameo.mfa.org]
- 13. Docusate - Wikipedia [en.wikipedia.org]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2,3-Propanetriol Diacetate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1,2,3-propanetriol diacetate, a versatile diester of glycerol. Commercially known as diacetin, this compound is typically a mixture of its 1,2- and 1,3-isomers. This document will delve into its chemical structure, molecular properties, detailed synthesis and purification protocols, and advanced characterization techniques. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this compound.
Core Molecular and Physical Properties
1,2,3-Propanetriol diacetate, with the chemical formula C₇H₁₂O₅, is a colorless, viscous, and odorless liquid.[1] It is the result of the esterification of two of the three hydroxyl groups of glycerol with acetic acid.[1] Due to the non-specific nature of the synthesis, the final product is generally a mixture of the 1,2-glyceryl diacetate and 1,3-glyceryl diacetate isomers.[1] The CAS number for the mixture is 25395-31-7, while the individual isomers have their own identifiers.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₅ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Colorless, viscous liquid | [1] |
| Odor | Odorless | [1] |
| CAS Number (Mixture) | 25395-31-7 | [1] |
| CAS Number (1,2-isomer) | 102-62-5 | [1] |
| CAS Number (1,3-isomer) | 105-70-4 | [1] |
| Boiling Point | ~280 °C | [1] |
| Melting Point | ~ -30 °C | [1] |
| Solubility | Soluble in water and miscible with ethanol |
Chemical Structure of Isomers:
Caption: Chemical structures of the two primary isomers of 1,2,3-propanetriol diacetate.
Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of 1,2,3-propanetriol diacetate is primarily achieved through the acid-catalyzed esterification of glycerol with acetic acid. This reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the di-ester product.
The Underlying Chemistry: Acid-Catalyzed Esterification
The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of acetic acid, thereby increasing the electrophilicity of the carbonyl carbon. The hydroxyl groups of glycerol then act as nucleophiles, attacking the activated carbonyl carbon. A subsequent series of proton transfers and the elimination of a water molecule result in the formation of the ester linkage. The formation of mono-, di-, and tri-esters is a competitive process, and the product distribution is highly dependent on the reaction conditions.
Experimental Protocol: Synthesis of 1,2,3-Propanetriol Diacetate
This protocol is designed to favor the production of the diacetate isomers.
Materials:
-
Glycerol (1.0 mol)
-
Glacial Acetic Acid (2.5 mol)
-
Concentrated Sulfuric Acid (catalyst, ~1% of the total reactant weight)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine glycerol and glacial acetic acid.
-
Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid. The addition should be done cautiously as it is an exothermic process.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Carefully add a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases.
-
Washing: Wash the organic layer with distilled water to remove any remaining salts and unreacted glycerol.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent. The crude product can be purified by fractional distillation under reduced pressure to isolate the diacetate fraction.
Causality Behind Experimental Choices:
-
Molar Ratio: A molar excess of acetic acid is used to shift the reaction equilibrium towards the formation of the ester products, according to Le Châtelier's principle.
-
Catalyst: Sulfuric acid is a strong acid catalyst that significantly increases the rate of the esterification reaction.
-
Temperature: The reaction is heated to reflux to provide the necessary activation energy and to increase the reaction rate.
-
Neutralization and Washing: These steps are crucial to remove the acid catalyst and water-soluble impurities, which is essential for the stability and purity of the final product.
-
Vacuum Distillation: Purification under reduced pressure is employed to distill the high-boiling point diacetin at a lower temperature, preventing potential decomposition.
Experimental Workflow Diagram:
Caption: A schematic of the experimental workflow for the synthesis and purification of 1,2,3-propanetriol diacetate.
Spectroscopic Characterization
Accurate characterization of the synthesized 1,2,3-propanetriol diacetate is essential to confirm its structure and purity. The following spectroscopic techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of the diacetin isomers. A key challenge is that commercial diacetin is a mixture of 1,2- and 1,3-diacetylglycerol, along with potential minor amounts of monoacetin, triacetin, and unreacted glycerol. A study by Nebel et al. (2008) provides a detailed analysis of these mixtures using ¹H NMR in DMSO-d₆, which is particularly effective for resolving the hydroxyl proton signals.[3]
¹H NMR (DMSO-d₆):
-
1,2-Diacetylglycerol: The spectrum will show distinct signals for the two non-equivalent acetyl methyl groups, as well as complex multiplets for the glycerol backbone protons. The hydroxyl proton will appear as a distinct signal.
-
1,3-Diacetylglycerol: This isomer will exhibit a single signal for the two equivalent acetyl methyl groups. The glycerol backbone protons will also show characteristic multiplets. The hydroxyl proton signal will be present.
¹³C NMR: The ¹³C NMR spectrum will provide complementary information, with distinct chemical shifts for the carbonyl carbons of the acetyl groups and the carbons of the glycerol backbone for each isomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,2,3-propanetriol diacetate is characterized by the following key absorption bands:
-
~3450 cm⁻¹ (broad): O-H stretching vibration of the free hydroxyl group.
-
~2950 cm⁻¹: C-H stretching vibrations of the aliphatic backbone.
-
~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl groups. This is a characteristic and intense peak.
-
~1240 cm⁻¹: C-O stretching vibration of the ester linkage.
Applications in Research and Industry
1,2,3-Propanetriol diacetate has a wide range of applications stemming from its properties as a solvent, plasticizer, and humectant.
-
Pharmaceuticals: It is used as a solvent and carrier for active pharmaceutical ingredients in various formulations.
-
Food Industry: It is approved as a food additive (E1517) and functions as a solvent for flavorings.[1]
-
Cosmetics: It acts as an emollient and solvent in creams, lotions, and other personal care products.
-
Industrial Applications: It is utilized as a plasticizer for resins and polymers and as a curing agent.
-
Biofuel Additive: Diacetin, along with other glycerol acetates, is considered a valuable bio-additive for biodiesel.
Safety and Handling
1,2,3-Propanetriol diacetate is generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is advisable to consult the Safety Data Sheet (SDS) before handling. Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
1,2,3-Propanetriol diacetate is a valuable chemical with a diverse range of applications. A thorough understanding of its synthesis, purification, and characterization is crucial for its effective use in research and industrial settings. The protocols and analytical insights provided in this guide offer a solid foundation for scientists and professionals working with this versatile compound. The ability to distinguish between its isomers through techniques like NMR is particularly important for quality control and for understanding its structure-property relationships in various applications.
References
Understanding Glycerol Diacetate: Properties and Applications
An In-Depth Technical Guide to the Safe Handling of Glycerol Diacetate in the Laboratory
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the chemical reagents in use is paramount to ensuring both experimental integrity and personal safety. Glycerol diacetate, also known as diacetin, is a versatile compound utilized across various industries, including pharmaceuticals, cosmetics, and food production, primarily for its properties as a solvent, plasticizer, and humectant.[1] This guide provides a detailed examination of the safe handling, storage, and disposal of glycerol diacetate in a laboratory setting, grounded in authoritative safety data and practical, field-proven insights.
Glycerol diacetate is the diester of glycerol and acetic acid, typically existing as a mixture of the 1,2- and 1,3-glyceryl diacetate isomers.[2] It is a clear, colorless, and odorless viscous liquid with a high boiling point.[1][2] Its hygroscopic nature, or ability to attract and hold water molecules, makes it a valuable component in formulations where moisture retention is critical. In the pharmaceutical industry, it serves as an excipient, aiding in the effective and controlled delivery of drug formulations.[1]
Key Physical and Chemical Properties
A thorough understanding of a substance's physical and chemical properties is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.
| Property | Value | Source(s) |
| Chemical Formula | C7H12O5 | [2][3][4] |
| Molar Mass | 176.17 g/mol | [4] |
| Appearance | Clear, colorless, oily liquid | [1] |
| Boiling Point | 280 °C (536 °F; 553 K) | [2][5] |
| Melting Point | -30 °C (-22 °F; 243 K) | [2][5] |
| Density | Approximately 1.17 - 1.18 g/mL at 25 °C | [1][5][6] |
| Solubility | Soluble in water, alcohol, and ether | [5][6] |
| Flash Point | 170 °C (closed cup) |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), glycerol diacetate is generally not classified as a hazardous substance.[3][7][8][9] However, it is crucial to recognize that even substances with a low hazard profile can pose risks if handled improperly.
-
Eye Contact : Direct contact may cause temporary or mild irritation.[3][9]
-
Skin Contact : Prolonged or repeated contact may lead to mild skin irritation.[3][9]
-
Inhalation : Inhalation of vapors or mists, particularly at elevated temperatures, may cause respiratory tract irritation.[10]
-
Ingestion : Ingestion of large quantities may cause gastrointestinal discomfort.[10] It is considered to have low toxicity if swallowed.[9]
-
Combustibility : Glycerol diacetate is a combustible liquid, meaning it can ignite, but not as readily as flammable liquids. It can form combustible mixtures at elevated temperatures.[3]
The primary risks associated with glycerol diacetate in a laboratory setting are related to direct contact and the potential for creating slippery surfaces in the event of a spill.[3]
Engineering Controls and Personal Protective Equipment (PPE)
The principle of a self-validating safety protocol dictates that reliance on personal protective equipment should be the final line of defense, after engineering and administrative controls have been implemented.
Engineering Controls
The causality behind recommending specific engineering controls is to minimize exposure at the source.
-
Ventilation : Handle glycerol diacetate in a well-ventilated area to minimize the inhalation of any vapors that may form, especially when heated.[3][6] Standard laboratory ventilation is typically sufficient. A chemical fume hood is recommended if the substance is being heated or aerosolized.
Personal Protective Equipment (PPE)
The selection of PPE is a critical step in ensuring personal safety. The following diagram illustrates a logical workflow for selecting appropriate PPE when handling glycerol diacetate.
Caption: Workflow for selecting appropriate PPE.
-
Eye and Face Protection : Safety glasses with side shields or chemical safety goggles should be worn to prevent eye contact.[6]
-
Hand Protection : Wear suitable chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[6] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin.
-
Skin and Body Protection : A standard laboratory coat should be worn to protect against accidental splashes.[6]
Safe Handling and Experimental Protocols
Adherence to standardized protocols is essential for reproducible research and safety. The following protocols are designed to be self-validating by incorporating safety checks at each critical step.
Protocol for Preparing a Solution with Glycerol Diacetate
-
Pre-use Inspection : Before handling, visually inspect the glycerol diacetate container for any signs of damage or leakage. Ensure the label is legible and the expiration date has not passed.
-
Area Preparation : Ensure the work area, preferably within a well-ventilated space or fume hood, is clean and uncluttered.
-
Don PPE : Following the PPE selection workflow, don a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.
-
Weighing/Measuring : If weighing, use a tared container on a calibrated balance. If measuring by volume, use appropriate glassware (e.g., graduated cylinder). Perform these actions carefully to avoid spills.
-
Dispensing : Slowly add the glycerol diacetate to the solvent or other components of the solution, stirring as required. If the process involves heating, do so gradually and monitor the temperature to prevent decomposition, which can produce corrosive fumes of acrolein.
-
Container Sealing : Tightly close the glycerol diacetate stock container immediately after use to prevent contamination and moisture absorption, as it is hygroscopic.[1]
-
Post-use Cleanup : Clean any contaminated glassware and the work surface thoroughly.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[3]
Storage Requirements
Proper storage is critical to maintaining the chemical integrity of glycerol diacetate and ensuring a safe laboratory environment.
-
Conditions : Store in a cool, dry, and well-ventilated area.[3][6]
-
Containers : Keep containers tightly closed when not in use.
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[3]
-
Sources of Ignition : Keep away from heat, sparks, open flames, and other sources of ignition.[3][6]
Spill and Emergency Procedures
Prompt and correct response to a spill or exposure is vital.
Emergency Response Flowchart for a Glycerol Diacetate Spill
Caption: Emergency response flowchart for a spill.
Protocol for Minor Spill Cleanup
-
Ensure Safety : Evacuate non-essential personnel and ensure the area is well-ventilated.[6]
-
Containment : Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbents.
-
Absorption : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[7]
-
Decontamination : Clean the affected area thoroughly with soap and water to remove any residue and mitigate the slipping hazard.[6]
-
Disposal : Dispose of the contaminated materials in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.
-
Skin Contact : Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.
-
Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek medical attention.
Waste Disposal
Chemical waste must be managed responsibly to protect the environment.
-
Residues : Waste material from glycerol diacetate must be disposed of in accordance with national and local regulations.
-
Containers : Do not reuse empty containers. Handle uncleaned containers as you would the product itself and dispose of them according to official regulations. It is best practice to leave chemicals in their original containers and not mix them with other waste.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Glyceryl diacetate - Wikipedia [en.wikipedia.org]
- 3. Diacetin MSDS/SDS | Supplier & Distributor [eventt-chem.com]
- 4. fishersci.nl [fishersci.nl]
- 5. chem.international [chem.international]
- 6. GLYCERYL DIACETATE - escom Chemie GmbH [escom-chemie.com]
- 7. echemi.com [echemi.com]
- 8. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Natural Occurrence of 1,2,3-Propanetriol Diacetate: A Technical Guide for Researchers and Drug Development Professionals
Abstract
1,2,3-Propanetriol diacetate, commonly known as diacetin, is a diester of glycerol and acetic acid. While extensively utilized across the pharmaceutical, food, and cosmetic industries as a solvent, plasticizer, and flavoring agent, its natural occurrence is a subject of significant scientific interest. This technical guide provides a comprehensive overview of the natural presence of diacetin, focusing on its ecological role, proposed biosynthesis, analytical methodologies for its detection, and its potential metabolic fate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the complete profile of this versatile compound.
Introduction to 1,2,3-Propanetriol Diacetate (Diacetin)
1,2,3-Propanetriol diacetate (C₇H₁₂O₅) is a clear, colorless, and somewhat oily liquid.[1] It is typically a mixture of two isomers: 1,2-diacetin and 1,3-diacetin.[2][3] Industrially, diacetin is synthesized through the acetylation of glycerol with acetic acid or acetic anhydride.[4][5] Its wide range of applications stems from its properties as an effective emulsifier, humectant, and solvent.[2][6][7] While the synthetic routes and industrial uses are well-documented, the natural occurrence of diacetin presents a fascinating intersection of chemical ecology and biochemistry.
Natural Occurrence: A Specialized Pollination Signal
The primary documented natural source of 1,2,3-propanetriol diacetate is within the floral oils of specific plant species.[3][8] It plays a crucial role in highly specialized pollination systems, acting as a chemical attractant for oil-collecting bees.[3][8] This interaction is a prime example of a "private communication channel" in nature, where a specific chemical signal is used by a particular pollinator to locate its host plant.[9]
Table 1: Plant Families Known to Produce Diacetin in Floral Oils
| Plant Family | Genera Exhibiting Diacetin Production | Pollinator Guild |
| Calceolariaceae | Calceolaria | Oil-collecting bees |
| Plantaginaceae | Angelonia | Oil-collecting bees |
| Malpighiaceae | Byrsonima | Oil-collecting bees |
| Orchidaceae | Satyrium | Oil-collecting bees |
| Primulaceae | Lysimachia | Oil-collecting bees |
This table is a representative list and may not be exhaustive.
The presence of diacetin in these unrelated plant families suggests a convergent evolutionary strategy to attract a specific and efficient group of pollinators.
Proposed Biosynthetic Pathway in Plants
The precise enzymatic pathway for diacetin biosynthesis in plants has not been fully elucidated. However, it is proposed to be derived from the fatty floral oil biosynthetic pathway.[10][11] The biosynthesis likely involves the esterification of glycerol with acetyl-CoA.
A plausible, though not yet fully confirmed, pathway is as follows:
-
Glycerol Backbone Formation: Glycerol-3-phosphate is synthesized via glycolysis. In plants, glycerol kinase and glycerol-3-phosphate acyltransferase are key enzymes in glycerol metabolism.[3][12]
-
Acetate Donor: Acetyl-CoA, a central molecule in cellular metabolism, serves as the acetyl group donor.
-
Esterification: One or more acyltransferases likely catalyze the sequential acetylation of the glycerol backbone to form monoacetin and subsequently diacetin.
Caption: Proposed biosynthetic pathway of diacetin from primary metabolism in plants.
Further research is required to identify and characterize the specific acyltransferases involved in this process.
Analytical Methodologies for Detection and Quantification
The detection and quantification of diacetin in natural matrices, particularly in floral tissues, require sensitive and specific analytical techniques. Due to its semi-volatile nature, diacetin can be challenging to analyze using standard methods for highly volatile or non-volatile compounds.
Sample Preparation and Extraction
Two primary approaches can be employed for the extraction of diacetin from floral tissues:
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for trapping volatile and semi-volatile compounds from the headspace of a sample.[2][6][7][10] The choice of fiber coating is critical for efficient trapping of diacetin.
-
Solvent Extraction: This method involves the extraction of chemical constituents from the plant material using an appropriate solvent. For a semi-volatile compound like diacetin, a solvent of intermediate polarity would be suitable.[4][13]
Experimental Protocol: Solvent Extraction of Diacetin from Floral Tissue
-
Sample Collection: Collect fresh floral tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) at a ratio of 1:10 (w/v).
-
Extraction: Sonicate the homogenate for 15-20 minutes at a controlled temperature to enhance extraction efficiency.
-
Centrifugation: Centrifuge the mixture to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted compounds.
-
Concentration: Concentrate the extract under a gentle stream of nitrogen to the desired volume for analysis.
Analytical Instrumentation
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for the analysis of diacetin.[14]
-
Derivatization: For enhanced volatility and improved chromatographic peak shape, derivatization of the hydroxyl group of diacetin may be necessary. Silylation is a common derivatization technique for compounds containing hydroxyl groups.[8][15][16]
-
Column Selection: A mid-polarity capillary column is typically suitable for the separation of glycerol esters.
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry will produce a characteristic fragmentation pattern for diacetin, allowing for its unambiguous identification and quantification.
Caption: A typical analytical workflow for the detection and quantification of diacetin in floral tissues.
Metabolic Fate and Toxicological Profile
Metabolism in Pollinators
The metabolic fate of diacetin in oil-collecting bees is not yet fully understood. However, it is plausible that it undergoes hydrolysis by esterase enzymes present in the insect's digestive system or other tissues.[17][18][19] This hydrolysis would release glycerol and acetic acid, both of which can be readily assimilated into the bee's primary metabolic pathways.[5][20][21][22]
-
Glycerol Metabolism: Glycerol can be phosphorylated to glycerol-3-phosphate and enter glycolysis or gluconeogenesis.[2]
-
Acetate Metabolism: Acetic acid can be converted to acetyl-CoA and enter the citric acid cycle for energy production or be used in fatty acid synthesis.
Toxicological Considerations
There is a lack of specific toxicological data for diacetin in bees. However, given that it is a naturally occurring compound that has co-evolved with these specialized pollinators, it is presumed to have low toxicity at the concentrations encountered in floral oils. For a comprehensive toxicological assessment, standardized protocols such as the OECD guidelines for acute oral and contact toxicity in honeybees could be adapted.[23][24]
Conclusion and Future Directions
The natural occurrence of 1,2,3-propanetriol diacetate in floral oils as a specialized pollination signal highlights the intricate chemical communication systems in nature. While significant strides have been made in understanding its ecological role, further research is needed to:
-
Elucidate the complete biosynthetic pathway of diacetin in plants, including the identification and characterization of the involved enzymes.
-
Develop and validate standardized analytical protocols for the routine quantification of diacetin in various plant matrices.
-
Investigate the specific metabolic pathways of diacetin in oil-collecting bees and other insects.
-
Conduct comprehensive toxicological studies to assess the safety of diacetin for pollinators and other non-target organisms.
A deeper understanding of the natural lifecycle of diacetin will not only advance our knowledge of chemical ecology but also provide valuable insights for its sustainable production and safe application in various industries.
References
- 1. Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycerol-3-phosphate acyltransferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 9. Extraction and Identification of Volatile Organic Compounds in Scentless Flowers of 14 Tillandsia Species Using HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzymes of Glycerol Metabolism in the Storage Tissues of Fatty Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Environmental Express [environmentalexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of esterases hydrolyzing α-naphthyl acetate as markers for malathion resistance in Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Esterases: Mechanisms of Action, Biological Functions, and Application Prospects [mdpi.com]
- 20. Sterol and lipid metabolism in bees - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sterol and lipid metabolism in bees. | Department of Biology [biology.ox.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 24. oecd.org [oecd.org]
Foreword: Understanding the Nuances of a Common Excipient
An In-depth Technical Guide to the Isomers of Diacetin for Researchers and Drug Development Professionals
As a Senior Application Scientist, I've frequently observed that the true potential—and peril—of a chemical lies in its subtleties. Diacetin, or glyceryl diacetate, is a case in point. Widely regarded as a simple solvent, plasticizer, or food additive, its common commercial form is, in fact, a mixture of structural isomers.[1] For many bulk applications, this isomeric ambiguity is inconsequential. However, in the high-stakes arena of pharmaceutical development, where molecular interactions dictate efficacy and safety, understanding the distinct properties and behaviors of each isomer is paramount. This guide moves beyond a surface-level overview to provide a detailed examination of the 1,2- and 1,3-diacetin isomers, offering the technical insights necessary for their precise application and control. We will explore their structural differences, the implications for synthesis and analysis, and the critical, often-overlooked, functional consequences of isomeric purity in advanced applications.
Chapter 1: Structural Elucidation of Diacetin Isomers
Diacetin is the common name for the diester of glycerol and acetic acid.[2] The acetylation can occur at two of the three available hydroxyl groups on the glycerol backbone, leading to two primary structural isomers: 1,2-diacetin and 1,3-diacetin.[3]
-
1,2-Diacetin (1,2-diacetylglycerol): In this isomer, the acetyl groups are attached to the primary (C1) and secondary (C2) carbon atoms of the glycerol backbone. A key feature of this molecule is the presence of a chiral center at the C2 carbon, meaning it can exist as two distinct enantiomers: (R)-1,2-diacetin and (S)-1,2-diacetin. This chirality is of profound importance in pharmacology, as stereoisomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles.[4][5]
-
1,3-Diacetin (1,3-diacetylglycerol): This isomer is formed when acetylation occurs at the two primary hydroxyl groups (C1 and C3). Due to its symmetrical structure, 1,3-diacetin is an achiral molecule.
The commercial product sold as "diacetin" is typically an undifferentiated mixture of these two isomers.[6]
Chapter 2: Synthesis and Control of Isomeric Distribution
The standard industrial synthesis of diacetin involves the direct esterification of glycerol with acetic acid or its anhydride.[3] This process inherently yields a mixture of mono-, di-, and tri-esters, with the diacetin fraction comprising both 1,2- and 1,3-isomers.
The causality behind the formation of an isomeric mixture lies in the differential reactivity of the hydroxyl groups on glycerol. The primary hydroxyls (at C1 and C3) are generally more reactive and less sterically hindered than the secondary hydroxyl (at C2). Consequently, initial acetylation often favors the formation of 1-monoacetin. Subsequent acetylation of this intermediate can then occur at either the C2 or C3 position, leading to 1,2-diacetin and 1,3-diacetin, respectively.
Controlling the isomeric ratio is a significant challenge. The final distribution is a complex function of several variables:
-
Catalyst: Both homogeneous mineral acids (e.g., sulfuric acid) and heterogeneous solid acid catalysts are used.[3][7] The choice of catalyst can influence the selectivity of the reaction.
-
Temperature: Higher temperatures can favor the migration of the acetyl group between the C2 and C1/C3 positions, leading to a thermodynamic equilibrium mixture.
-
Molar Ratio: The ratio of glycerol to the acetylating agent dictates the overall degree of esterification, influencing the relative yields of mono-, di-, and triacetin.[7]
Chapter 3: Comparative Physicochemical Properties
The structural differences between 1,2- and 1,3-diacetin give rise to distinct physicochemical properties. While data for the pure isomers is less common than for the commercial mixture, key differences have been documented. These distinctions are critical for applications ranging from formulation science to reaction chemistry. The 1,2-isomer's free primary hydroxyl group, for instance, is more accessible and reactive than the 1,3-isomer's secondary hydroxyl.
Table 1: Physicochemical Properties of Diacetin Isomers and Commercial Mixture
| Property | 1,2-Diacetin | 1,3-Diacetin | Commercial Mixture |
| Synonyms | 1,2-Diacetylglycerol[8] | 1,3-Diacetylglycerol[9] | Glyceryl Diacetate, E1517[1] |
| CAS Number | 102-62-5[1] | 105-70-4[1] | 25395-31-7[1][6] |
| Molecular Formula | C₇H₁₂O₅[8] | C₇H₁₂O₅ | C₇H₁₂O₅[6] |
| Molecular Weight | 176.17 g/mol [8] | 176.17 g/mol | 176.17 g/mol [6] |
| Appearance | Colorless liquid | Colorless liquid | Colorless, viscous liquid[1][10] |
| Boiling Point | 140-142°C at 12 mmHg[6] | 172-174°C at 40 mmHg[6] | ~280°C at 760 mmHg[1][11] |
| Melting Point | --- | --- | -30°C[1][12] |
| Density | 1.117 g/mL (15°C)[6] | 1.179 g/mL (15°C)[6] | ~1.17-1.18 g/mL (25°C)[13][14] |
| Refractive Index (n20/D) | --- | 1.4395[6] | ~1.440[6][13][14] |
| Solubility | Soluble in water, alcohol, ether, benzene[6] | Soluble in water, alcohol, ether, benzene[6] | Miscible with water, alcohol; soluble in benzene[12][15] |
| Hygroscopicity | Hygroscopic[12] | Hygroscopic[12] | Hygroscopic[11][12] |
Chapter 4: Analytical Methodologies for Isomer Resolution
For advanced applications, quantifying the isomeric ratio within a diacetin sample is a critical quality control step. The choice of analytical technique is driven by the need for specificity, accuracy, and efficiency.
Protocol 1: Isomer Quantification by Gas Chromatography (GC)
Causality & Rationale: GC is the workhorse method for analyzing volatile and semi-volatile compounds. The slight differences in boiling points and polarity between 1,2- and 1,3-diacetin are sufficient to allow for their separation on a capillary column. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification.
Step-by-Step Methodology:
-
Standard Preparation: If available, prepare individual isomer standards in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of ~1 mg/mL. Prepare a mixed standard and a calibration curve.
-
Sample Preparation: Dilute the diacetin sample in the same solvent to fall within the calibrated range. A dilution of 1:1000 (v/v) is a typical starting point.
-
Instrumentation & Conditions:
-
GC System: Agilent 6890N or equivalent.[16]
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or a polar equivalent like DB-FFAP for enhanced separation.[16][17]
-
Injector: Split/Splitless, 250°C, 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Detector: FID at 280°C.
-
-
Data Analysis & System Validation:
-
Identify peaks based on the retention times of pure standards. Typically, the 1,2-isomer will elute before the 1,3-isomer.
-
Quantify each isomer using the external standard calibration curve.
-
For validation, confirm peak identity using Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the assigned peaks correspond to the correct molecular weight and fragmentation pattern of the diacetin isomers.
-
Protocol 2: Orthogonal Verification by ¹H NMR Spectroscopy
Causality & Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural information, making it an ideal technique for both identification and quantification without the need for individual isomer standards. The chemical environments of the protons on the glycerol backbone are distinct for each isomer due to the different molecular symmetry.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20 mg of the diacetin sample into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known quantity of an internal standard with a distinct, non-overlapping signal (e.g., dimethyl sulfone).
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard quantitative ¹H NMR experiment. Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for full relaxation of all protons, which is critical for accurate integration.
-
-
Data Analysis & System Validation:
-
Identify the characteristic signals for each isomer. The symmetrical 1,3-diacetin will show simpler multiplets compared to the more complex, asymmetric spin system of the 1,2-diacetin.
-
Integrate the area of a unique signal for each isomer and compare it to the integral of the known amount of internal standard. This allows for the calculation of the absolute amount of each isomer.
-
The relative percentage of each isomer can be calculated directly from their respective signal integrals. This method is self-validating as the chemical shifts and coupling patterns are unique structural fingerprints.[18]
-
Chapter 5: Functional Significance in Drug Development
While diacetin is broadly used as a plasticizer and solvent, the functional differences between its isomers become critical in pharmaceutical formulations.[10][13] It is often employed as a hydrophilic solvent in liquid and semi-solid dosage forms to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
The Isomeric Impact:
-
API Interaction and Stability: The free hydroxyl group on each isomer presents a site for potential hydrogen bonding or reaction with an API. The primary hydroxyl of 1,2-diacetin is more sterically accessible and generally more nucleophilic than the secondary hydroxyl of 1,3-diacetin. This can lead to different stability profiles for sensitive APIs. An API with an ester-labile group, for example, might show greater degradation in a formulation rich in the 1,2-isomer due to transesterification.
-
Solubilization Capacity: The difference in polarity and molecular geometry between the isomers can result in varied solubilizing capacities for different APIs. A formulation's maximum drug load could be dependent on the specific isomeric ratio of the diacetin used.
-
The Chirality Factor: The most critical aspect for drug development is the chirality of 1,2-diacetin. The principle of stereospecificity in pharmacology is well-established; enantiomers of a chiral drug can have different efficacy, metabolic pathways, and toxicity.[4] Similarly, a chiral excipient can interact stereoselectively with a chiral API. This could potentially lead to:
-
Differential solubility of the API's enantiomers, inadvertently enriching one over the other in a solution.
-
Preferential stabilization or degradation of one API enantiomer.
-
Effects on the absorption or transport of the API's enantiomers in vivo.
-
Expert Insight: For any formulation involving a chiral API, using a diacetin mixture of uncontrolled isomeric composition introduces a significant, uncharacterized variable. The achiral 1,3-isomer provides a more inert and predictable solvent environment compared to the chiral 1,2-isomer. Therefore, specifying the isomeric ratio, or using isomerically pure diacetin, is a crucial step in robust formulation development to ensure product consistency, stability, and safety.
Conclusion
Diacetin is more than a simple excipient; it is a compound with distinct isomeric forms that possess unique chemical and physical properties. The symmetric, achiral 1,3-diacetin and the asymmetric, chiral 1,2-diacetin differ in their reactivity, physical constants, and, most importantly, their potential interactions within a pharmaceutical formulation. For scientists and researchers in drug development, recognizing these differences is not merely an academic exercise. It is a fundamental requirement for creating robust, reliable, and safe medicinal products. The ability to control and analyze the isomeric composition of diacetin through validated methods like GC and NMR is a key tool in mitigating formulation risks and ensuring batch-to-batch consistency. As the industry moves towards greater precision and control, a deeper understanding of the isomeric nature of our most common excipients is essential.
References
- 1. Glyceryl diacetate - Wikipedia [en.wikipedia.org]
- 2. GLYCERYL DIACETATE - escom Chemie GmbH [escom-chemie.com]
- 3. Current Trends in Acetins Production: Green versus Non-Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diacetin [drugfuture.com]
- 7. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 8. Glycerol 1,2-diacetate (CAS 102-62-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1,3-Diacetin (Technical grade, ~50%) | CymitQuimica [cymitquimica.com]
- 10. atamankimya.com [atamankimya.com]
- 11. fishersci.com [fishersci.com]
- 12. cameo.mfa.org [cameo.mfa.org]
- 13. atamankimya.com [atamankimya.com]
- 14. atamankimya.com [atamankimya.com]
- 15. Diacetin technical grade, 50 25395-31-7 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Diacetin [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,2,3-Propanetriol Diacetate
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,2,3-propanetriol diacetate, a compound commonly encountered in pharmaceutical, food, and polymer sciences. As drug development professionals and researchers, a thorough understanding of the structural nuances of this molecule is paramount for quality control, reaction monitoring, and formulation development. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and the interpretation of spectral features, reflecting field-proven expertise.
1,2,3-Propanetriol diacetate, often referred to as glycerol diacetate or diacetin, typically exists as a mixture of two positional isomers: 1,2-diacetin and 1,3-diacetin.[1] The subtle differences in their molecular structures give rise to distinct spectroscopic signatures. This guide will therefore address both isomers, providing a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Isomerism
A foundational understanding of the molecular geometry is crucial before delving into spectroscopic data. 1,2,3-Propanetriol serves as the backbone, with two of its three hydroxyl groups esterified with acetyl groups.
Caption: Chemical structures of 1,2- and 1,3-propanetriol diacetate.
The position of the free hydroxyl group dictates the symmetry and electronic environment of the molecule, which are the primary determinants of the resulting spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For diacetin, both ¹H and ¹³C NMR are indispensable for distinguishing between the 1,2- and 1,3-isomers.
Experimental Protocol: NMR Analysis
A robust and reproducible NMR protocol is the cornerstone of reliable data acquisition.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis of diacetin.
Causality Behind Experimental Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[2]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a sharp singlet at 0.00 ppm for accurate chemical shift referencing.[2]
-
Field Strength: A higher field strength spectrometer (e.g., 500 MHz) is advantageous for resolving complex multiplets and improving signal-to-noise, which is particularly useful for distinguishing the closely spaced signals in the glycerol backbone.[2]
-
Relaxation Delay: A relaxation delay of at least 1 second in ¹H NMR ensures that all protons have sufficiently relaxed before the next pulse, allowing for accurate integration and quantification.[2]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a fingerprint of the proton environment within the molecule.
| Proton Assignment | 1,2-Diacetin Chemical Shift (δ, ppm) | 1,3-Diacetin Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-OAc | ~4.1-4.3 | ~4.1-4.2 | dd | 4H |
| -CH-OAc | ~5.1 | - | m | 1H |
| -CH₂-OH | ~3.7 | - | d | 2H |
| -CH-OH | - | ~4.1 | p | 1H |
| -OH | Variable | Variable | s (br) | 1H |
| -C(O)CH₃ | ~2.1 | ~2.05 | s | 6H |
Interpretation:
-
Distinguishing Feature: The most significant difference lies in the signals for the glycerol backbone protons. In 1,2-diacetin , the methine proton adjacent to the two acetate groups (-CH-OAc) is shifted significantly downfield to around 5.1 ppm due to the strong deshielding effect of the two electronegative oxygen atoms of the ester groups.
-
In contrast, the 1,3-diacetin isomer shows a methine proton adjacent to the hydroxyl group (-CH-OH) at a more upfield position, typically around 4.1 ppm.
-
The symmetry of 1,3-diacetin results in the two -CH₂-OAc groups being chemically equivalent, leading to a single multiplet for these four protons. In 1,2-diacetin , the two -CH₂- groups are diastereotopic, which can lead to more complex splitting patterns.
-
The protons of the acetyl methyl groups appear as sharp singlets around 2.0-2.1 ppm in both isomers.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | 1,2-Diacetin Chemical Shift (δ, ppm) | 1,3-Diacetin Chemical Shift (δ, ppm) |
| -C H₂-OAc | ~62-64 | ~63-65 |
| -C H-OAc | ~70 | - |
| -C H₂-OH | ~60 | - |
| -C H-OH | - | ~68 |
| -C (O)CH₃ | ~170-171 | ~171 |
| -C(O)C H₃ | ~20-21 | ~21 |
Interpretation:
-
Similar to the ¹H NMR, the chemical shifts of the glycerol backbone carbons are diagnostic. The -C H-OAc carbon in 1,2-diacetin is found around 70 ppm, while the -C H-OH carbon in 1,3-diacetin is at a slightly more upfield position of approximately 68 ppm.
-
The carbonyl carbons of the acetate groups resonate around 170-171 ppm, and the methyl carbons are observed at approximately 20-21 ppm for both isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Analysis
For a viscous liquid like diacetin, a neat sample analysis using salt plates is a standard and efficient method.
Workflow: IR Sample Preparation and Analysis
Caption: Standard workflow for IR analysis of liquid diacetin.
Causality Behind Experimental Choices:
-
Salt Plates: Sodium chloride (NaCl) or potassium bromide (KBr) plates are used because they are transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹).[3]
-
Neat Sample: Analyzing the pure liquid ("neat") avoids interference from solvent absorption bands, providing a clear spectrum of the analyte.[3] This is suitable for diacetin due to its liquid state at room temperature.
IR Spectral Data and Interpretation
The IR spectra of both isomers are dominated by the characteristic absorptions of the ester and alcohol functional groups.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H stretch | 3600-3200 | Strong, Broad | Alcohol |
| C-H stretch (sp³) | 3000-2850 | Medium | Alkane |
| C=O stretch | ~1740 | Strong, Sharp | Ester |
| C-O stretch | 1300-1000 | Strong | Ester and Alcohol |
Interpretation:
-
Key Functional Groups: The most prominent features in the IR spectrum are the strong, sharp carbonyl (C=O) stretch of the ester groups around 1740 cm⁻¹ and the broad O-H stretching band of the alcohol group in the 3600-3200 cm⁻¹ region.[4][5] The presence of both of these bands is a strong indicator of a hydroxy-ester compound like diacetin.
-
Isomer Differentiation: While the overall IR spectra of the two isomers are very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation, particularly the C-O stretching and bending vibrations. However, NMR is a more definitive technique for isomer assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Experimental Protocol: Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method for the analysis of relatively volatile compounds like diacetin.
Workflow: GC-MS Analysis
Caption: Standard workflow for GC-MS analysis of diacetin.
Causality Behind Experimental Choices:
-
GC Separation: Gas chromatography is essential for separating the 1,2- and 1,3-isomers before they enter the mass spectrometer, allowing for the acquisition of a clean mass spectrum for each. A polar column is often preferred for separating these polar analytes.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that imparts sufficient energy to the molecule to cause reproducible fragmentation, creating a characteristic mass spectrum that can be used for library matching and structural interpretation.[6]
Mass Spectral Data and Interpretation
The molecular weight of both 1,2- and 1,3-diacetin is 176.17 g/mol .[7] The molecular ion peak (m/z = 176) may be weak or absent in the EI mass spectrum. The fragmentation pattern is key to identification.
Interpretation:
-
Base Peak: A very common and intense peak is observed at m/z = 43, corresponding to the acetyl cation ([CH₃CO]⁺). This is often the base peak in the spectrum.
-
Loss of an Acetyl Group: A peak at m/z = 133 can be attributed to the loss of an acetyl radical (•COCH₃) from the molecular ion.
-
Loss of Acetic Acid: A neutral loss of 60 Da, corresponding to acetic acid (CH₃COOH), can lead to a peak at m/z = 116.
-
Isomer-Specific Fragmentation: For the 1,2-isomer , the loss of the primary hydroxymethyl radical (•CH₂OH) can give rise to a fragment at m/z = 145. This fragmentation is less likely for the 1,3-isomer where the hydroxyl group is on a secondary carbon.
Summary of Spectroscopic Data
| Technique | 1,2-Diacetin Key Features | 1,3-Diacetin Key Features |
| ¹H NMR | Downfield methine proton (-CHOAc) at ~5.1 ppm. | More upfield methine proton (-CHOH) at ~4.1 ppm. |
| ¹³C NMR | Methine carbon (-C HOAc) at ~70 ppm. | Methine carbon (-C HOH) at ~68 ppm. |
| IR | Strong C=O stretch (~1740 cm⁻¹), broad O-H stretch (3600-3200 cm⁻¹). | Strong C=O stretch (~1740 cm⁻¹), broad O-H stretch (3600-3200 cm⁻¹). |
| MS (EI) | Molecular ion (m/z=176) may be present. Key fragments at m/z 145, 133, 116, 43 (base). | Molecular ion (m/z=176) may be present. Key fragments at m/z 133, 116, 43 (base). |
Conclusion
The comprehensive spectroscopic analysis of 1,2,3-propanetriol diacetate requires a multi-technique approach. ¹H and ¹³C NMR are the most definitive methods for distinguishing between the 1,2- and 1,3-isomers due to the sensitivity of chemical shifts to the local electronic environment. IR spectroscopy serves as a rapid confirmation of the key functional groups, while mass spectrometry provides molecular weight information and characteristic fragmentation patterns that aid in structural confirmation. By understanding the principles behind the data acquisition and interpretation for each of these techniques, researchers and drug development professionals can confidently characterize and ensure the quality of this important chemical entity.
References
- 1. 1,2,3-Propanetriol, 1-acetate [webbook.nist.gov]
- 2. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Glycerol 1,2-diacetate [webbook.nist.gov]
- 5. Glycerol 1,2-diacetate [webbook.nist.gov]
- 6. Glycerol 1,2-diacetate [webbook.nist.gov]
- 7. perso.univ-lemans.fr [perso.univ-lemans.fr]
Methodological & Application
Application Notes and Protocols for the Use of 1,2,3-Propanetriol Diacetate as a Plasticizer in Polymer Films
Introduction: The Role of 1,2,3-Propanetriol Diacetate in Modern Polymer Formulations
In the realm of polymer science, particularly within pharmaceutical and drug development, the precise modulation of a polymer film's physical properties is paramount. 1,2,3-Propanetriol diacetate, commonly known as diacetin or glyceryl diacetate, has emerged as a highly effective and versatile plasticizer.[1] This hygroscopic, colorless, and oily liquid is the diester of glycerol and acetic acid and is valued for its ability to enhance the flexibility and processability of various polymers.[2][3] Its utility is particularly pronounced in applications demanding biocompatibility and environmental sustainability, offering a viable alternative to traditional phthalate-based plasticizers.[4][5]
Diacetin's dual functionality as both a plasticizer and a humectant makes it a valuable excipient in pharmaceutical formulations, where it can be found in tablet coatings and as a solvent for active pharmaceutical ingredients (APIs).[1][2] Its ability to reduce the brittleness of polymer films is critical for ensuring the integrity of dosage forms and for the development of advanced drug delivery systems such as transdermal patches and oral dispersible films. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of 1,2,3-propanetriol diacetate as a plasticizer for polymer films.
Mechanism of Plasticization: A Molecular Perspective
The efficacy of a plasticizer is rooted in its ability to modify the intermolecular forces between polymer chains. Diacetin, with its relatively small molecular size and polar ester groups, efficiently plasticizes polymers through the following mechanism:
-
Intercalation and Disruption of Polymer Chain Packing: Diacetin molecules interpose themselves between the long polymer chains. This physical separation disrupts the close packing of the polymer chains and weakens the intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the polymer matrix together.[1]
-
Increased Free Volume: By spacing out the polymer chains, diacetin increases the "free volume" within the polymer matrix. This additional space facilitates the movement of polymer chains relative to one another.
-
Lowering of the Glass Transition Temperature (Tg): The glass transition temperature (Tg) is a critical parameter that defines the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. By increasing the mobility of the polymer chains, diacetin effectively lowers the Tg of the polymer.[1] This is a key indicator of successful plasticization and allows the polymer to be processed at lower temperatures, reducing the risk of thermal degradation of the polymer or any incorporated sensitive APIs.
-
Enhanced Flexibility and Reduced Brittleness: The increased segmental mobility of the polymer chains translates directly to improved macroscopic properties. The resulting polymer film is more flexible, less brittle, and exhibits increased elongation at break.[1]
Caption: Mechanism of polymer plasticization by 1,2,3-propanetriol diacetate.
Compatible Polymer Systems
Diacetin exhibits good compatibility with a range of polymers, particularly those with polar functional groups that can interact with its ester moieties. Key compatible polymers for film formation include:
-
Cellulose Derivatives: Cellulose diacetate (CDA) and cellulose acetate phthalate (CAP) are well-suited for plasticization with diacetin.[4][6]
-
Poly(vinyl alcohol) (PVA): The hydroxyl groups in PVA interact favorably with diacetin, leading to effective plasticization.[6]
-
Poly(lactic acid) (PLA): As a biodegradable and biocompatible polymer, PLA's inherent brittleness can be effectively mitigated with the addition of diacetin.
-
Poly(vinyl acetate) (PVAc): Diacetin can be used to modify the properties of PVAc films.
The choice of polymer will ultimately depend on the desired final properties of the film, such as biodegradability, drug release profile, and mechanical strength.
Experimental Protocols: Preparation of Plasticized Polymer Films
The two primary methods for preparing plasticized polymer films in a laboratory setting are solvent casting and hot-melt extrusion. The selection of the method depends on the thermal stability of the polymer and any active ingredients, as well as the desired film thickness and uniformity.
Protocol 1: Solvent Casting
Solvent casting is a versatile and widely used technique for producing thin films with uniform thickness.[7] It is particularly suitable for heat-sensitive materials.
Rationale: This method relies on the co-dissolution of the polymer and plasticizer in a common volatile solvent. Upon evaporation of the solvent, a homogeneous film is formed where the plasticizer is intimately mixed with the polymer matrix at a molecular level.
Step-by-Step Methodology for Polylactic Acid (PLA) Film:
-
Materials and Reagents:
-
Polylactic acid (PLA) granules
-
1,2,3-Propanetriol diacetate (Diacetin)
-
Chloroform (or other suitable volatile solvent for PLA)
-
Glass petri dish or a flat, level casting surface
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
-
Desiccator or a controlled environment for drying
-
-
Preparation of the Polymer Solution:
-
Weigh the desired amount of PLA granules. For a 10% (w/v) solution, dissolve 5 g of PLA in 50 mL of chloroform.
-
Place the PLA granules in a beaker and add the chloroform.
-
Cover the beaker to prevent solvent evaporation and stir the mixture using a magnetic stirrer at room temperature until the PLA is completely dissolved. This may take several hours.
-
-
Incorporation of Diacetin:
-
Calculate the required amount of diacetin based on the weight of the polymer. For a 20% (w/w) plasticizer concentration, add 1 g of diacetin to the 5 g of PLA.
-
Add the diacetin to the PLA solution and continue stirring for at least 30 minutes to ensure homogeneous mixing.
-
-
Casting the Film:
-
Ensure the glass petri dish is clean, dry, and placed on a perfectly level surface.
-
Carefully pour the polymer-plasticizer solution into the petri dish, ensuring the solution spreads evenly to cover the entire surface.
-
Cover the petri dish with a lid slightly ajar or with a perforated aluminum foil to allow for slow and controlled solvent evaporation. Rapid evaporation can lead to the formation of bubbles and an uneven film surface.
-
-
Drying the Film:
-
Allow the solvent to evaporate at room temperature in a well-ventilated fume hood for 24-48 hours.
-
For complete removal of residual solvent, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the plasticized film (e.g., 40-50 °C) for 24 hours.
-
-
Film Removal:
-
Once completely dry, carefully peel the film from the casting surface. The resulting film should be flexible and transparent.
-
Caption: Experimental workflow for the solvent casting method.
Protocol 2: Hot-Melt Extrusion (HME)
HME is a solvent-free, continuous manufacturing process that is highly efficient and scalable.[8] It is suitable for thermally stable polymers and APIs.
Rationale: In HME, a blend of polymer, plasticizer, and API (if applicable) is fed into an extruder. The extruder's heated barrel and rotating screws melt, mix, and homogenize the components into a molten mass, which is then forced through a die to form a film of a specific shape and thickness. Diacetin acts to lower the processing temperature and melt viscosity of the polymer, facilitating the extrusion process.[8]
Step-by-Step Methodology for Poly(vinyl acetate) (PVAc) Film:
-
Materials and Equipment:
-
Poly(vinyl acetate) (PVAc) powder
-
1,2,3-Propanetriol diacetate (Diacetin)
-
Twin-screw extruder equipped with a film die
-
Gravimetric or volumetric feeder
-
Cooling rollers and a take-up system
-
-
Pre-blending of Formulation:
-
Accurately weigh the PVAc powder and diacetin. For a formulation with 15% (w/w) diacetin, blend 850 g of PVAc with 150 g of diacetin.
-
Thoroughly mix the components in a suitable blender to ensure a uniform feed material.
-
-
Extruder Setup:
-
Set the temperature profile of the extruder barrel. A typical profile for a PVAc-diacetin blend might be:
-
Zone 1 (Feed zone): 60-80 °C
-
Zone 2-4 (Transition and Metering zones): 100-140 °C
-
Die zone: 130-150 °C
-
-
These temperatures should be optimized based on the specific grade of PVAc and the concentration of diacetin to achieve a homogenous melt without degradation.
-
Set the screw speed, typically in the range of 50-150 rpm.
-
-
Extrusion Process:
-
Feed the pre-blended material into the extruder hopper at a constant rate using the feeder.
-
The rotating screws will convey, melt, and mix the material as it passes through the heated barrel zones.
-
The molten polymer blend is then extruded through the film die to form a continuous film.
-
-
Film Collection:
-
The extruded film is passed over cooling rollers to solidify it.
-
The cooled film is then wound onto a take-up roll.
-
Caption: Experimental workflow for the hot-melt extrusion process.
Characterization of Plasticized Polymer Films
Thorough characterization of the prepared films is essential to validate the effectiveness of diacetin as a plasticizer and to ensure the film meets the required specifications for its intended application.
Mechanical Properties
The primary goal of plasticization is to improve the mechanical properties of the polymer. Tensile testing is a fundamental method to quantify these changes.
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking. Plasticization typically decreases tensile strength.
-
Elongation at Break: The percentage increase in length that a material will achieve at the point of breaking. Plasticization significantly increases elongation at break, indicating enhanced flexibility.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. Plasticizers lower the Young's modulus.
Table 1: Effect of Diacetin on the Mechanical Properties of Cellulose Diacetate (CDA) Films
| Plasticizer Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | ~50-60 | ~14 |
| 30 (Diacetin) | ~25-35 | ~26 |
| 30 (Triacetin) | ~30-40 | ~29 |
Data synthesized from literature.[4][6]
Thermal Properties
Thermal analysis provides insights into the physical state of the polymer and the effect of the plasticizer.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). A significant decrease in Tg upon addition of diacetin confirms its plasticizing effect.
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the plasticized film and to identify the degradation temperatures of the components.
Table 2: Glass Transition Temperatures (Tg) of Polymers with and without Plasticizer
| Polymer | Plasticizer and Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) |
| Cellulose Diacetate (CDA) | None | ~180-190 |
| Cellulose Diacetate (CDA) | 30% Diacetin | Lowered significantly (exact value depends on measurement conditions) |
| Poly(lactic acid) (PLA) | None | ~55-65 |
| Poly(lactic acid) (PLA) | 20% Triacetin | ~30-40 |
| Poly(vinyl alcohol) (PVA) | None | ~80-90 |
| Poly(vinyl alcohol) (PVA) | 20% Glycerol | ~20-30 |
Data synthesized from literature, with triacetin and glycerol as proxies for diacetin's effect.[6]
Plasticizer Migration
A critical aspect of using plasticizers, especially in pharmaceutical and food contact applications, is their potential to migrate out of the polymer matrix over time. This can lead to a loss of flexibility and contamination of the surrounding environment.
Protocol for Quantification of Diacetin Migration into a Food Simulant:
-
Materials and Equipment:
-
Plasticized polymer film of known dimensions and diacetin concentration.
-
Food simulant (e.g., 10% ethanol solution for aqueous foods, or a fatty food simulant like olive oil).
-
Incubator or oven for controlled temperature storage.
-
Glass migration cells or containers.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Hexane (or other suitable extraction solvent).
-
-
Migration Test:
-
Cut a precise area of the plasticized film (e.g., 6 dm²).
-
Immerse the film in a known volume of the food simulant (e.g., 1 L) in a glass container.
-
Store the container at a specified temperature (e.g., 40 °C) for a defined period (e.g., 10 days), simulating storage conditions.
-
-
Sample Preparation for GC-MS:
-
After the incubation period, remove the film from the simulant.
-
Take a known volume of the food simulant and perform a liquid-liquid extraction with hexane to extract the migrated diacetin.
-
Concentrate the hexane extract to a known volume.
-
-
GC-MS Analysis:
-
Inject a sample of the hexane extract into the GC-MS system.
-
The GC will separate the components of the extract, and the MS will identify and quantify the diacetin based on its characteristic mass spectrum and retention time.
-
Prepare a calibration curve using standard solutions of diacetin in hexane to accurately quantify the migrated amount.
-
-
Calculation:
-
Calculate the amount of diacetin that migrated from the film into the food simulant, typically expressed in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of film surface area (mg/dm²).
-
Conclusion and Field-Proven Insights
1,2,3-Propanetriol diacetate is a highly effective and versatile plasticizer for a range of polymers used in pharmaceutical and other advanced applications. Its ability to significantly enhance flexibility and reduce the glass transition temperature allows for the development of robust and processable polymer films. The choice between solvent casting and hot-melt extrusion for film preparation should be guided by the thermal stability of the formulation components and the desired scale of production.
Key Considerations for Successful Application:
-
Concentration Optimization: The concentration of diacetin is a critical parameter. Typically, concentrations ranging from 15% to 45% by weight of the polymer are effective.[1] Higher concentrations lead to greater flexibility but may also result in increased plasticizer migration and a decrease in tensile strength.
-
Polymer Compatibility: While diacetin is compatible with many polymers, its effectiveness is greatest with those that have polar functional groups. Pre-formulation studies to assess compatibility are highly recommended.
-
Process Parameter Control: In both solvent casting and HME, precise control over process parameters is crucial for producing films with consistent and reproducible properties.
-
Regulatory Compliance: For pharmaceutical and food contact applications, it is essential to use a grade of diacetin that meets the required purity standards, such as those outlined in the USP monograph.
By following the protocols and considering the insights provided in this guide, researchers and developers can effectively leverage the beneficial properties of 1,2,3-propanetriol diacetate to create high-performance polymer films tailored to their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. eprints.usm.my [eprints.usm.my]
- 5. umc.edu.dz [umc.edu.dz]
- 6. mdpi.com [mdpi.com]
- 7. Effect of different polyol-based plasticizers on thermal properties of polyvinyl alcohol:starch blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Diacetin: A Bio-derived Green Solvent for Modern Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The paradigm of green chemistry is fundamentally reshaping chemical synthesis, prioritizing sustainability, safety, and efficiency.[1][2] A critical component of this transformation is the replacement of conventional volatile organic compounds (VOCs) with safer, renewable alternatives.[3][4] Diacetin (glycerol diacetate), a diester of glycerol and acetic acid, is emerging as a promising green solvent with a unique profile of desirable properties.[5][6] Derived from glycerol, a co-product of biodiesel production, diacetin is biodegradable, exhibits low toxicity, has a high boiling point, and demonstrates broad solvency.[5][6][7] This application note provides a comprehensive technical guide to the properties of diacetin and its practical application as a sustainable medium for organic synthesis, complete with detailed protocols and workflow considerations for research and development.
Introduction: The Imperative for Greener Solvents
Solvents are ubiquitous in organic synthesis, constituting a significant portion of the total mass in a typical chemical process.[1] However, many traditional solvents are hazardous, environmentally persistent, and derived from finite petrochemical resources.[1] The principles of green chemistry compel a shift towards solvents that are:
-
Sourced from Renewable Feedstocks: Minimizing reliance on fossil fuels.
-
Low in Toxicity and Safe to Handle: Protecting researchers and the environment.[3]
-
Biodegradable: Preventing long-term environmental accumulation.[3]
-
Efficient: Possessing physical properties that facilitate reactions and simplify purification.
Diacetin, also known as glyceryl diacetate, aligns with these principles, offering a viable and effective alternative for a wide range of chemical transformations.[5][8] It is typically a mixture of the 1,2- and 1,3-diacetate isomers.
Physicochemical Profile of Diacetin
The utility of diacetin as a solvent is rooted in its distinct physical and chemical properties. Its high boiling point makes it suitable for reactions requiring significant thermal energy, while its polarity and hydrogen bonding capability allow it to dissolve a diverse range of reactants and catalysts.
Table 1: Key Physicochemical Properties of Diacetin
| Property | Value | Source(s) |
| Appearance | Clear, colorless, viscous, oily liquid | [9] |
| Odor | Odorless or slight, fatty odor | [9] |
| Molecular Formula | C₇H₁₂O₅ | [10] |
| Molecular Weight | 176.17 g/mol | [9][10] |
| Boiling Point | ~259-280 °C | [10][11][12] |
| Melting Point | ~ -30 °C | [11] |
| Density | ~1.17 - 1.18 g/mL (at 25 °C) | [10][11] |
| Flash Point | ~100-110 °C | [10][12] |
| Vapor Pressure | Very low (<1 mmHg at 20 °C) | [10] |
| Solubility | Soluble in water, alcohol, ether, benzene.[9][11] Limited solubility in some nonpolar organic solvents. | |
| Safety Profile | Low toxicity; used in food, pharmaceutical, and cosmetic applications. Not classified as a hazardous chemical by OSHA.[6][12][13][14] |
Rationale for Application in Organic Synthesis
The properties outlined in Table 1 translate directly into tangible benefits for synthetic chemistry. Diacetin is not merely a "green" replacement but a functional solvent that can enhance reaction performance.
-
Thermal Stability: With a boiling point exceeding 250 °C, diacetin can be used for high-temperature syntheses without the need for high-pressure apparatus, improving laboratory safety and simplifying equipment setup.
-
Enhanced Solvency: The presence of ester groups and a free hydroxyl group imparts a unique polarity, enabling it to dissolve a broad spectrum of organic compounds, polar reagents, and some catalysts.[6]
-
Safety and Sustainability: Diacetin's low volatility reduces worker exposure via inhalation, and its established safety profile in regulated industries underscores its benign nature.[12][14] Its derivation from renewable glycerol makes it a sustainable choice.[5][7]
-
Moisture Retention (Hygroscopicity): Its hygroscopic nature can be advantageous in reactions that benefit from the presence of water or as a humectant in formulations.[12][15] However, this property requires careful management for moisture-sensitive reactions.
Caption: The Green Chemistry Advantages of Diacetin Solvent.
Protocols and Applications
Diacetin's properties make it a versatile medium for various reaction classes, including acid-catalyzed esterifications and biocatalytic processes.
General Experimental Workflow
The high boiling point of diacetin necessitates a workflow that often favors extractive workup over solvent evaporation.
Caption: General Experimental Workflow Using Diacetin Solvent.
Protocol: Acid-Catalyzed Esterification
This protocol describes a representative Fischer esterification. Diacetin serves as a high-boiling solvent to drive the reaction towards completion.
-
Objective: Synthesize Isopentyl Acetate (banana oil) from isopentyl alcohol and acetic acid.
-
Rationale: Diacetin provides a thermally stable medium that can facilitate the removal of the water byproduct if a Dean-Stark apparatus is used, although for this demonstration, we rely on Le Châtelier's principle with excess reactant.
Materials:
-
Diacetin (Technical Grade)
-
Isopentyl alcohol
-
Glacial acetic acid
-
Sulfuric acid (concentrated, catalyst)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diacetin (20 mL).
-
Reagent Addition: Add isopentyl alcohol (5.0 g, 56.7 mmol) and glacial acetic acid (6.8 g, 113.4 mmol, 2.0 eq).
-
Causality Note: Using excess acetic acid helps drive the equilibrium towards the product.
-
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring.
-
Heating: Heat the reaction mixture to 120 °C using a heating mantle and stir for 4 hours. Monitor the reaction progress by TLC if desired.
-
Causality Note: This temperature is well above what could be achieved with a solvent like ethanol at atmospheric pressure, accelerating the reaction, yet is safely below diacetin's boiling point.
-
-
Workup - Cooling and Quenching: Allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Causality Note: The desired ester product is significantly more soluble in ethyl acetate than in the water/diacetin mixture. Diacetin, being water-soluble, will preferentially partition into the aqueous layer.
-
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid) and 50 mL of brine (to remove residual water).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude isopentyl acetate.
-
Purification: Purify the crude product by fractional distillation if necessary.
Protocol: Lipase-Catalyzed Transesterification
Diacetin can serve as a medium for biocatalysis, which often requires non-aqueous environments to prevent enzyme denaturation and undesired side reactions.[5]
-
Objective: Synthesize ethyl ferulate via transesterification of ferulic acid with ethanol, catalyzed by an immobilized lipase.
-
Rationale: Diacetin provides a non-aqueous, polar environment that can solubilize the reactants while maintaining the stability and activity of the immobilized enzyme.[5]
Materials:
-
Diacetin (Anhydrous)
-
Ferulic acid
-
Ethanol (Anhydrous)
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Molecular sieves (4 Å, activated)
-
Hexane (for washing)
Procedure:
-
Solvent Preparation: Dry diacetin over activated 4 Å molecular sieves for 24 hours prior to use to minimize water content.
-
Causality Note: Water can hydrolyze the ester product and reduce enzyme efficacy, making this drying step critical for biocatalytic success.
-
-
Reaction Setup: To a 50 mL Erlenmeyer flask, add ferulic acid (1.0 g, 5.15 mmol), anhydrous ethanol (2.37 g, 51.5 mmol, 10 eq), and 25 mL of dry diacetin.
-
Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of ferulic acid).
-
Incubation: Seal the flask and place it in an orbital shaker set to 50 °C and 200 rpm for 48 hours.
-
Workup - Enzyme Removal: After the reaction, filter the mixture to recover the immobilized lipase. The enzyme can be washed with hexane, dried, and potentially reused.
-
Causality Note: The key advantage of immobilized enzymes is their reusability, which is a cornerstone of green and sustainable catalysis.
-
-
Product Isolation: Transfer the filtrate to a separatory funnel. Add 50 mL of water and 50 mL of diethyl ether. Shake vigorously.
-
Extraction & Washing: Separate the layers. Extract the aqueous layer again with diethyl ether (2 x 25 mL). Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude ethyl ferulate.
-
Purification: Purify the product using column chromatography on silica gel.
Challenges and Mitigation Strategies
-
Product Separation: The high boiling point of diacetin makes its removal by distillation impractical. As demonstrated in the protocols, liquid-liquid extraction is the preferred method for product isolation. Selecting an extraction solvent in which the product is highly soluble but diacetin is not is key.
-
Hygroscopicity: For moisture-sensitive reactions (e.g., Grignard reactions, certain biocatalyses), the hygroscopic nature of diacetin is a significant challenge.[12] Mitigation involves drying the solvent with molecular sieves or other desiccants immediately before use and running reactions under an inert atmosphere (N₂ or Ar).
-
Commercial Purity: Diacetin is often supplied as a mixture of isomers and may contain residual monoacetin and triacetin.[6] For sensitive applications, this may influence reaction kinetics or outcomes. If necessary, purification by vacuum distillation may be required, or a higher-purity grade should be sourced.
Conclusion
Diacetin represents a compelling evolution in the field of green solvents. It is more than a simple substitute for traditional VOCs; it is a functional, bio-derived solvent that offers distinct advantages in safety, thermal stability, and versatility. Its successful implementation in both traditional organic synthesis and modern biocatalysis highlights its potential. By understanding its properties and adapting workup procedures accordingly, researchers and drug development professionals can leverage diacetin to create safer, more sustainable, and efficient chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. neuroquantology.com [neuroquantology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current Trends in Acetins Production: Green versus Non-Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 25395-31-7: Glycerol diacetate | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. atamankimya.com [atamankimya.com]
- 9. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. diacetin | CAS#:105-70-4 | Chemsrc [chemsrc.com]
- 11. chem.international [chem.international]
- 12. fishersci.com [fishersci.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. Diacetin | FCC, Kosher, Tech Grade – Reliable U.S. Supplier [allanchem.com]
- 15. nbinno.com [nbinno.com]
Application Notes and Protocols for the Utilization of Glycerol Diacetate in Drug Delivery Systems
Foreword
Glycerol diacetate, also known as diacetin, is a versatile excipient that has garnered significant attention in the pharmaceutical industry for its multifaceted roles in drug delivery. As a diester of glycerol and acetic acid, it exists as a mixture of 1,2-glyceryl diacetate and 1,3-glyceryl diacetate. This clear, colorless, and odorless viscous liquid is lauded for its biocompatibility and low toxicity, making it a favorable choice for various pharmaceutical formulations.[1] This guide provides an in-depth exploration of the applications of glycerol diacetate in drug delivery systems, complete with detailed protocols and expert insights to empower researchers, scientists, and drug development professionals in their formulation endeavors.
Physicochemical Properties of Glycerol Diacetate
A thorough understanding of the physicochemical properties of an excipient is paramount to its effective utilization in drug formulation. The unique characteristics of glycerol diacetate underpin its diverse functionalities.
| Property | Value | Reference |
| Synonyms | Diacetin, Glyceryl Diacetate | [2] |
| CAS Number | 25395-31-7 | [3] |
| Molecular Formula | C7H12O5 | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Clear, colorless, viscous liquid | [4] |
| Odor | Odorless | [4] |
| Boiling Point | 280 °C | [5] |
| Melting Point | -30 °C | [5] |
| Density | 1.17 g/mL at 25 °C | [3] |
| Solubility | Miscible with water and alcohol; partially soluble in ether and ethyl acetate | [4] |
| Regulatory Status | Generally Recognized as Safe (GRAS) for food applications (21 CFR 184.1278); compliant with FDA and REACH regulations for pharmaceutical use. | [6] |
Core Applications in Drug Delivery
Glycerol diacetate's utility in drug delivery stems from its ability to act as a solvent, co-solvent, plasticizer, and penetration enhancer. This section delves into the mechanisms behind these functions and provides practical protocols for their application.
Glycerol Diacetate as a Solubilizing Agent
The poor aqueous solubility of many active pharmaceutical ingredients (APIs) is a significant hurdle in drug development.[7][8] Glycerol diacetate serves as an effective solvent for a range of APIs, thereby enhancing their bioavailability.[2]
Mechanism of Solubility Enhancement:
Glycerol diacetate's solvent capacity is attributed to its molecular structure, which possesses both polar (hydroxyl group) and non-polar (acetyl groups) moieties. This amphiphilic nature allows it to interact with and dissolve a variety of drug molecules. The process of solubilization involves the disruption of the crystalline lattice of the API and the formation of solute-solvent interactions.
Figure 1: Conceptual diagram of API solubilization by glycerol diacetate.
Protocol 2.1: Determination of Saturation Solubility of an API in Glycerol Diacetate
This protocol outlines a standard method for determining the maximum amount of a drug that can be dissolved in glycerol diacetate at a specific temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
Glycerol diacetate (pharmaceutical grade)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for drug quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the API powder to a known volume (e.g., 1 mL) of glycerol diacetate in a sealed vial. The amount of API should be sufficient to ensure that undissolved solids remain after equilibration.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solids: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved API.
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.[9]
-
Calculation: Calculate the saturation solubility of the API in glycerol diacetate, typically expressed in mg/mL.
Glycerol Diacetate as a Co-solvent in Liquid Formulations
In many liquid dosage forms, a single solvent may not be sufficient to dissolve all the components or may not provide the desired stability. Glycerol diacetate is often used as a co-solvent in combination with water, ethanol, or other glycols to enhance the solubility of poorly water-soluble drugs and to improve the overall stability of the formulation.[10]
Protocol 2.2: Formulation of an Oral Solution using Glycerol Diacetate as a Co-solvent
This protocol provides a general guideline for the preparation of an oral solution containing a poorly water-soluble drug.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glycerol diacetate
-
Primary solvent (e.g., purified water, ethanol)
-
Other excipients (e.g., sweeteners, flavoring agents, preservatives)
-
Beakers and magnetic stirrer
-
Volumetric flasks
Procedure:
-
Pre-formulation Studies: Determine the solubility of the API in various co-solvent systems of glycerol diacetate and the primary solvent to identify the optimal ratio.
-
Dissolution of API: In a beaker, dissolve the API in the required amount of glycerol diacetate with gentle stirring.
-
Addition of Primary Solvent: Gradually add the primary solvent to the API-diacetin solution while continuously stirring.
-
Incorporation of Other Excipients: Dissolve the other excipients (sweeteners, preservatives) in a portion of the primary solvent and then add this to the main solution.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and make up the final volume with the primary solvent.
-
Addition of Flavoring Agent: Add the flavoring agent last to minimize any potential for volatilization.
-
Characterization: Evaluate the final formulation for clarity, pH, viscosity, and drug content.
Glycerol Diacetate as a Plasticizer in Solid Dosage Forms
Plasticizers are crucial additives in the formulation of film coatings for tablets and other solid dosage forms. They enhance the flexibility and durability of the polymer film, preventing cracking and ensuring a smooth finish.[11] Glycerol diacetate is an effective plasticizer, particularly for cellulose-based polymers.[6]
Mechanism of Plasticization:
Glycerol diacetate molecules interpose themselves between the polymer chains, disrupting the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a more flexible and less brittle film.[6]
Figure 2: Mechanism of polymer plasticization by glycerol diacetate.
Protocol 2.3: Preparation of a Plasticized Pharmaceutical Film Coating
This protocol describes the preparation of a film-coating solution using glycerol diacetate as a plasticizer.
Materials:
-
Film-forming polymer (e.g., hydroxypropyl methylcellulose - HPMC)
-
Glycerol diacetate
-
Solvent (e.g., purified water, ethanol)
-
Other coating additives (e.g., colorants, opacifiers)
-
Beaker and overhead stirrer
Procedure:
-
Polymer Dispersion: Disperse the film-forming polymer in the solvent with continuous stirring until a homogenous solution is formed.
-
Addition of Plasticizer: Add the required amount of glycerol diacetate (typically 15-45% by weight of the polymer) to the polymer solution and continue stirring.[6]
-
Incorporation of Other Additives: Add any colorants or opacifiers to the solution and stir until uniformly dispersed.
-
Application: The resulting coating solution can be applied to tablets or pellets using a suitable coating pan.
-
Drying: The coated dosage forms are then dried to remove the solvent, leaving a thin, flexible film.
-
Evaluation: The coated tablets should be evaluated for appearance, film thickness, adhesion, and drug release characteristics.
Glycerol Diacetate as a Penetration Enhancer in Topical Formulations
Topical drug delivery is often limited by the barrier function of the stratum corneum.[12] Penetration enhancers are substances that reversibly disrupt this barrier to facilitate the percutaneous absorption of drugs.[13] Glycerol diacetate has been shown to act as a penetration enhancer.[14]
Mechanism of Penetration Enhancement:
The exact mechanism is not fully elucidated, but it is believed that glycerol diacetate enhances skin penetration through one or more of the following mechanisms:
-
Disruption of Stratum Corneum Lipids: Glycerol diacetate may fluidize the intercellular lipids of the stratum corneum, creating pathways for drug molecules to permeate.[15][16]
-
Increased Drug Solubility in the Vehicle: By increasing the solubility of the drug in the topical formulation, glycerol diacetate can increase the thermodynamic activity of the drug, providing a greater driving force for skin penetration.
Protocol 2.4: Formulation of a Topical Cream with Glycerol Diacetate
This protocol provides a basic method for preparing an oil-in-water (o/w) cream containing glycerol diacetate.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Oil phase components (e.g., cetyl alcohol, stearic acid)
-
Aqueous phase components (e.g., glycerin, propylene glycol)
-
Emulsifying agent (e.g., polysorbate 80)
-
Glycerol diacetate
-
Preservative
-
Purified water
-
Heating mantles and beakers
-
Homogenizer
Procedure:
-
Preparation of the Oil Phase: Melt the oil phase components together in a beaker at approximately 70-75 °C. If the API is oil-soluble, dissolve it in this phase.
-
Preparation of the Aqueous Phase: Heat the purified water to 70-75 °C in a separate beaker and dissolve the aqueous phase components, including the emulsifying agent, preservative, and glycerol diacetate. If the API is water-soluble, dissolve it in this phase.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous stirring using a homogenizer to form a uniform emulsion.
-
Cooling: Continue stirring the emulsion until it cools down to room temperature and a cream of the desired consistency is formed.
-
Characterization: Evaluate the cream for its physical appearance, pH, viscosity, spreadability, and in vitro drug release and skin permeation.[17]
Advanced Drug Delivery Systems: Self-Emulsifying Drug Delivery Systems (SEDDS)
Glycerol diacetate can also be utilized in the formulation of advanced drug delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[18][19] Glycerol diacetate can act as a co-solvent in these systems, aiding in the dissolution of the drug and the formation of a stable microemulsion, which can significantly enhance the oral bioavailability of lipophilic drugs.[10][20]
Characterization of Glycerol Diacetate-Based Formulations
A comprehensive characterization of the final formulation is essential to ensure its quality, stability, and performance.
| Analytical Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify any potential chemical interactions between the drug and glycerol diacetate by observing changes in the characteristic peaks of their functional groups. |
| Differential Scanning Calorimetry (DSC) | To evaluate the physical state of the drug (crystalline or amorphous) within the formulation and to detect any changes in its melting point, which could indicate an interaction. |
| X-ray Diffraction (XRD) | To confirm the crystalline or amorphous nature of the drug in the formulation. A decrease in the intensity of the characteristic peaks of the drug suggests its amorphization or dissolution. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the formulation and the dispersion of the drug within the excipient matrix. |
| In Vitro Dissolution/Release Studies | To assess the rate and extent of drug release from the formulation under simulated physiological conditions. |
| In Vitro Skin Permeation Studies | For topical formulations, to evaluate the ability of the drug to permeate through the skin using Franz diffusion cells. |
Regulatory and Safety Considerations
Glycerol diacetate is generally considered safe for use in pharmaceutical products. It is listed in the FDA's Inactive Ingredient Database and has been assigned the E number E1517 as a food additive.[2] However, it is crucial to use pharmaceutical-grade glycerol diacetate that complies with the relevant pharmacopeial monographs and regulatory guidelines to ensure the safety and quality of the final drug product.[5][21]
Conclusion
Glycerol diacetate is a highly versatile and valuable excipient in the field of drug delivery. Its ability to act as a solvent, co-solvent, plasticizer, and penetration enhancer makes it a powerful tool for formulators to overcome challenges associated with poor drug solubility and permeability. The protocols and insights provided in this guide are intended to serve as a foundation for the rational design and development of effective and stable drug delivery systems utilizing glycerol diacetate.
References
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. GLYCERYL DIACETATE - escom Chemie GmbH [escom-chemie.com]
- 5. fda.gov [fda.gov]
- 6. Diacetin as a Plasticizer & Humectant: Formulation Guide & Purity Specs - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Drug Solubility on Polymer Hydration and Drug Dissolution from Polyethylene Oxide (PEO) Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US5834010A - Triacetin as a penetration enhancer for transdermal delivery of a basic drug - Google Patents [patents.google.com]
- 15. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 21. diplomatacomercial.com [diplomatacomercial.com]
Application Notes and Protocols for Determining Lipase Activity Using 1,2,3-Propanetriol Diacetate
Introduction: The Utility of 1,2,3-Propanetriol Diacetate in Lipase Assays
Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a ubiquitous class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, yielding fatty acids, diacylglycerols, monoacylglycerols, and glycerol. The quantification of lipase activity is fundamental across various scientific and industrial domains, from diagnosing pancreatic diseases to developing novel biocatalysts for the food, detergent, and pharmaceutical industries. The choice of substrate is a critical determinant of an assay's specificity, sensitivity, and practicality.
1,2,3-Propanetriol diacetate, also known as diacetin, is an effective and convenient substrate for assaying lipase activity. As a short-chain triglyceride analog, its high solubility in aqueous solutions circumvents the need for emulsifying agents or organic solvents that are often required for long-chain fatty acid substrates like olive oil or triolein. This simplifies the assay setup and can lead to more reproducible kinetic data. The enzymatic hydrolysis of diacetin by lipase releases acetic acid and a mixture of glycerol and monoacetin, products that can be readily and accurately quantified using established analytical methods.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1,2,3-propanetriol diacetate as a substrate for lipase activity assays. We present two robust protocols: a titrimetric method for continuous monitoring of acid release and a colorimetric endpoint assay for the quantification of glycerol. The underlying principles, experimental causality, and data interpretation are discussed to ensure scientific integrity and reliable results.
Principle of the Assay
The enzymatic reaction at the core of this application is the lipase-catalyzed hydrolysis of 1,2,3-propanetriol diacetate. Lipase cleaves the ester linkages, releasing acetic acid and glycerol/monoacetin.
Caption: Lipase-catalyzed hydrolysis of diacetin.
The activity of the lipase is determined by measuring the rate of formation of one of these products. This can be achieved through two primary methods detailed in this guide:
-
Titrimetric Assay: This method quantifies the production of acetic acid. The reaction is conducted in a pH-statted environment, where the addition of a base (e.g., NaOH) is required to maintain a constant pH as acetic acid is released. The rate of base consumption is directly proportional to the lipase activity. This method allows for continuous, real-time monitoring of the enzymatic reaction.
-
Colorimetric (Endpoint) Assay: This method measures the total amount of glycerol produced after a fixed incubation time. The glycerol is quantified through a series of coupled enzymatic reactions that result in the formation of a colored product. The intensity of the color, measured spectrophotometrically, is proportional to the amount of glycerol generated, and thus to the lipase activity.
Experimental Protocols
Protocol 1: Titrimetric Assay for Lipase Activity
This protocol is adapted from established methods for short-chain triglycerides and is ideal for kinetic studies.[1]
A. Materials and Reagents
-
1,2,3-Propanetriol diacetate (Diacetin), >98% purity
-
Tris-HCl buffer (e.g., 150 mM, pH 7.4)
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 10-100 mM)
-
Lipase enzyme solution (e.g., from Candida rugosa or porcine pancreas)
-
pH-stat autotitrator system
-
Thermostatted reaction vessel
-
Magnetic stirrer
B. Experimental Workflow
Caption: Workflow for the titrimetric lipase assay.
C. Step-by-Step Procedure
-
Reagent Preparation:
-
Buffered Diacetin Solution: Prepare a solution of 150 mM Tris-HCl buffer. Adjust the pH to the desired value for the assay (e.g., pH 7.4 at 37°C). Due to the high solubility of diacetin, it can be directly dissolved in the buffer to the desired final concentration (e.g., 50-500 mM). Stir vigorously until a homogenous solution is obtained.
-
Lipase Solution: Immediately before use, prepare a stock solution of the lipase enzyme in cold deionized water or an appropriate buffer. The concentration should be such that a linear reaction rate is observed for at least 5-10 minutes.
-
-
Assay Execution:
-
Set up the pH-stat autotitrator with the standardized NaOH solution.
-
Pipette a known volume of the buffered diacetin solution into the thermostatted reaction vessel (e.g., 10 mL at 37°C).
-
Allow the substrate solution to equilibrate to the desired temperature while stirring.
-
Calibrate the pH electrode and set the pH-stat to maintain the desired pH.
-
Initiate the reaction by adding a small, known volume of the lipase solution to the reaction vessel.
-
Start the titration and record the volume of NaOH added over time.
-
D. Data Analysis and Interpretation
-
Plot the volume of NaOH consumed (in µmoles) versus time (in minutes).
-
Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.
-
Calculate the lipase activity in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmole of acetic acid per minute under the specified conditions.
Activity (U/mL) = (Slope [µmol/min]) / (Volume of enzyme added [mL])
Table 1: Example Reagent Concentrations for Titrimetric Assay
| Reagent | Final Concentration | Notes |
| Tris-HCl Buffer | 150 mM, pH 7.4 | The pH optimum may vary depending on the lipase source. |
| 1,2,3-Propanetriol diacetate | 50 - 500 mM | Substrate concentration should be optimized to be near or above the Michaelis-Menten constant (Km) for zero-order kinetics. |
| NaOH Titrant | 10 - 100 mM | The concentration should be adjusted based on the expected enzyme activity to ensure accurate titration. |
| Temperature | 37°C | Optimal temperature can vary; a common starting point is 37°C. |
Protocol 2: Colorimetric (Endpoint) Assay for Lipase Activity
This protocol is based on the quantification of glycerol released from diacetin hydrolysis, using a commercially available glycerol assay kit. This method is well-suited for high-throughput screening.
A. Materials and Reagents
-
1,2,3-Propanetriol diacetate (Diacetin), >98% purity
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0)
-
Lipase enzyme solution
-
Glycerol Assay Kit (Colorimetric/Fluorometric) - these kits typically contain a glycerol standard, and a mixture of enzymes (glycerol kinase, glycerol phosphate oxidase) and a colorimetric probe.
-
96-well microplate
-
Microplate reader
-
Incubator
B. Experimental Workflow
Caption: Workflow for the colorimetric lipase assay.
C. Step-by-Step Procedure
-
Preparation of Glycerol Standard Curve: Prepare a series of glycerol standards according to the manufacturer's instructions of the glycerol assay kit. This typically involves diluting a stock solution to generate a standard curve (e.g., 0 to 10 nmol/well).
-
Sample Preparation:
-
Prepare lipase samples to be tested. Dilute the samples in assay buffer to ensure the final activity falls within the linear range of the assay.
-
Prepare a "sample blank" for each sample by using heat-inactivated enzyme or by adding the substrate after the stop solution. This is crucial to correct for any endogenous glycerol in the sample.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a defined volume of assay buffer and diacetin solution to each well.
-
Initiate the reaction by adding the lipase samples and positive controls to the respective wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a fixed period (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
Stop the reaction by a method that will not interfere with the subsequent glycerol detection step (e.g., heat inactivation at 80°C for 10 minutes, or addition of a chemical stop solution as recommended by the glycerol assay kit).
-
-
Glycerol Detection:
-
Following the manufacturer's protocol for the glycerol assay kit, add the reaction mix (containing enzymes and a colorimetric probe) to each well, including the standards.
-
Incubate at room temperature for the recommended time (e.g., 15-30 minutes) to allow for color development.
-
Measure the absorbance at the recommended wavelength (typically between 540-570 nm) using a microplate reader.
-
D. Data Analysis and Interpretation
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance of the glycerol standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of glycerol produced in each sample. Remember to correct for the sample blank.
-
Calculate the lipase activity.
Activity (U/mL) = (Glycerol produced [µmol]) / (Incubation time [min] x Volume of enzyme added [mL])
Scientific Integrity and Causality
Choice of Buffer and pH: The optimal pH for lipase activity varies depending on the source of the enzyme. For instance, pancreatic lipases generally exhibit optimal activity in the slightly alkaline range (pH 8-9), while some microbial lipases are more active in neutral or slightly acidic conditions.[2] It is crucial to determine the optimal pH for the specific lipase being studied. A pH of 7.4 is a common starting point for many lipases.
Temperature Considerations: Lipase activity is temperature-dependent. A common assay temperature is 37°C, which is physiologically relevant for mammalian enzymes. However, thermostable lipases from microbial sources may exhibit optimal activity at higher temperatures. It is recommended to perform initial experiments to determine the optimal temperature for your specific enzyme.
Substrate Concentration and Michaelis-Menten Kinetics: The hydrolysis of short-chain triglycerides like diacetin by many lipases follows Michaelis-Menten kinetics.[1] To ensure the measured reaction rate is proportional to the enzyme concentration (zero-order kinetics), the substrate concentration should ideally be saturating (i.e., significantly higher than the Michaelis-Menten constant, Kₘ). While specific Kₘ values for diacetin are not widely reported, kinetic parameters for the related substrate triacetin can provide a useful reference. For example, the Kₘ for triacetin hydrolysis by Candida cylindracea lipase has been reported in the millimolar range.[1] Therefore, a starting diacetin concentration in the range of 50-500 mM is recommended, but should be empirically optimized.
Table 2: Illustrative Kinetic Parameters for Triacetin Hydrolysis
| Lipase Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference Conditions |
| Candida cylindracea | Triacetin | ~200-260 | Not specified | pH 8, 35°C |
| Candida rugosa | Olive Oil | 0.15 | 51 | pH 7.0, 37°C |
Note: These values are for illustrative purposes and may vary significantly based on the specific enzyme preparation and assay conditions. The Kₘ for diacetin should be determined experimentally.
Conclusion and Trustworthiness
The use of 1,2,3-propanetriol diacetate as a substrate offers a reliable, convenient, and reproducible method for assaying lipase activity. Its high water solubility simplifies the experimental setup and eliminates potential artifacts associated with emulsified substrates. The two protocols presented here, a continuous titrimetric assay and a high-throughput colorimetric endpoint assay, provide researchers with versatile tools to meet different experimental needs.
To ensure the trustworthiness of the results, it is imperative to include appropriate controls in every experiment. These include a no-enzyme control to account for any non-enzymatic hydrolysis of the substrate, a no-substrate control to measure any background signal from the enzyme preparation, and for the colorimetric assay, a sample blank to correct for endogenous glycerol. By adhering to the principles and protocols outlined in these application notes, researchers can obtain accurate and reliable measurements of lipase activity, facilitating advancements in drug discovery, diagnostics, and biotechnology.
References
Application Notes & Protocols for the Enzymatic Synthesis of Diacetin Using Immobilized Lipase
Introduction: A Greener Approach to Diacetin Synthesis
Diacetin (glycerol diacetate) is a versatile chemical intermediate with wide-ranging applications in the food, pharmaceutical, and cosmetic industries as a solvent, plasticizer, and emollient.[1] Traditionally, its synthesis involves the chemical acetylation of glycerol at high temperatures with strong acid catalysts, a process often plagued by low selectivity, high energy consumption, and the formation of unwanted by-products.[2][3] Biocatalysis, particularly using lipases, presents a compelling and sustainable alternative.[1][2] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats and oils in vivo.[4] In non-aqueous environments, they can effectively catalyze esterification and transesterification reactions with high specificity under mild conditions.[2][5]
The immobilization of lipases onto solid supports is a critical advancement for industrial applications.[6][7] This technique not only simplifies the separation of the biocatalyst from the reaction mixture but also enhances the enzyme's stability against changes in temperature and pH, allowing for repeated use and reducing overall process costs.[6][7][8][9] This guide provides a comprehensive overview and detailed protocols for the synthesis of diacetin using immobilized lipase, focusing on the principles of enzyme immobilization, reaction optimization, and product analysis.
The Science Behind Enzymatic Diacetin Synthesis
The enzymatic synthesis of diacetin can be achieved through two primary routes: the esterification of glycerol with acetic acid or the transesterification of a glycerol source (like triacetin) with an acyl donor.[1] The reaction mechanism for lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism.[5][10]
Key Advantages of Immobilized Lipase in Diacetin Synthesis:
-
Enhanced Stability: Immobilization often improves the thermal and pH stability of lipases compared to their free counterparts.[6][11][12][13]
-
Reusability: The ease of separation allows for multiple reaction cycles, significantly lowering the cost associated with the enzyme.[6][8][11]
-
Process Control: Reactions can be easily started and stopped by removing the immobilized enzyme from the reaction mixture.[6]
-
Improved Purity: The high selectivity of lipases minimizes the formation of by-products, leading to a purer final product and simplifying downstream processing.[2]
-
Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures and pressures, resulting in energy savings and a reduced environmental footprint.[2][8]
Experimental Design & Protocols
Part 1: Immobilization of Lipase
The choice of support material and immobilization method is crucial as it directly impacts the activity and stability of the lipase.[7][14] Hydrophobic supports are often preferred for lipase immobilization as they can induce interfacial activation, a conformational change that opens the active site of the lipase, leading to enhanced activity.[7][15]
Protocol 1: Lipase Immobilization on a Hydrophobic Support (Octyl-Agarose)
This protocol describes the immobilization of Candida antarctica Lipase B (CALB) on octyl-agarose beads, a common hydrophobic support.[15]
Materials:
-
Candida antarctica Lipase B (CALB) solution
-
Octyl-agarose beads
-
Phosphate buffer (5 mM, pH 7.0)
-
Distilled water
-
Bradford reagent for protein quantification
-
Bovine Serum Albumin (BSA) for standard curve
-
p-Nitrophenyl butyrate (p-NPB) for activity assay
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Support Preparation: Wash the octyl-agarose beads with an excess of distilled water to remove any preservatives.
-
Enzyme Solution Preparation: Prepare a solution of CALB in 5 mM phosphate buffer (pH 7.0). The concentration will depend on the specific activity of the enzyme preparation.
-
Immobilization:
-
Add a known mass of the washed octyl-agarose support to the enzyme solution. A typical ratio is 1 g of support to 20 mL of enzyme solution.[15]
-
Incubate the mixture on a shaker at 250 rpm and 25°C.[15]
-
Monitor the immobilization process by taking samples of the supernatant at regular intervals and measuring the protein concentration using the Bradford method and the enzymatic activity using the p-NPB assay.[15]
-
-
Washing: Once the protein concentration and activity in the supernatant plateau (indicating the completion of immobilization), recover the immobilized enzyme by filtration.
-
Final Wash: Wash the immobilized lipase extensively with distilled water to remove any non-adsorbed enzyme.[15]
-
Storage: The immobilized lipase can be stored at 4°C until use.
Activity Assay (p-NPB method):
The hydrolytic activity of the lipase is determined by measuring the release of p-nitrophenol from p-NPB at 348 nm.[15] One international unit (U) of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of p-NPB per minute under the specified conditions.[15]
Part 2: Enzymatic Synthesis of Diacetin
This protocol outlines the synthesis of diacetin via the hydrolysis of triacetin, a method that can yield high concentrations of the desired 1,2-diacetin isomer due to the regioselectivity of many lipases.[15][16]
Protocol 2: Regioselective Synthesis of 1,2-Diacetin from Triacetin
Materials:
-
Immobilized Lipase (e.g., CALB-octyl-agarose from Protocol 1)
-
Triacetin
-
Phosphate buffer (pH 5.5)
-
Acetonitrile (optional, can improve yield)[16]
-
Stirred tank reactor or shaker flask
-
Temperature-controlled water bath or incubator
-
Analytical balance
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine triacetin and phosphate buffer (pH 5.5). The use of an acidic pH can prevent acyl migration and favor the formation of 1,2-diacetin.[16] For improved yields, 20% acetonitrile can be added to the reaction mixture.[16]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading should be optimized for the specific system, but a starting point could be 5-10% (w/w) of the substrate.
-
Reaction Conditions:
-
Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the progress of the reaction. The samples can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of triacetin, diacetin, and monoacetin.[19]
-
Reaction Termination: Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme.
-
Product Isolation: The diacetin can be separated from the reaction mixture. A liquid-liquid extraction can be employed to separate the more hydrophobic diacetin from the more water-soluble monoacetin and unreacted glycerol (if starting from glycerol and acetic acid).[15]
-
Enzyme Reuse: The recovered immobilized enzyme can be washed with a suitable solvent and reused in subsequent batches.[11]
Data Presentation and Interpretation
Table 1: Comparison of Different Immobilized Lipases for Diacetin Synthesis
| Immobilized Lipase | Support | Reaction Time (h) | Diacetin Yield (%) | Key Findings | Reference |
| Candida antarctica Lipase B (CALB) | Octyl-Agarose | 3 | ~71 | High regioselectivity for 1,2-diacetin. | [15] |
| Rhizomucor miehei Lipase (RML) | Octadecyl Sepabeads | - | >95 | High specific activity, yield improved at acidic pH and with acetonitrile. | [16] |
| Thermomyces lanuginosus Lipase (TLL) | Macroporous Resin | 4 | ~35-45 | Good operational stability and reusability. | [11][20][21] |
Table 2: Effect of Reaction Parameters on Diacetin Synthesis
| Parameter | Variation | Effect on Diacetin Yield | Explanation | Reference |
| Temperature | 30-60°C | Increases to an optimum, then decreases | Higher temperatures increase reaction rate but can lead to enzyme denaturation.[22][23] | [12][17] |
| pH | 5.5 - 7.0 | Can affect product isomer distribution | At pH 7, acyl migration may occur, leading to a mixture of 1,2- and 1,3-diacetin. Acidic pH favors 1,2-diacetin.[16] | [16] |
| Substrate Molar Ratio | Glycerol:Acetic Acid | Affects equilibrium conversion | An excess of one substrate can shift the equilibrium towards product formation. | [1][24] |
| Enzyme Concentration | 1-15% (w/w) | Increases reaction rate up to a saturation point | Higher enzyme concentration provides more active sites for the reaction.[22][23] | [8] |
| Solvent | With/without Acetonitrile | Can improve yield | Organic solvents can alter lipase conformation and may act as competitive inhibitors, but in some cases, can improve substrate solubility and overall yield.[15][16] | [15][16] |
Visualizing the Workflow and a Reaction Pathway
To better understand the experimental process and the underlying biochemical reaction, the following diagrams are provided.
References
- 1. Current Trends in Acetins Production: Green versus Non-Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chemoenzymatic Synthesis of the New 3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl Diacetate Using Immobilized Lipase B from Candida antarctica and Pyridinium Chlorochromate as an Oxidizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrolysis of triacetin catalyzed by immobilized lipases: effect of the immobilization protocol and experimental conditions on diacetin yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation [mdpi.com]
- 22. monash.edu [monash.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. [Synthesis of diacylglycerol using immoblized regiospecific lipase in continuously operated fixed bed reactors] - PubMed [pubmed.ncbi.nlm.nih.gov]
role of glycerol diacetate in biodiesel formulation and performance
Application Note & Protocol Guide
Topic: The Role of Glycerol Diacetate in Biodiesel Formulation and Performance
Audience: Researchers, scientists, and fuel development professionals.
Abstract
Glycerol diacetate (GDA), also known as diacetin, is emerging as a critical multifunctional additive in the biodiesel industry. As a derivative of glycerol, a primary byproduct of biodiesel production, GDA presents a unique value proposition by converting a low-value surplus stream into a high-performance fuel component. This guide provides a comprehensive technical overview of GDA's mechanism of action and its quantitative impact on key biodiesel properties, including viscosity, cold flow behavior, and engine emissions. Detailed, field-tested protocols for the preparation and evaluation of GDA-biodiesel blends are provided to ensure repeatable and reliable experimental outcomes. The information herein is designed to equip researchers and fuel chemists with the necessary knowledge to effectively utilize GDA for the enhancement of biodiesel quality and performance.
Introduction: The Challenge of Biodiesel Quality and the GDA Solution
Biodiesel, defined as a fuel comprised of mono-alkyl esters of long-chain fatty acids derived from vegetable oils or animal fats, is a leading renewable alternative to petro-diesel. However, its widespread adoption is often hindered by inherent physicochemical properties. Specifically, the long-chain, saturated nature of certain fatty acid methyl esters (FAMEs) results in:
-
High Viscosity: Compared to conventional diesel, biodiesel's higher viscosity can lead to poor fuel atomization, incomplete combustion, and carbon deposition in engines.
-
Poor Cold Flow Properties: At low ambient temperatures, saturated FAMEs tend to crystallize and agglomerate, forming wax-like solids that can clog fuel lines and filters, leading to engine operability issues.
Traditional solutions involve blending with petro-diesel or using petroleum-derived additives. Glycerol diacetate offers a more sustainable and "circular economy" approach. Synthesized from crude glycerol, its integration into biodiesel not only improves fuel properties but also enhances the economic viability of the entire biodiesel production process.
Mechanism of Action: The Physicochemical Influence of GDA
Glycerol diacetate's efficacy stems from its molecular structure, which acts as a powerful solvent and crystallization modifier within the FAMEs matrix.
-
Viscosity Reduction: GDA molecules are significantly smaller and more polar than the long-chain FAMEs that constitute biodiesel. By integrating into the fuel matrix, GDA molecules intersperse themselves between the larger FAME molecules. This molecular separation disrupts the strong intermolecular van der Waals forces that are responsible for high viscosity, effectively "thinning" the fuel and improving its flow characteristics.
-
Cold Flow Improvement: The primary challenge at low temperatures is the nucleation and growth of wax crystals. GDA intervenes in this process in two ways:
-
Solvency Effect: It improves the solubility of saturated FAMEs, lowering the temperature at which they begin to crystallize (the cloud point).
-
Crystal Modification: Should crystals begin to form, GDA molecules adsorb onto the surface of the nascent wax crystals. This action inhibits the agglomeration of these crystals into larger, interlocking structures that cause fuel gelling. The resulting fuel remains liquid and filterable at much lower temperatures.
-
Logical Relationship: GDA and Biodiesel Properties
Caption: Mechanism of GDA's influence on biodiesel properties.
Quantitative Impact on Biodiesel Performance
The addition of glycerol diacetate results in a measurable and significant improvement in key fuel parameters. The data below, synthesized from multiple studies, illustrates this dose-dependent effect.
Table 1: Effect of GDA Concentration on Kinematic Viscosity of Biodiesel
| GDA Concentration (% v/v) | Base Biodiesel Type | Viscosity at 40°C (mm²/s) | % Viscosity Reduction | Reference |
| 0 (Neat) | Palm Oil | 4.58 | 0% | |
| 1% | Palm Oil | 4.51 | 1.5% | |
| 2% | Palm Oil | 4.45 | 2.8% | |
| 5% | Soybean Oil | 4.19 | 7.9% (from 4.55) | |
| 10% | Soybean Oil | 3.82 | 16.0% (from 4.55) |
Table 2: Effect of GDA Concentration on Cold Flow Properties
| GDA Concentration (% v/v) | Base Biodiesel Type | Cloud Point (°C) | Pour Point (°C) | Reference |
| 0 (Neat) | Palm Oil | 16 | 14 | |
| 1% | Palm Oil | 15 | 12 | |
| 2% | Palm Oil | 14 | 11 | |
| 0 (Neat) | Cottonseed Oil | 3.0 | -2.0 | |
| 5% | Cottonseed Oil | 1.0 | -5.0 | |
| 10% | Cottonseed Oil | -1.0 | -7.0 |
Table 3: Effect of GDA-Blended Biodiesel on Engine Emissions
| Fuel Blend | % Reduction in CO | % Reduction in HC | % Reduction in Smoke Opacity | % Increase in NOx | Reference |
| B20 + 5% GDA | 12.5% | 16.7% | 11.1% | ~2-3% | |
| B20 + 10% GDA | 25.0% | 25.0% | 22.2% | ~4-5% | |
| Note: B20 refers to a blend of 20% biodiesel and 80% petro-diesel. Reductions are relative to the B20 baseline. The increase in NOx is a known trade-off due to the higher oxygen content and improved combustion. |
Application Protocols
These protocols provide a standardized framework for the laboratory-scale preparation and analysis of GDA-biodiesel blends.
Protocol 1: Preparation of Biodiesel-GDA Blends
Objective: To prepare homogenous and accurate volumetric blends of glycerol diacetate in a biodiesel matrix for subsequent analysis.
Materials:
-
Grade B100 Biodiesel (specify source, e.g., Soybean, Palm)
-
Glycerol Diacetate (CAS No. 25395-31-7), >98% purity
-
Volumetric flasks (Class A)
-
Pipettes (Class A) or calibrated micropipettes
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Pre-analysis: Determine the density of both the base biodiesel and the glycerol diacetate stock using a density meter or pycnometer. This is critical for precise mass-based calculations if required.
-
Volume Calculation: For a 100 mL final blend, calculate the required volume of GDA. For a 5% (v/v) blend, this would be 5.0 mL of GDA and 95.0 mL of biodiesel.
-
Blending: a. Transfer 95.0 mL of the base biodiesel into a 100 mL Class A volumetric flask. b. Accurately pipette 5.0 mL of glycerol diacetate and add it to the flask. c. Stopper the flask and invert it 15-20 times to ensure initial mixing.
-
Homogenization: a. Decant the mixture into a clean, dry beaker containing a magnetic stir bar. b. Place the beaker on a magnetic stirrer and mix at 300-400 RPM for 30 minutes at ambient temperature (20-25°C). This ensures complete molecular dispersion of the GDA within the FAMEs matrix.
-
Storage: Transfer the final blend into a labeled, airtight amber glass bottle and store away from direct sunlight. The blend is now ready for property analysis.
Protocol 2: Evaluation of Key Fuel Properties
Objective: To quantify the effect of GDA addition on kinematic viscosity and cold flow properties according to established ASTM standards.
Workflow Diagram: Fuel Property Evaluation
Caption: Standardized workflow for biodiesel blend analysis.
A. Kinematic Viscosity (Standard: ASTM D445)
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath set to 40.0 ± 0.1°C.
-
Procedure: a. Charge the viscometer with the fuel blend, ensuring no air bubbles are present. b. Equilibrate the viscometer in the 40°C bath for at least 20 minutes. c. Using suction, draw the fuel sample up through the capillary tube past the upper timing mark. d. Release the vacuum and accurately measure the time required for the fuel meniscus to pass between the upper and lower timing marks. e. Repeat the measurement until at least three consecutive readings agree within the specified tolerance.
-
Calculation: Kinematic Viscosity (mm²/s) = C × t, where C is the calibration constant of the viscometer (in mm²/s²) and t is the average flow time (in s).
B. Cloud Point (Standard: ASTM D2500)
-
Apparatus: Cloud point apparatus with a test jar, thermometer, and cooling bath.
-
Procedure: a. Pour the fuel blend into the test jar to the prescribed mark. b. Place the test jar in the cooling bath, which is maintained at a temperature at least 14°C below the expected cloud point. c. At every 1°C drop in sample temperature, remove the jar and inspect for the first appearance of a hazy cloud of wax crystals at the bottom of the jar. d. The temperature at which this haze is first observed is recorded as the Cloud Point.
C. Pour Point (Standard: ASTM D97)
-
Apparatus: Pour point apparatus (similar to cloud point).
-
Procedure: a. After determining the cloud point, continue to cool the sample in progressively colder baths as prescribed by the standard. b. At every 3°C drop in temperature, remove the jar and tilt it to ascertain whether the fuel surface moves. c. The test is complete when the sample shows no movement when held horizontally for 5 seconds. d. The Pour Point is recorded as 3°C above the temperature at which the sample ceased to flow.
Summary and Future Outlook
Glycerol diacetate stands out as a highly effective, bio-derived additive for improving the quality of biodiesel. Its dual action in reducing viscosity and enhancing cold flow properties directly addresses two of the most significant operational challenges of FAMEs. Furthermore, its use promotes a more efficient and sustainable biodiesel production cycle. While its positive impact on CO, HC, and smoke emissions is well-documented, the slight increase in NOx emissions warrants further investigation into mitigation strategies, such as engine timing adjustments or the use of other additives in concert with GDA. Future research should also focus on the long-term effects of GDA on engine durability and its compatibility with various elastomeric components in fuel systems.
Application Notes & Protocols: Synthesis of Novel Biodegradable Polyesters Utilizing 1,2,3-Propanetriol Diacetate
Abstract
The advancement of biodegradable polymers is paramount for progress in fields ranging from sustainable materials to advanced drug delivery systems.[1] Aliphatic polyesters, in particular, are highly valued for their biocompatibility and tunable degradation profiles.[2] This guide provides an in-depth exploration of the synthesis of novel biodegradable polyesters using 1,2,3-propanetriol diacetate (glycerol diacetate) as a versatile building block. This readily available compound, featuring a single reactive hydroxyl group, serves as an excellent initiator for ring-opening polymerization (ROP) and as a functional co-monomer in polycondensation reactions. We present detailed, field-proven protocols for three distinct synthesis strategies: catalyzed ring-opening polymerization for producing polylactide (PLA), melt polycondensation for creating novel functional polyesters, and an enzymatic approach for the green synthesis of polycaprolactone (PCL). These methodologies are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to innovate in the realm of biodegradable materials.
Foundational Principles: The Role of 1,2,3-Propanetriol Diacetate in Polymer Synthesis
1,2,3-Propanetriol diacetate is a unique molecule that offers multiple pathways for polymer synthesis. Its structure consists of a three-carbon glycerol backbone with two of the hydroxyl groups esterified with acetate moieties, leaving one primary hydroxyl group free and reactive.[3] This singular reactive site is the key to its utility.
-
As an Initiator: In chain-growth polymerizations like Ring-Opening Polymerization (ROP), the hydroxyl group acts as a nucleophile that attacks a cyclic monomer (e.g., lactide, ε-caprolactone), initiating the polymerization process. The resulting polymer chain grows from this initiation site, making the 1,2,3-propanetriol diacetate molecule the core of the final polymer structure. This is particularly useful for creating star-shaped or branched polymers.
-
As a Co-Monomer: In step-growth polycondensation reactions, it functions as a mono-hydroxyl alcohol (a diol-equivalent with functional side groups). It can react with dicarboxylic acids or their derivatives to be incorporated into a linear polyester chain.[4][5] The pendant acetate groups along the polymer backbone can modify the polymer's physical properties, such as solubility, glass transition temperature, and degradation kinetics.
Core Synthesis Strategies
-
Ring-Opening Polymerization (ROP): This is the most common method for producing high-molecular-weight, biodegradable aliphatic polyesters like polylactide (PLA) and polyglycolide (PGA) from their cyclic diesters.[6][7] The reaction is typically catalyzed by metal compounds, with Tin(II) 2-ethylhexanoate (Sn(Oct)₂) being widely used due to its high efficiency and approval for food and medical applications by the FDA.[8][9] ROP offers excellent control over molecular weight and results in polymers with narrow polydispersity.
-
Melt Polycondensation: This solvent-free method involves the direct reaction of a diol (or in our case, a functionalized mono-alcohol) with a dicarboxylic acid at high temperatures and under vacuum.[2] The reaction typically proceeds in two stages: an initial esterification to form low-molecular-weight oligomers, followed by a polycondensation stage where the vacuum is applied to remove the water byproduct and drive the reaction toward high molecular weight polymer formation.[4]
-
Enzymatic Polymerization: As a green alternative to metal catalysts, enzymes, particularly lipases, can effectively catalyze both ROP and polycondensation reactions under milder conditions.[8][10] This biocatalytic approach avoids potentially toxic metal residues in the final product, making it exceptionally well-suited for biomedical applications.[11][12]
Experimental Protocols
Protocol 2.1: Synthesis of Poly(L-lactide) (PLLA) via Ring-Opening Polymerization (ROP)
Principle: This protocol details the synthesis of PLLA using 1,2,3-propanetriol diacetate as the initiator and Sn(Oct)₂ as the catalyst. The hydroxyl group of the initiator attacks the L-lactide monomer, and the polymer chain grows from this site. The molecular weight of the resulting PLLA can be controlled by adjusting the molar ratio of the monomer to the initiator.
Materials:
-
L-lactide (recrystallized from dry ethyl acetate and dried under vacuum)
-
1,2,3-Propanetriol diacetate (distilled under vacuum)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Chloroform (for dissolution)
-
Methanol (cold, for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
High-purity Nitrogen or Argon gas
Procedure:
-
Preparation: Add the desired amount of L-lactide (e.g., 5.0 g) and a calculated amount of 1,2,3-propanetriol diacetate (to target a specific molecular weight) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Drying: Attach the flask to a Schlenk line and heat to 60 °C under high vacuum for at least 4 hours to remove any residual moisture. Causality: Water can act as an initiator, leading to poor control over molecular weight and a broader polydispersity index (PDI).[6]
-
Inert Atmosphere: Backfill the flask with high-purity nitrogen or argon gas.
-
Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 100 mg/mL). Using a dry syringe, inject the required amount of the catalyst solution into the flask (a typical monomer-to-catalyst ratio is 1000:1 to 5000:1).
-
Polymerization: Place the sealed flask in a preheated oil bath at 140 °C. Stir the mixture until the monomer melts and the solution becomes homogeneous. Continue the reaction for 4-6 hours.
-
Purification: Cool the flask to room temperature. The resulting solid polymer will be glassy or crystalline. Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitation: Slowly pour the chloroform solution into a beaker of cold, vigorously stirring methanol (at least 10x the volume of the chloroform). The PLLA will precipitate as a white solid.
-
Isolation: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 40 °C until a constant weight is achieved.
Diagram: ROP Workflow
Caption: Workflow for the synthesis of PLLA via Ring-Opening Polymerization.
Protocol 2.2: Synthesis of Polyester via Two-Stage Melt Polycondensation
Principle: This protocol describes the synthesis of a novel polyester using 1,2,3-propanetriol diacetate and succinic acid. The process is solvent-free and occurs in two stages: initial esterification to form oligomers, followed by a high-temperature, high-vacuum polycondensation step to increase the molecular weight.[2]
Materials:
-
Succinic Acid (SA)
-
1,2,3-Propanetriol diacetate
-
Catalyst: Titanium (IV) isopropoxide (TIP) or Antimony (III) oxide (Sb₂O₃)
-
Nitrogen gas (high purity)
-
Three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with temperature controller
-
Distillation head and condenser
-
Vacuum pump
Procedure:
-
Stage 1: Esterification
-
Charge the three-necked flask with equimolar amounts of succinic acid and 1,2,3-propanetriol diacetate (1:1 molar ratio).
-
Add the catalyst (approx. 200-300 ppm by weight relative to the monomers).
-
Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Begin slowly stirring and purging the system with nitrogen gas.
-
Heat the mixture to 180-200 °C. Water will begin to distill off as a byproduct of the esterification reaction.
-
Maintain this stage for 3-4 hours, or until at least 90% of the theoretical amount of water has been collected. Causality: This initial stage forms low molecular weight oligomers. Removing the water drives the equilibrium reaction forward.
-
-
Stage 2: Polycondensation
-
Increase the temperature to 220-240 °C.
-
Gradually apply a vacuum, reducing the pressure to below 1 Torr over about 30-60 minutes. Causality: Applying vacuum too quickly can cause the low-molecular-weight oligomers to foam and be lost from the reactor.
-
A significant increase in the melt viscosity will be observed as the molecular weight of the polymer increases. The mechanical stirrer's torque will increase.
-
Continue the reaction under high vacuum for another 4-5 hours.
-
To stop the reaction, remove the vacuum by introducing nitrogen gas, then turn off the heating.
-
-
Isolation: Allow the reactor to cool to room temperature. The resulting polymer can be removed by carefully breaking the glass flask (if necessary for lab scale) or by dissolving it in a suitable solvent like chloroform if the molecular weight is not excessively high.
Diagram: Melt Polycondensation Workflow
Caption: Two-stage workflow for melt polycondensation synthesis.
Protocol 2.3: Green Synthesis of Poly(ε-caprolactone) (PCL) via Enzymatic ROP (eROP)
Principle: This protocol utilizes an immobilized lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), to catalyze the ring-opening polymerization of ε-caprolactone.[11] 1,2,3-propanetriol diacetate acts as the initiator. This method is performed under mild, solvent-free conditions.
Materials:
-
ε-caprolactone (distilled under vacuum)
-
1,2,3-Propanetriol diacetate (distilled under vacuum)
-
Immobilized Lipase (e.g., Novozym 435), dried in a desiccator
-
Glass vials with screw caps
-
Thermostated shaker or oven
-
Chloroform
-
Methanol (cold)
Procedure:
-
Preparation: In a clean, dry glass vial, add ε-caprolactone (e.g., 2.0 g), a calculated amount of 1,2,3-propanetriol diacetate initiator, and the immobilized lipase (typically 5-10% by weight of the monomer).
-
Reaction: Tightly seal the vial and place it in a thermostated oven or shaker set to 80-90 °C.
-
Polymerization: Allow the reaction to proceed for 24-72 hours. The mixture will become increasingly viscous.
-
Termination and Purification: Cool the vial to room temperature. Add chloroform to dissolve the polymer, separating it from the immobilized enzyme beads.
-
Enzyme Recovery: The enzyme beads can be recovered by simple filtration, washed with chloroform, and dried for potential reuse. Causality: The reusability of the immobilized enzyme is a key advantage of this green chemistry approach.
-
Polymer Isolation: Precipitate the PCL from the chloroform solution by adding it to cold methanol, as described in Protocol 2.1.
-
Drying: Filter and dry the final PCL polymer in a vacuum oven at room temperature until a constant weight is achieved.
Polymer Characterization
Validating the successful synthesis and determining the properties of the resulting polymers is a critical step.
Workflow for Polymer Characterization
Caption: Standard workflow for the characterization of synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, verify the incorporation of the initiator/co-monomer, and calculate the number-average molecular weight (Mₙ) by comparing the integrals of the end-group protons to the repeating monomer unit protons.
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight distribution of a polymer, providing values for the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal properties, including the glass transition temperature (T₉), crystallization temperature (Tₙ), and melting temperature (Tₘ).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about the thermal stability and decomposition temperature of the polymer.
Data Interpretation and Troubleshooting
The success of a polymerization is judged by the properties of the resulting polymer. The following table provides representative data for polymers synthesized via the described protocols.
| Protocol | Polymer | Target Mₙ ( g/mol ) | Typical PDI | Typical T₉ (°C) | Typical Tₘ (°C) |
| 2.1: ROP | PLLA | 10,000 - 50,000 | 1.1 - 1.4 | 55 - 65 | 160 - 175 |
| 2.2: Polycondensation | Poly(diacetin succinate) | 5,000 - 20,000 | 1.8 - 2.5 | Varies | Amorphous or low Tₘ |
| 2.3: eROP | PCL | 1,000 - 15,000 | 1.2 - 1.6 | -60 | 55 - 60 |
Common Challenges and Solutions:
-
Low Molecular Weight:
-
Cause: Presence of impurities (especially water), incorrect monomer-to-initiator ratio, or insufficient reaction time.
-
Solution: Rigorously dry all monomers, solvents, and glassware.[6] Verify calculations for the initiator amount. Increase reaction time. For polycondensation, ensure high vacuum is achieved.
-
-
Broad Polydispersity (PDI > 2 for ROP):
-
Cause: Side reactions such as transesterification, presence of impurities acting as initiators, or poor temperature control.
-
Solution: Use purified monomers. Ensure a completely inert atmosphere for ROP. For melt polycondensation, a PDI around 2 is expected for step-growth mechanisms.
-
-
Polymer Discoloration (Yellowing):
-
Cause: Thermal degradation due to excessively high temperatures or prolonged reaction times, especially during melt polycondensation.
-
Solution: Carefully control the reaction temperature. Consider adding a thermal stabilizer (e.g., phosphite antioxidants) at the beginning of the polycondensation stage.
-
Applications in Drug Development
The biodegradable polymers synthesized using these protocols are prime candidates for biomedical applications, particularly in drug delivery.[13][14] Their properties make them suitable for:
-
Nanoparticle and Microparticle Formulation: Polymers like PLA and PCL can be formulated into particles that encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[15]
-
Injectable Implants: These polymers can form in-situ gelling systems or be processed into solid implants that degrade over time, releasing a drug locally at a sustained rate.
-
Tissue Engineering Scaffolds: Their biocompatibility and biodegradability allow them to be used as temporary scaffolds that support cell growth and tissue regeneration, eventually being replaced by new tissue.[1]
By tuning the polymer's molecular weight, composition (through copolymerization), and architecture using 1,2,3-propanetriol diacetate, researchers can precisely tailor the material's degradation rate and drug release profile to meet specific therapeutic needs.
References
- 1. Biodegradable polymers: A sustainable approach to colon drug delivery - Int J Pharm Chem Anal [ijpca.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy 1,2,3-Propanetriol, diacetate | 102-62-5 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 20.210.105.67 [20.210.105.67]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of biodegradable polymers using biocatalysis with Yarrowia lipolytica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution GC-MS Analysis of 1,2,3-Propanetriol Diacetate and its Isomers
Introduction
1,2,3-Propanetriol diacetate, commonly known as diacetin or glycerol diacetate, is a diester of glycerol and acetic acid. It exists primarily as two isomers: 1,2-diacetylglycerol and 1,3-diacetylglycerol. These compounds have found widespread applications across various industries, serving as effective plasticizers, solvents, and formulation aids in pharmaceuticals, cosmetics, and food production.[1][2][3] In the pharmaceutical industry, for instance, diacetin is utilized as a solvent and carrier in drug formulations to enhance the stability and delivery of active pharmaceutical ingredients.[2] Given their functional significance and the potential for isomeric impurities to affect product performance and safety, a robust and reliable analytical method for the separation and quantification of 1,2,3-propanetriol diacetate and its isomers is imperative.
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 1,2,3-propanetriol diacetate and its isomers. The methodology presented herein provides the requisite specificity and sensitivity for the accurate identification and quantification of these compounds, ensuring product quality and consistency in research, development, and quality control settings.
Materials and Methods
Reagents and Consumables
-
1,2,3-Propanetriol diacetate standard (mixture of isomers) (CAS No: 25395-31-7)
-
1,2-Diacetylglycerol standard (if available individually)
-
1,3-Diacetylglycerol standard (if available individually)
-
Ethyl acetate (GC grade, ≥99.8%)
-
Methanol (GC grade, ≥99.8%)
-
Helium (99.999% purity)
-
2 mL screw-top GC vials with PTFE/silicone septa
Instrumentation
A standard gas chromatograph coupled with a single quadrupole mass spectrometer is recommended for this analysis. The following instrumental parameters have been optimized for the separation and detection of 1,2,3-propanetriol diacetate isomers.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control for reproducible chromatography. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column offering good separation of moderately polar compounds like diacetin isomers.[4] |
| Inlet | Split/Splitless | Allows for a wide range of sample concentrations to be analyzed. |
| Inlet Temperature | 250 °C | Ensures efficient vaporization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks. Can be adjusted based on sample concentration. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 250 °C, hold 5 min | A temperature ramp allows for the separation of isomers and elution of any higher boiling point impurities. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable detector for routine analysis. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to minimize source contamination. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass analysis. |
| Electron Energy | 70 eV | Standard energy for generating a library-searchable mass spectrum. |
| Acquisition Mode | Full Scan | Allows for the identification of unknown compounds and confirmation of target analytes. |
| Scan Range | m/z 40-250 | Covers the expected mass range of the analytes and their fragments. |
| Solvent Delay | 3 min | Prevents the solvent peak from damaging the filament. |
Experimental Workflow
The following diagram outlines the key steps in the GC-MS analysis of 1,2,3-propanetriol diacetate and its isomers.
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a stock solution of 1,2,3-propanetriol diacetate (isomer mixture) at a concentration of 1000 µg/mL in ethyl acetate.
-
Perform serial dilutions of the stock solution to prepare a calibration curve in the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve the sample in ethyl acetate and dilute to the mark to achieve a final concentration within the calibration range.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the parameters outlined in Table 1.
-
Create a sequence including the calibration standards and the prepared samples.
-
Inject 1 µL of each standard and sample into the GC-MS system.
-
Data Analysis and Expected Results
Chromatographic Separation
Under the specified chromatographic conditions, the two primary isomers of diacetin, 1,2-diacetylglycerol and 1,3-diacetylglycerol, are expected to be chromatographically resolved. The elution order will depend on the specific column chemistry, but typically the 1,3-isomer elutes slightly before the 1,2-isomer.
Mass Spectral Fragmentation
Electron ionization of 1,2,3-propanetriol diacetate isomers results in characteristic fragmentation patterns that can be used for their identification. While the mass spectra of the isomers are very similar, subtle differences may be observed. The molecular ion (m/z 176) is often weak or absent. Key fragment ions are expected from the loss of acetyl and acetoxymethyl groups.
Table 2: Expected Retention Times and Key Mass Fragments
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 1,3-Diacetylglycerol | ~10.5 | 43, 103, 116, 145[5] |
| 1,2-Diacetylglycerol | ~11.0 | 43, 74, 103, 145[6] |
Note: Retention times are approximate and may vary depending on the specific instrument and column.
The fragmentation of diacetin isomers is dominated by alpha-cleavage adjacent to the oxygen atoms.[7] The prominent ion at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺. The ion at m/z 103 arises from the loss of an acetoxymethyl radical (•CH₂OCOCH₃) from the molecular ion. The ion at m/z 145 is formed by the loss of a methoxycarbonyl group (•OCH₃).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; sample concentration too high. | Use a deactivated inlet liner; check for column contamination and bake out if necessary; dilute the sample. |
| Isomer Co-elution | Inadequate chromatographic separation. | Optimize the oven temperature program (slower ramp rate); use a longer column or a column with a different stationary phase. |
| Low Signal Intensity | Sample concentration too low; leak in the system; dirty ion source. | Concentrate the sample; perform a leak check on the GC-MS system; clean the ion source. |
| Inconsistent Retention Times | Fluctuation in carrier gas flow or oven temperature. | Check the carrier gas supply and ensure constant flow; verify the oven temperature accuracy. |
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the separation, identification, and quantification of 1,2,3-propanetriol diacetate and its isomers. The methodology is suitable for routine quality control in various industries, as well as for research and development purposes where the accurate characterization of these compounds is critical. The clear chromatographic separation and distinct mass spectral data ensure high confidence in the analytical results.
References
- 1. Buy 1,2,3-Propanetriol, diacetate | 102-62-5 [smolecule.com]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Propanetriol, 1,3-diacetate | C7H12O5 | CID 66924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Comprehensive NMR Characterization of Glycerol Diacetate (Diacetin): A Guide to ¹H and ¹³C Spectral Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] This application note presents a comprehensive guide to the ¹H and ¹³C NMR characterization of glycerol diacetate, commonly known as diacetin. As diacetin typically exists as a mixture of 1,2- and 1,3-isomers, NMR provides a robust method for identifying and differentiating these components.[2] We provide detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral features that define the molecular structure of each isomer. This guide is intended for researchers and drug development professionals who require unambiguous structural confirmation and characterization of acetylated glycerols.
Introduction: The Role of NMR in Structural Elucidation
In the fields of pharmaceutical development, materials science, and chemical synthesis, precise molecular characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering a non-destructive window into the exact arrangement and connectivity of atoms within a molecule.[1][3] The principle of NMR relies on the intrinsic magnetic properties of atomic nuclei (such as ¹H and ¹³C), which, when placed in a strong external magnetic field, can be excited by radiofrequency pulses.[1] The subsequent relaxation of these nuclei emits signals that are exquisitely sensitive to their local electronic environment, providing three key pieces of information:
-
Chemical Shift (δ): Reveals the functional group and electronic environment of a nucleus.
-
Signal Integration: Proportional to the number of nuclei giving rise to the signal.
-
Spin-Spin Coupling (J): Describes the interaction between neighboring nuclei, revealing connectivity.[4]
Glycerol diacetate, a diester of glycerol and acetic acid, is widely used as a solvent, plasticizer, and food additive.[2] It is synthesized by the acetylation of glycerol, a process that typically yields a mixture of the 1,2- and 1,3-diacetylglycerol isomers. Differentiating these isomers is crucial for quality control and understanding structure-activity relationships. This guide provides the theoretical basis and practical steps for using ¹H and ¹³C NMR to confidently characterize these structures.
Molecular Structure and Isomerism
Glycerol diacetate primarily exists as two positional isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate. The distinct connectivity in these isomers leads to unique NMR spectra, allowing for their unambiguous identification.
Figure 2: Standard workflow for NMR sample preparation and analysis.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Suspended solid particles can degrade spectral resolution by distorting the magnetic field homogeneity.
Materials:
-
Glycerol diacetate sample
-
5 mm NMR tubes (clean and dry) *[5] Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)
-
Pasteur pipettes and bulbs
-
Glass wool or a pipette filter
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the Sample: Accurately weigh the required amount of glycerol diacetate.
-
For ¹H NMR: 5-25 mg is typically sufficient. * For ¹³C NMR: A more concentrated sample is needed due to the lower natural abundance and sensitivity of the ¹³C isotope. Aim for 20-50 mg or a nearly saturated solution. 2[5]. Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. C[6]DCl₃ is a common choice for general organic compounds. DMSO-d₆ can be advantageous as it often provides sharper signals for hydroxyl (-OH) protons, which may otherwise be broad or exchange with trace water. 3[7][8]. Ensure Complete Dissolution: Vortex the vial until the sample is fully dissolved.
-
-
Filter the Solution: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Filter the sample solution directly into the clean NMR tube. T[5]his step is critical to remove any dust or particulate matter.
-
Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.
Protocol 2: NMR Data Acquisition (General Guidelines)
Specific parameters will vary by instrument, but the general procedure is universal.
-
Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal from the solvent, which compensates for any magnetic field drift.
-
Shimming: Perform magnetic field shimming (either automatically or manually) to optimize the homogeneity of the magnetic field across the sample volume, which ensures sharp spectral lines.
-
Acquisition:
-
¹H Spectrum: Acquire the proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
¹³C Spectrum: Acquire the proton-decoupled ¹³C spectrum. This experiment requires significantly more scans (e.g., 128 to 1024 or more) depending on the concentration.
-
-
Processing: Fourier transform the raw data (Free Induction Decay), and apply phase and baseline corrections to obtain the final spectrum. Reference the chemical shifts to an internal standard like tetramethylsilane (TMS) at 0.00 ppm, or more commonly, to the residual non-deuterated solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
[9][10]### 4. Spectral Data Interpretation
The key to characterizing glycerol diacetate is the detailed analysis of the chemical shifts and coupling patterns of the glycerol backbone protons and carbons.
¹H NMR Spectral Data
The protons of the two acetate groups are chemically equivalent in the 1,3-isomer but non-equivalent in the 1,2-isomer, leading to distinct spectra. Protons on the glycerol backbone appear in the 3.5-5.3 ppm region, shifted downfield by the adjacent electron-withdrawing ester oxygen atoms.
[11]Table 1: Expected ¹H NMR Chemical Shifts (δ) and Multiplicities for Glycerol Diacetate Isomers in CDCl₃
| Assignment | 1,2-Isomer Protons | Expected δ (ppm) | Multiplicity | 1,3-Isomer Protons | Expected δ (ppm) | Multiplicity |
|---|---|---|---|---|---|---|
| Acetate Methyl | CH₃ (2x) | ~2.09, ~2.11 | Singlet (s) | CH₃ (2x) | ~2.08 | Singlet (s) |
| Glycerol CH₂OAc | -CH₂- (pos. 1) | ~4.32, ~4.16 | Doublet of doublets (dd) | -CH₂- (pos. 1,3) | ~4.15 | Doublet (d) |
| Glycerol CHOAc | -CH- (pos. 2) | ~5.10 | Multiplet (m) | - | - | - |
| Glycerol CHOH | - | - | - | -CH- (pos. 2) | ~4.10 | Multiplet (m) |
| Glycerol CH₂OH | -CH₂- (pos. 3) | ~3.71 | Doublet (d) | - | - | - |
| Hydroxyl | -OH | Variable | Broad singlet (br s) | -OH | Variable | Broad singlet (br s) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is synthesized from typical ester chemical shifts and published data on acetylated glycerols.
[7][8][11]Key Interpretive Points (¹H NMR):
-
Acetate Signals: The most intense signals in the spectrum will be sharp singlets around 2.1 ppm, corresponding to the six protons of the two methyl groups. The 1,2-isomer may show two distinct singlets due to the different chemical environments of the acetate groups, while the symmetrical 1,3-isomer will show only one.
-
Glycerol Backbone: The region between ~3.5 and 5.3 ppm contains the signals for the five glycerol backbone protons. The complex splitting patterns (multiplets) arise from spin-spin coupling between these non-equivalent protons.
-
Isomer Differentiation: The most downfield signal, typically above 5.0 ppm, is characteristic of the proton on the central carbon (position 2) when it is acylated (-CHOAc), and is therefore a clear marker for the 1,2-isomer . I[7]n the 1,3-isomer, this central proton is attached to a hydroxyl group (-CHOH) and appears further upfield (~4.1 ppm).
¹³C NMR Spectral Data
Proton-decoupled ¹³C NMR spectra provide one signal for each chemically unique carbon atom, offering a clear map of the carbon skeleton.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for Glycerol Diacetate Isomers in CDCl₃
| Assignment | 1,2-Isomer Carbons | Expected δ (ppm) | 1,3-Isomer Carbons | Expected δ (ppm) |
|---|---|---|---|---|
| Carbonyl | C=O (2x) | ~170.8, ~170.4 | C=O (2x) | ~171.0 |
| Glycerol CHOAc / CHOH | -CHOAc (pos. 2) | ~68.9 | -CHOH (pos. 2) | ~65.2 |
| Glycerol CH₂OAc | -CH₂OAc (pos. 1) | ~62.3 | -C | Glycerol CH₂OH | -CH₂OH (pos. 3) | ~60.5 | - | - | | Acetate Methyl | CH₃ (2x) | ~20.9, ~20.7 | CH₃ (2x) | ~20.8 | Note: Chemical shifts are approximate. Data is synthesized from published values for acylglycerols.
[12][13][14]Key Interpretive Points (¹³C NMR):
-
Carbonyl Region: The ester carbonyl carbons appear predictably around 170-171 ppm.
-
Glycerol Backbone: The signals for the glycerol carbons appear between 60-75 ppm. Similar to the ¹H spectrum, the chemical shift of the central carbon (C2) is a powerful diagnostic tool. A signal around 69 ppm indicates an acylated central carbon (1,2-isomer ), while a signal around 65 ppm indicates a hydroxylated central carbon (1,3-isomer ).
-
Symmetry: The 1,3-isomer, due to its symmetry, will show fewer signals than the 1,2-isomer (e.g., one signal for the two equivalent -CH₂OAc carbons and one signal for the two equivalent acetate methyl carbons).
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive characterization of glycerol diacetate. By following the detailed protocols for sample preparation and leveraging a systematic approach to spectral interpretation, researchers can confidently identify the isomeric composition of their samples. The key diagnostic signals—specifically the chemical shifts of the central glycerol proton (¹H) and carbon (¹³C)—provide an unambiguous method for differentiating between the 1,2- and 1,3-diacetate isomers. This level of structural detail is essential for ensuring material quality, understanding reaction outcomes, and advancing research in drug development and materials science.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Glyceryl diacetate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. sites.bu.edu [sites.bu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 13C-NMR studies of mono-, di-and tri-acylglycerols leading to qualitative and semiquantitative information about mixtures of these glycerol esters | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: A Researcher's Guide to the Catalytic Acetylation of Glycerol for Diacetin Synthesis
Introduction: The Value Proposition of Glycerol Acetylation
Glycerol, a primary byproduct of biodiesel production, has seen a dramatic increase in availability, making its conversion into value-added chemicals a significant area of research.[1][2] The acetylation of glycerol to produce acetins—monoacetin (MA), diacetin (DA), and triacetin (TA)—is a particularly valuable pathway.[1][3] Diacetin (glyceryl diacetate), a di-ester of glycerol, is a versatile compound with applications as a plasticizer, a solvent for flavors and fragrances, a humectant, and a component in pharmaceutical and cosmetic formulations.[4]
This guide provides a detailed protocol and the underlying scientific principles for the synthesis of diacetin via the acid-catalyzed acetylation of glycerol. We will explore both homogeneous and heterogeneous catalytic systems, with a focus on providing a robust, repeatable, and well-understood methodology for researchers in chemistry and drug development.
Reaction Mechanism: A Stepwise Esterification
The acetylation of glycerol is a consecutive esterification reaction where the hydroxyl groups of the glycerol molecule react sequentially with an acetylating agent, typically acetic acid or acetic anhydride.[3][5] The reaction proceeds through the formation of monoacetin, which is then converted to diacetin, and subsequently to triacetin.[3][5]
The process is equilibrium-limited, and the presence of water, a byproduct of the reaction when using acetic acid, can hinder the forward reaction.[6] Therefore, an excess of the acetylating agent is often used to drive the equilibrium towards the formation of higher esters like diacetin and triacetin.[7]
The reaction is catalyzed by acids, which protonate the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glycerol.[3][5]
Caption: Sequential reaction pathway for the acetylation of glycerol to acetins.
Causality in Catalyst Selection: Homogeneous vs. Heterogeneous Systems
The choice of catalyst is critical for controlling reaction rate and product selectivity. Both homogeneous and heterogeneous acid catalysts are employed, each with distinct advantages and disadvantages.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective catalysts for glycerol acetylation.[5] They offer high catalytic activity due to their excellent miscibility with the reactants. However, their use is fraught with challenges, including reactor corrosion, difficulty in separation from the product mixture (requiring neutralization steps that generate waste), and environmental concerns.[2]
-
Heterogeneous Catalysts (Recommended): Solid acid catalysts have emerged as a superior alternative, mitigating many of the issues associated with homogeneous systems. These catalysts, which exist in a different phase from the reactants, can be easily separated by simple filtration and can be reused over multiple cycles, making the process more cost-effective and environmentally benign.[3] A wide variety of solid acids have been successfully used, including:
For a robust and sustainable laboratory protocol, this guide will focus on the use of a heterogeneous catalyst.
Experimental Protocols
Protocol 1: Synthesis of Diacetin using a Heterogeneous Catalyst (Amberlyst-15)
This protocol details a reliable method for synthesizing diacetin using the widely available and highly effective solid acid resin, Amberlyst-15.
Materials & Equipment:
-
Glycerol (≥99.5% purity)
-
Glacial Acetic Acid
-
Amberlyst-15 ion-exchange resin
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thermometer or temperature probe
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Step-by-Step Methodology:
-
Catalyst Preparation:
-
Wash the Amberlyst-15 resin with deionized water to remove any impurities and then dry it in an oven at 80-100 °C for at least 4 hours before use. This activation step is crucial for ensuring maximum catalytic activity.
-
-
Reaction Setup:
-
Assemble the reaction apparatus as shown in the workflow diagram below. The setup should consist of a three-neck flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.
-
Ensure all glassware is dry to prevent the introduction of water, which can adversely affect the reaction equilibrium.
-
-
Charging Reactants:
-
To the flask, add glycerol and glacial acetic acid. A molar ratio of 1:9 (glycerol to acetic acid) is recommended to favor the formation of di- and triacetins.[8]
-
Example Calculation: For 0.1 mol of glycerol (9.21 g), use 0.9 mol of acetic acid (54.05 g or ~51.5 mL).
-
-
Add the pre-dried Amberlyst-15 catalyst. A catalyst loading of 5-10 wt% with respect to the glycerol is typically effective.[8]
-
-
Reaction Execution:
-
Begin stirring the mixture to ensure uniform temperature and catalyst distribution.
-
Heat the reaction mixture to the target temperature. A temperature of 105-110 °C is optimal for achieving high conversion and good selectivity towards diacetin.[8]
-
Maintain the reaction at this temperature under reflux for 4-5 hours.[3][8] Monitor the reaction progress by taking small aliquots periodically for analysis by Gas Chromatography (GC), if available.
-
-
Catalyst Recovery and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid Amberlyst-15 catalyst from the liquid product mixture by filtration. The recovered catalyst can be washed with a solvent like acetone, dried, and stored for reuse in subsequent reactions.
-
The liquid filtrate contains the acetin products, unreacted acetic acid, and glycerol.
-
-
Purification:
-
Remove the excess acetic acid from the filtrate using a rotary evaporator under reduced pressure.
-
The remaining crude product, a mixture of mono-, di-, and triacetin, can be further purified by vacuum distillation to isolate diacetin.
-
Caption: Workflow for the heterogeneous catalytic synthesis of diacetin.
Data Summary: Performance of Various Catalytic Systems
The selection of a catalyst and reaction conditions significantly impacts glycerol conversion and product distribution. The table below summarizes findings from various studies to guide experimental design.
| Catalyst | Glycerol:Acetic Acid (Molar Ratio) | Temp. (°C) | Time (h) | Glycerol Conv. (%) | Selectivity (MA/DA/TA) (%) | Reference |
| Homogeneous | ||||||
| H₂SO₄ | 1:9 | 110 | 5 | 97 | 27 / 49.9 / 23.1 | [3] |
| Heterogeneous | ||||||
| Amberlyst-35 | 1:9 | 105 | 4 | ~100 | - / - / 25.9 (TA only) | [8] |
| 20% H₂SO₄/K-10 Clay | 1:12 | 120 | 5 | 99 | 23 / 59 / 15 (Yield %) | [3] |
| Sulphated CeO₂-ZrO₂ | 1:8 (approx.) | 100 | 3 | 99.1 | - / 57.28 / 21.26 | [3] |
| Sn₁TPA | 5:1 (Acid:Glyc) | 110 | 4 | 97.79 | 20.67 / 61.75 / 18.03 | [7] |
| Graphene Oxide | Not specified | 120 | 2 | 98.84 | High DA selectivity | [10] |
Note: Selectivity data may not sum to 100% as some studies report yields or only selectivity for specific products.
Product Analysis and Quality Control
Accurate analysis of the final product mixture is essential for determining the success of the synthesis.
-
Gas Chromatography (GC): GC is the most common technique for quantifying the composition of the acetin mixture. A flame ionization detector (FID) is typically used. The method allows for the separation and quantification of glycerol, monoacetin, diacetin, and triacetin.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for analysis, particularly for less volatile components or when derivatization for GC is not desired.
-
Titration: The residual acid content in the final product can be determined by simple acid-base titration.
Conclusion
The acetylation of glycerol is a robust and highly relevant reaction for producing the valuable chemical diacetin. While traditional homogeneous catalysts are effective, the use of heterogeneous solid acid catalysts like Amberlyst-15 offers significant advantages in terms of reusability, process simplification, and environmental impact. By carefully controlling reaction parameters such as temperature, molar ratio, and reaction time, researchers can effectively steer the product selectivity towards diacetin. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis and analysis of diacetin.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. ijcea.org [ijcea.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
Application Notes & Protocols: Diacetin as a Curing Agent for Resins
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the use of diacetin (glycerol diacetate) as a curing agent for thermosetting resins. Diacetin is a versatile, low-toxicity compound that serves as an effective curing agent, particularly for phenolic and sodium silicate resin systems.[1][2] This guide elucidates the underlying chemical mechanisms, provides detailed protocols for formulation and curing, and outlines robust methodologies for validating the performance of the final cured polymer. By integrating theoretical principles with practical, field-proven insights, this document aims to empower users to effectively leverage diacetin in their resin development programs.
Introduction to Diacetin in Resin Curing
Diacetin, a diester of glycerol and acetic acid, is a colorless, hygroscopic, and oily liquid.[3] While widely known for its use as a plasticizer and solvent in the food, pharmaceutical, and cosmetics industries, it plays a critical role in industrial polymer chemistry as a specialized curing agent.[1][4] Its primary application in this context is with phenol-formaldehyde (phenolic) resins and sodium silicate (waterglass) systems.[2][5]
The utility of diacetin stems from its unique chemical structure, which typically consists of a mixture of 1,2-glyceryl diacetate and 1,3-glyceryl diacetate isomers.[1][6] The presence of ester groups allows for a controlled curing mechanism, which is a key advantage in many industrial processes. Unlike highly reactive amine or anhydride hardeners used for epoxies, diacetin's mechanism often involves hydrolysis, making it suitable for specific resin chemistries.
Key Advantages of Diacetin as a Curing Agent:
-
Controlled Reactivity: Allows for predictable gel times and curing schedules.
-
Low Toxicity: Presents a favorable environmental, health, and safety (EHS) profile compared to many traditional hardeners.
-
Versatility: Functions as both a curing agent and a plasticizer, potentially improving the flexibility of the final cured product.[4]
-
Broad Compatibility: Shows excellent utility in phenolic and inorganic resin systems.[1]
Physicochemical Properties of Diacetin
A thorough understanding of diacetin's properties is fundamental to its effective use. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 25395-31-7 | [1][3][7] |
| Molecular Formula | C₇H₁₂O₅ (Isomer Mixture) | [3] |
| Molecular Weight | 176.17 g/mol | [3][7] |
| Appearance | Clear, colorless, oily liquid | [3] |
| Density | ~1.17 g/mL at 25 °C | [1][7] |
| Boiling Point | 280 °C | |
| Solubility | Soluble in water, alcohol, ether, benzene | [8] |
| Refractive Index | n20/D 1.440 | [1][7] |
Mechanism of Action: Curing Phenolic Resins
Diacetin is particularly effective for curing phenolic resole resins. The curing mechanism is not a direct reaction in the way an amine attacks an epoxy ring. Instead, it functions as a source of acid through hydrolysis.
-
Hydrolysis of Diacetin: In the presence of water within the resin system, the ester linkages in diacetin slowly hydrolyze to release acetic acid.
-
Acid-Catalyzed Condensation: Phenolic resole resins are stable under neutral or alkaline conditions. The acetic acid generated from diacetin hydrolysis lowers the pH of the system. This acidic environment catalyzes the condensation reaction between the methylol groups (-CH₂OH) on the phenolic polymer chains.
-
Cross-linking and Network Formation: The condensation reaction eliminates water and forms methylene bridges (-CH₂-) and dibenzyl ether bridges (-CH₂-O-CH₂-) between the phenol rings, leading to the formation of a rigid, three-dimensional, cross-linked network. The resin transforms from a liquid or semi-solid state into a hard, infusible thermoset.
This controlled, time-dependent release of acid is crucial. It provides a desirable "latency," allowing for a workable pot life before the curing process accelerates.
Diagram: Curing Mechanism of Phenolic Resins with Diacetin
Caption: Diacetin hydrolyzes to generate acetic acid, which catalyzes the condensation and cross-linking of phenolic resole resins.
Application Protocol: Curing a Phenolic Resole Resin
This protocol provides a validated methodology for using diacetin to cure a standard liquid phenolic resole resin. It includes formulation, curing, and characterization steps to ensure a robust and reproducible process.
Materials & Equipment
-
Resin: Liquid Phenolic Resole Resin (e.g., a commercial grade suitable for coatings or binders)
-
Curing Agent: Diacetin (Technical Grade)[8]
-
Equipment:
-
Analytical balance (±0.01 g)
-
Mechanical overhead stirrer or planetary mixer
-
Disposable mixing containers and stir rods
-
Molds (e.g., aluminum or silicone, treated with a mold release agent)
-
Forced-air laboratory oven with programmable temperature control
-
Shore D Durometer for hardness testing
-
Differential Scanning Calorimeter (DSC) for glass transition temperature (Tg) analysis
-
Formulation & Stoichiometry
The concentration of diacetin directly impacts the cure rate and final properties. Unlike stoichiometric systems (e.g., epoxy-amine), the amount of diacetin is determined empirically based on the desired gel time and cure temperature. A typical starting range is 5 to 15 parts by weight of diacetin per 100 parts of phenolic resin (phr) .
Expert Insight: A lower diacetin concentration (e.g., 5 phr) will result in a longer pot life and require a higher curing temperature or longer curing time. A higher concentration (e.g., 15 phr) will accelerate the cure but may reduce the working time significantly. The presence of water in the resin will also accelerate the hydrolysis and curing reaction.
Example Formulation Table:
| Component | Parts by Weight (phr) | Weight for 200g Batch | Purpose |
| Phenolic Resole Resin | 100 | 181.8 g | Polymer Backbone |
| Diacetin | 10 | 18.2 g | Curing Agent |
| Total | 110 | 200.0 g |
Step-by-Step Curing Protocol
-
Preparation: Pre-condition the resin and diacetin to room temperature (23 ± 2 °C). Ensure all equipment is clean and dry.
-
Weighing: Accurately weigh the phenolic resin into a clean mixing container.
-
Mixing: While stirring the resin at a low speed (100-200 rpm) to avoid excessive air entrapment, slowly add the pre-weighed diacetin.
-
Homogenization: Increase the stirring speed to 300-500 rpm and mix for 3-5 minutes until the mixture is completely homogeneous and visually uniform.
-
Degassing (Optional but Recommended): Place the container in a vacuum chamber at -28 inHg (-0.95 bar) for 5-10 minutes to remove any entrapped air bubbles.
-
Casting: Pour the mixed resin into the prepared molds.
-
Curing Schedule: Place the molds in a pre-heated laboratory oven. A typical two-stage cure schedule is recommended:
-
Initial Cure (Gelation & Hardening): 2 hours at 80 °C.
-
Post-Cure (Full Cross-linking): 4 hours at 120 °C.
-
Expert Rationale: The initial lower temperature stage allows the resin to gel uniformly without excessive bubbling from water evaporation. The higher temperature post-cure is essential to drive the cross-linking reaction to completion, maximizing the thermal and mechanical properties of the final polymer.
-
-
Cooling: Turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and cracking.
-
Demolding: Once cooled, carefully remove the cured samples from the molds. Allow the samples to condition at ambient temperature for at least 24 hours before characterization.
Diagram: Experimental Workflow
Caption: Standard workflow for curing phenolic resin with diacetin, from formulation to final part characterization.
Validation & Characterization Protocols
Characterization is a non-negotiable step to validate the curing process and ensure the final material meets performance specifications.
Protocol: Shore D Hardness Test
This test provides a quick and straightforward measure of the extent of cure.
-
Standard: ASTM D2240.[9]
-
Procedure:
-
Place the flat, conditioned cured sample on a hard, flat surface.
-
Press the Shore D durometer firmly onto the surface until the presser foot is in full contact.
-
Record the hardness reading within 1-2 seconds of contact.
-
Take at least 5 readings at different positions on the sample and calculate the average.
-
-
Trustworthiness Check: An incompletely cured sample will yield low or inconsistent hardness readings. A fully cured phenolic resin should typically exhibit a Shore D hardness of 80 or higher .
Protocol: Glass Transition Temperature (Tg) by DSC
The glass transition temperature (Tg) is a critical indicator of the polymer's cross-link density and thermal stability. A higher Tg generally corresponds to a more complete cure.
-
Standard: ASTM D3418.[10]
-
Procedure:
-
Prepare a small sample (5-10 mg) from the cured material and place it in a DSC sample pan.
-
Perform a "heat-cool-heat" cycle in the DSC instrument under a nitrogen atmosphere. A typical profile is:
-
Ramp 1: Heat from 25 °C to 180 °C at 10 °C/min (removes thermal history).
-
Cool: Cool from 180 °C to 25 °C at 10 °C/min.
-
Ramp 2: Heat from 25 °C to 200 °C at 10 °C/min.
-
-
The Tg is determined from the inflection point in the heat flow curve during the second heating ramp.
-
-
Trustworthiness Check: A broad Tg transition or the presence of a residual exotherm (a "cure peak") in the first heating ramp indicates an incomplete cure.[10] The post-cure step in the protocol is designed to eliminate this residual reaction. For a well-cured phenolic resin, a Tg in the range of 130-160 °C is expected.
Expected Characterization Data:
| Parameter | Test Method | Expected Value | Indication of Success |
| Hardness | ASTM D2240 | > 80 Shore D | High surface hardness, good cure |
| Glass Transition (Tg) | ASTM D3418 | 130-160 °C | High cross-link density, good thermal stability |
| Visual Inspection | N/A | No voids, uniform color | Proper mixing and degassing |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Tacky or Soft Surface | 1. Incomplete cure (insufficient time/temp).2. Incorrect mix ratio (too little diacetin).3. Inhibition from mold surface. | 1. Extend post-cure time or increase temperature.2. Verify calculations and re-formulate.3. Ensure proper use of a compatible mold release agent. |
| Internal Bubbles/Voids | 1. Air entrapped during mixing.2. Water vapor released too quickly during cure. | 1. Implement or extend the vacuum degassing step.2. Use a slower initial temperature ramp or a lower initial cure temperature. |
| Cracking During Cooldown | 1. High thermal stress.2. Cure schedule is too aggressive. | 1. Allow parts to cool slowly in the oven.2. Reduce the temperature difference between the final cure and room temperature. |
Safety & Handling
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both the phenolic resin and diacetin before use.
-
Avoid skin contact. If contact occurs, wash the affected area thoroughly with soap and water.[9]
References
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diacetin as a Plasticizer & Humectant: Formulation Guide & Purity Specs - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. atamankimya.com [atamankimya.com]
- 7. 二乙酸甘油酯 | Sigma-Aldrich [sigmaaldrich.cn]
- 8. ジアセチン technical grade, 50% | Sigma-Aldrich [sigmaaldrich.com]
- 9. dot.ca.gov [dot.ca.gov]
- 10. epotek.com [epotek.com]
Application Notes and Protocols: Glycerol Diacetate as a Humectant in Cosmetic Formulations
Introduction: The Role of Humectants in Dermal Hydration and the Emergence of Glycerol Diacetate
Effective skin hydration is a cornerstone of cosmetic science, essential for maintaining the skin's barrier function, elasticity, and overall aesthetic appearance. Humectants are a critical class of ingredients in moisturizing formulations, functioning to attract and retain water within the stratum corneum. While traditional humectants like glycerin and propylene glycol have long been industry standards, formulators are continually seeking novel ingredients with enhanced performance and desirable sensory profiles. Glycerol diacetate (also known as diacetin) has emerged as a versatile and effective humectant, offering a unique combination of hygroscopic properties, emolliency, and formulation benefits.[1][2]
This document provides a comprehensive guide for researchers, cosmetic scientists, and drug development professionals on the application of glycerol diacetate as a humectant in cosmetic formulations. It will delve into its mechanism of action, provide detailed protocols for evaluating its efficacy, discuss its safety profile, and offer insights into its use in various cosmetic systems.
Physicochemical Properties of Glycerol Diacetate
Glycerol diacetate is a diester of glycerol and acetic acid, existing as a clear, colorless, and somewhat oily liquid.[2] Its chemical structure, featuring hydroxyl and acetyl groups, imparts a desirable balance of hydrophilicity and lipophilicity, contributing to its multifaceted role in cosmetic formulations.
| Property | Value | Source |
| Chemical Formula | C7H12O5 | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Clear, colorless liquid | [2] |
| Solubility | Miscible with water | |
| Hygroscopicity | High |
Mechanism of Action as a Humectant
The primary mechanism by which glycerol diacetate functions as a humectant is through its hygroscopic nature, driven by the presence of polar functional groups in its molecular structure. These groups, particularly the hydroxyl (-OH) group, readily form hydrogen bonds with water molecules.[3]
Figure 1: Mechanism of Glycerol Diacetate as a Humectant.
When applied to the skin in a cosmetic formulation, glycerol diacetate attracts water from two primary sources: the external environment (especially in humid conditions) and the deeper layers of the skin (the dermis). This bound water is then held within the stratum corneum, leading to increased hydration, improved skin suppleness, and a reduction in the appearance of fine lines and wrinkles.
Furthermore, it is postulated that like its parent molecule, glycerol, glycerol diacetate may influence the lipid barrier of the stratum corneum. Glycerol has been shown to prevent the phase transition of skin lipids from a liquid to a solid crystalline structure, which helps to reduce transepidermal water loss (TEWL) and enhance the skin's natural barrier function.[4]
Application in Cosmetic Formulations
Glycerol diacetate's properties make it a valuable ingredient in a wide array of personal care products:
-
Moisturizing Creams and Lotions: As a primary humectant, it can be incorporated to provide long-lasting hydration. Its emollient properties also contribute to a smooth, non-greasy skin feel.[1]
-
Serums: In lightweight serum formulations, it can deliver a potent dose of hydration without adding significant viscosity.
-
Facial Masks: Its inclusion in sheet masks or rinse-off masks can enhance the immediate hydrating effect.
-
Hair Care Products: In conditioners and hair masks, it can help to attract and retain moisture in the hair shaft, improving softness and manageability.
-
Color Cosmetics: In foundations and concealers, it can help to prevent a dry, cakey appearance and provide a more comfortable wear.
Protocols for Efficacy Evaluation
To substantiate claims of moisturizing and hydrating effects, rigorous scientific testing is essential. The following protocols outline both in-vitro and in-vivo methods for evaluating the humectant efficacy of glycerol diacetate in a cosmetic formulation.
In-Vitro Evaluation of Humectancy
Objective: To determine the hygroscopic nature of glycerol diacetate and its ability to retain moisture in a controlled environment.
Method: Gravimetric Analysis
-
Preparation of Samples: Prepare solutions of glycerol diacetate at various concentrations (e.g., 5%, 10%, 20% w/w) in deionized water. A control sample of deionized water and a benchmark sample (e.g., 10% glycerin solution) should also be prepared.
-
Experimental Setup:
-
Place a known weight (e.g., 2g) of each sample into a pre-weighed petri dish.
-
Place the open petri dishes into a controlled humidity chamber (e.g., 50% relative humidity) at a constant temperature (e.g., 25°C).
-
-
Data Collection:
-
Record the initial weight of each sample.
-
At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the petri dishes and re-weigh them.
-
-
Analysis: Calculate the percentage of weight change over time. A smaller weight loss compared to the control indicates better moisture retention.
Figure 2: In-Vitro Gravimetric Analysis Workflow.
In-Vivo Evaluation of Skin Hydration
Objective: To assess the effect of a cosmetic formulation containing glycerol diacetate on skin hydration and barrier function in human subjects.
Method 1: Corneometry
Corneometry measures the capacitance of the skin, which is directly related to its hydration level.
-
Subject Recruitment: Select a panel of healthy volunteers with normal to dry skin. Subjects should avoid using moisturizers on the test area (e.g., forearm) for a specified period before the study.
-
Test Protocol:
-
Acclimatize subjects to the controlled environment (temperature and humidity) for at least 30 minutes.
-
Define test sites on the forearms.
-
Measure baseline skin hydration using a Corneometer®.
-
Apply a standardized amount of the test formulation (containing glycerol diacetate) and a control formulation (without glycerol diacetate) to the respective test sites.
-
Measure skin hydration at specified time points (e.g., 1, 2, 4, 8, 24 hours) after application.
-
-
Data Analysis: Compare the change in corneometer readings from baseline for the test and control formulations. A statistically significant increase in hydration for the test formulation indicates efficacy.
Method 2: Transepidermal Water Loss (TEWL)
TEWL measures the rate of water evaporation from the skin, providing an indication of the skin's barrier function.
-
Subject Recruitment and Protocol: Follow the same initial steps as for corneometry.
-
Measurement: Use a Tewameter® to measure TEWL at baseline and at the same time points after product application.
-
Data Analysis: A decrease in TEWL for the test formulation compared to the control suggests an improvement in the skin's barrier function, which can be an indirect measure of the humectant's ability to maintain hydration.
Safety and Regulatory Profile
Glycerol diacetate has a favorable safety profile for use in cosmetic applications.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of glyceryl diesters, including glycerol diacetate, and concluded that they are safe as used in cosmetics and personal care products.[5] It is recognized for its non-toxic profile.[1] As with any cosmetic ingredient, it is essential to adhere to good manufacturing practices and ensure the purity of the raw material.
Synergistic Formulating with Glycerol Diacetate
To maximize the hydrating benefits of glycerol diacetate, it is often beneficial to formulate it in combination with other types of moisturizing ingredients.
-
Occlusives: Ingredients like petrolatum, dimethicone, or shea butter form a physical barrier on the skin's surface, reducing TEWL and locking in the moisture attracted by glycerol diacetate.[6]
-
Emollients: Lipids such as squalane, jojoba oil, or triglycerides help to smooth and soften the skin by filling the spaces between corneocytes, complementing the hydrating effects of glycerol diacetate.[6]
The combination of a humectant (glycerol diacetate), an occlusive, and an emollient creates a comprehensive moisturizing system that addresses multiple aspects of skin hydration.
Conclusion
Glycerol diacetate is a highly effective and versatile humectant for cosmetic formulations. Its ability to attract and retain moisture, coupled with its favorable sensory profile and safety, makes it a valuable ingredient for a wide range of skin and hair care products. By understanding its mechanism of action and employing rigorous efficacy testing protocols, formulators can confidently incorporate glycerol diacetate to create high-performance moisturizing products that meet the demands of today's consumers.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1,2,3-Propanetriol Diacetate Synthesis
Welcome to the technical support center for the synthesis of 1,2,3-propanetriol diacetate, commonly known as diacetin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this esterification reaction. By understanding the underlying chemical principles and critical process parameters, you can significantly improve your reaction yields and product purity.
Troubleshooting Guide: Enhancing Your Diacetin Yield
Low yields in the synthesis of 1,2,3-propanetriol diacetate are a frequent issue. This section provides a structured approach to identifying and resolving the root causes of suboptimal outcomes.
Question: Why is my yield of 1,2,3-propanetriol diacetate lower than expected?
A low yield of diacetin can stem from several factors, ranging from reaction equilibrium to catalyst inefficiency. Let's break down the potential culprits and their solutions.
1. Unfavorable Reaction Equilibrium
The esterification of glycerol with acetic acid is a reversible reaction that produces water as a byproduct.[1] The accumulation of water can shift the equilibrium back towards the reactants, thus limiting the conversion of glycerol and the formation of diacetin.[1][2]
-
Solution: Water Removal. To drive the reaction forward, continuous removal of water is crucial. This can be achieved through several methods:
-
Azeotropic Distillation: Employing an entrainer like hexane or n-propyl acetate can effectively remove water from the reaction mixture.[1][3]
-
Use of a Dehydrating Agent: The addition of molecular sieves can sequester water as it is formed, pushing the equilibrium towards the products.[4]
-
Reactive Distillation: This integrated process combines reaction and separation in a single unit, offering enhanced efficiency for continuous glycerol acetylation.[4]
-
2. Suboptimal Reaction Conditions
Temperature, molar ratio of reactants, and catalyst loading are critical parameters that significantly influence the reaction rate and product selectivity.[4][5]
-
Solution: Optimization of Reaction Parameters.
-
Temperature: The reaction is typically conducted at moderate temperatures, ranging from 50°C to 120°C.[5] Increasing the temperature generally increases the reaction rate and selectivity towards di- and triacetin.[5] However, excessively high temperatures can lead to the evaporation of acetic acid and potential side reactions.[6]
-
Molar Ratio of Acetic Acid to Glycerol: A higher molar ratio of acetic acid to glycerol (e.g., 6:1 to 12:1) is often employed to shift the equilibrium towards the formation of more substituted products like diacetin and triacetin.[2][4]
-
Catalyst Loading: The amount of catalyst should be optimized. While a higher catalyst concentration can increase the reaction rate, it can also lead to unwanted side reactions and complicate purification. A typical catalyst loading is around 0.5 g to 10 wt% with respect to the mass of glycerol.[7][8]
-
3. Inefficient Catalysis
The choice and condition of the catalyst are paramount for a successful synthesis. Both homogeneous and heterogeneous catalysts can be used, each with its own set of advantages and disadvantages.
-
Solution: Catalyst Selection and Management.
-
Homogeneous Catalysts: Strong acids like sulfuric acid are effective but can be corrosive, difficult to separate from the reaction mixture, and sensitive to water.[7][9]
-
Heterogeneous Catalysts: Solid acid catalysts such as Amberlyst resins, sulfated zirconia, and zeolites are often preferred due to their ease of separation, reusability, and reduced environmental impact.[9][10] The acidity and pore structure of the catalyst play a crucial role in its activity and selectivity.[7]
-
Catalyst Deactivation: The hydrophilic nature of some catalysts can lead to deactivation by the water produced during the reaction.[9] Ensuring the catalyst is dry before use and considering catalyst regeneration or replacement is important for maintaining high activity.
-
4. Presence of Impurities
The purity of the starting materials, particularly crude glycerol from biodiesel production, can significantly impact the reaction. Impurities such as water, methanol, and salts can affect the catalyst's performance and the overall reaction kinetics.[2]
-
Solution: Use of Purified Reactants.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 1,2,3-propanetriol diacetate.
Q1: What is the reaction mechanism for the synthesis of 1,2,3-propanetriol diacetate?
The synthesis of 1,2,3-propanetriol diacetate from glycerol and acetic acid proceeds via a Fischer-Speier esterification mechanism.[8] The reaction is acid-catalyzed and involves the nucleophilic attack of the hydroxyl groups of glycerol on the protonated carbonyl carbon of acetic acid, leading to the sequential formation of monoacetin, diacetin, and finally triacetin, with the elimination of a water molecule at each step.[2][8]
Q2: What are the common side reactions in this synthesis?
The primary "side reactions" are the formation of the other glycerol acetates: monoacetin and triacetin. The product distribution is highly dependent on the reaction conditions.[2] Under certain conditions, oxidation of glycerol or its acetate derivatives can also occur.[4]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by analyzing the composition of the reaction mixture over time. Gas chromatography (GC) is a common and effective method for quantifying the amounts of glycerol, monoacetin, diacetin, and triacetin.[8]
Q4: What are the recommended purification methods for 1,2,3-propanetriol diacetate?
After the reaction is complete, the product mixture needs to be purified. Common purification techniques include:
-
Distillation: Vacuum distillation is often used to separate diacetin from the other components of the reaction mixture, such as unreacted starting materials, other acetins, and the catalyst (if homogeneous).[4]
-
Chromatography: For high-purity applications, column chromatography can be employed.[4]
Q5: Can I use acetic anhydride instead of acetic acid?
Yes, acetic anhydride can be used as the acetylating agent.[4] The reaction with acetic anhydride is generally faster and not reversible, as the byproduct is acetic acid rather than water. However, acetic anhydride is more expensive and reactive than acetic acid.
Experimental Protocols
Standard Protocol for 1,2,3-Propanetriol Diacetate Synthesis
This protocol provides a general procedure for the synthesis of 1,2,3-propanetriol diacetate using a solid acid catalyst.
-
Reactant and Catalyst Preparation:
-
Ensure glycerol and acetic acid are of high purity and low water content.
-
Dry the solid acid catalyst (e.g., Amberlyst-15) in an oven at a suitable temperature (e.g., 100-110°C) for several hours to remove any adsorbed water.[11]
-
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
If using azeotropic distillation, a Dean-Stark apparatus should be included.
-
-
Reaction Procedure:
-
Charge the flask with glycerol and acetic acid in the desired molar ratio (e.g., 1:6 to 1:12).[2][4]
-
Add the pre-dried solid acid catalyst (e.g., 5 wt% relative to glycerol).[12]
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring.[5]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.[8]
-
-
Work-up and Purification:
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst was used, remove it by filtration.
-
If a homogeneous catalyst was used, it may need to be neutralized before purification.
-
Remove the excess acetic acid and other volatile components under reduced pressure.
-
Purify the crude product by vacuum distillation to isolate the 1,2,3-propanetriol diacetate.[4]
-
Data Presentation
Table 1: Influence of Key Reaction Parameters on Diacetin Synthesis
| Parameter | Typical Range | Effect on Yield and Selectivity |
| Temperature | 50 - 120 °C | Higher temperatures generally increase reaction rate and selectivity towards di- and triacetin.[5] |
| Acetic Acid:Glycerol Molar Ratio | 3:1 to 12:1 | Higher ratios favor the formation of di- and triacetin.[2][4][12] |
| Catalyst Loading | 0.5 - 10 wt% (of glycerol) | Increased loading can enhance reaction rate, but excessive amounts may lead to side reactions.[7][8] |
Visualizations
Diagram 1: Reaction Pathway for Glycerol Acetylation
References
- 1. ijcea.org [ijcea.org]
- 2. mdpi.com [mdpi.com]
- 3. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 4. Buy 1,2,3-Propanetriol, diacetate | 102-62-5 [smolecule.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Diacetin Stability in Pharmaceutical Formulations
From the desk of the Senior Application Scientist
Welcome to the technical support center for diacetin (glycerol diacetate). As a widely used excipient valued for its properties as a solvent, plasticizer, and humectant, diacetin is a versatile tool in the formulator's arsenal.[1][2][3][4] However, its chemical nature as a diester presents specific stability challenges that, if not properly managed, can impact the quality, efficacy, and shelf-life of your final drug product.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our research and development colleagues in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to design robust and stable pharmaceutical formulations.
Section 1: Understanding the Core Instability - Hydrolysis
This section addresses the primary degradation mechanism of diacetin.
Q1: What is the primary degradation pathway for diacetin and what are the resulting products?
A1: The principal cause of diacetin instability in most pharmaceutical formulations is hydrolysis . Diacetin is a diester of glycerol and acetic acid, and its ester linkages are susceptible to cleavage in the presence of water.[5] This reaction can be catalyzed by either acidic or basic conditions.
The hydrolysis occurs in a stepwise manner, producing monoacetin and ultimately glycerol, with the concurrent release of acetic acid at each step.
-
Step 1: Diacetin hydrolyzes to form Monoacetin + Acetic Acid.
-
Step 2: Monoacetin hydrolyzes to form Glycerol + Acetic Acid.
The release of acetic acid is a critical consequence, as it can lower the pH of the formulation, which may in turn accelerate further degradation or affect the stability of the active pharmaceutical ingredient (API).[5]
Caption: Diacetin Hydrolysis Pathway.
Section 2: Troubleshooting Common Stability Issues
Here, we tackle specific experimental observations and link them to the stability profile of diacetin.
Q2: My aqueous-based liquid formulation containing diacetin shows a significant drop in pH over time. What is the likely cause and how can I mitigate it?
A2: This is a classic sign of diacetin hydrolysis. As explained in Q1, each hydrolysis event releases a molecule of acetic acid, leading to a progressive decrease in the formulation's pH. This is particularly problematic because the reaction can be auto-catalytic in unbuffered systems.
Causality: The rate of ester hydrolysis is highly dependent on pH. While stable at neutral pH, the rate increases significantly under both acidic and, more dramatically, alkaline conditions.[5]
Mitigation Strategies:
-
pH Control: The most effective strategy is to incorporate a buffering system to maintain the pH in a range where diacetin exhibits maximum stability. Studies on related esters suggest that a slightly acidic pH, around 5.5, can be optimal for minimizing hydrolysis.[6][7]
-
Formulation Redesign: If possible, consider reducing the water activity of your formulation. Diacetin is hygroscopic and will attract available water, which then acts as a reactant for its own degradation.[8][9]
-
Storage Conditions: Lowering the storage temperature can significantly slow the degradation rate, in line with the Arrhenius equation.[10][11]
Data Presentation: Impact of pH on Diacetin Degradation
The following table provides a hypothetical example of how pH can influence the rate of diacetin degradation in an aqueous solution at a constant temperature.
| pH of Formulation | Relative Rate of Hydrolysis | Time to 5% Degradation (Approx.) |
| 3.0 | Moderate | 18 months |
| 5.5 | Slowest | > 36 months |
| 7.0 | Slow | 24 months |
| 8.5 | Fastest | < 6 months |
Note: These values are illustrative. Actual degradation rates must be determined experimentally for your specific formulation.
Q3: I'm observing precipitation of my API in a liquid formulation that uses diacetin as a co-solvent. The formulation was clear initially. Could this be a stability issue?
A3: Yes, this is a strong possibility. This phenomenon is often a secondary consequence of diacetin hydrolysis. As diacetin degrades into monoacetin and glycerol, the polarity of the solvent system changes significantly. Diacetin is a relatively non-polar solvent, whereas glycerol is highly polar.
This shift in solvent polarity can reduce the solubility of your API, causing it to precipitate out of the solution over time, even if it was fully dissolved in the initial formulation.
Troubleshooting Steps:
-
Analyze the Precipitate: Isolate and identify the precipitate to confirm it is the API.
-
Assay the Supernatant: Quantify the concentration of both the API and diacetin in the clear portion of the solution. A decrease in diacetin concentration alongside the precipitation of the API is strong evidence of a link.
-
Conduct a Solubility Study: Determine the solubility of your API in mixtures of diacetin, monoacetin, glycerol, and water that mimic a degraded formulation. This can proactively identify potential solubility issues.
Q4: Can diacetin interact with my API or other excipients? I'm seeing an unknown impurity peak in my chromatogram that grows over time.
A4: Beyond hydrolysis, you must consider the possibility of transesterification . This is a chemical reaction where diacetin transfers one of its acetyl groups to another molecule, such as your API or another excipient containing a hydroxyl (-OH) or primary/secondary amine (-NH) group.
This creates a new chemical entity—an acetylated version of your API or excipient—which will appear as a new impurity peak in your analysis. This is a critical issue as it not only represents a loss of the parent molecules but also generates a new, uncharacterized substance with potential safety and efficacy implications.
Preventative Measures:
-
Forced Compatibility Studies: During pre-formulation, conduct studies where the API is stored with individual excipients, including diacetin, at elevated temperatures (e.g., 50-60°C). This can quickly reveal potential transesterification reactions.
-
Structural Elucidation: If an unknown impurity is detected, techniques like LC-MS/MS are essential to determine its molecular weight and structure, which can confirm if it is an acetylated adduct.
Section 3: Essential Analytical Protocols
To effectively troubleshoot and manage stability, robust analytical methods are non-negotiable.
Q5: How do I set up a stability-indicating analytical method to monitor diacetin and its degradation products?
A5: A stability-indicating method is one that can accurately quantify the substance of interest in the presence of its degradation products, impurities, and other excipients. For diacetin, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Mass Spectrometric (MS) detection is the industry standard.[12][13]
Experimental Protocol: Developing a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which provides good retention for moderately polar compounds like diacetin and its degradants.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent is typically required.
-
Aqueous Phase (A): 0.1% Phosphoric Acid in Water (adjust pH to ~2.9). The acidic pH helps to produce sharp peak shapes.
-
Organic Phase (B): Acetonitrile or Methanol.
-
Initial Gradient: Start with a high aqueous composition (e.g., 95% A) to retain the highly polar glycerol, then ramp up the organic phase to elute monoacetin and finally diacetin.
-
-
Detection:
-
UV Detection: Diacetin has a weak chromophore. Detection at low wavelengths (e.g., 210 nm) is often necessary. This may suffer from interference from other excipients.
-
Mass Spectrometry (MS) or Charged Aerosol Detector (CAD): These are superior choices as they are near-universal detectors and provide much higher sensitivity and specificity for molecules lacking strong chromophores.
-
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is demonstrated through forced degradation studies.
Q6: How should I conduct a forced degradation study for a diacetin-containing formulation?
A6: Forced degradation (or stress testing) is essential to identify likely degradation products and demonstrate the specificity of your analytical method.[14][15][16] The goal is to achieve 5-20% degradation of the substance of interest.
Caption: Forced Degradation Experimental Workflow.
Protocol: Forced Degradation Study
-
Prepare Samples: Prepare solutions of your drug product. Also prepare a placebo (formulation without API) and a control sample (stored at 5°C in the dark).
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C. Pull samples at various time points (e.g., 2, 6, 24 hours). Neutralize with NaOH before injection.[12]
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. This reaction is often much faster than acid hydrolysis. Pull samples at shorter intervals (e.g., 5, 15, 60 minutes). Neutralize with HCl before injection.[12]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Store the formulation in a temperature-controlled oven at 80°C.
-
Photolytic Degradation: Expose the formulation to light as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis: Analyze all stressed samples, along with the control, using your developed stability-indicating method.
-
Evaluation: Check for new peaks. The peak for diacetin should decrease in area while the degradation peaks increase. Ensure the method can resolve all peaks from one another (peak purity) and that the total amount of all species remains constant (mass balance).
References
- 1. nbinno.com [nbinno.com]
- 2. Diacetin | FCC, Kosher, Tech Grade – Reliable U.S. Supplier [allanchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis of triacetin catalyzed by immobilized lipases: effect of the immobilization protocol and experimental conditions on diacetin yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Diacetin as a Plasticizer & Humectant: Formulation Guide & Purity Specs - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Navigating the Challenges of Glycerol Diacetate in Drug Delivery: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the use of glycerol diacetate (diacetin) as a solvent in drug delivery. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical laboratory experience.
Glycerol diacetate, a diester of glycerol and acetic acid, is a versatile excipient in pharmaceutical formulations, valued for its properties as a solvent, plasticizer, and carrier for active pharmaceutical ingredients (APIs). Its biocompatibility and miscibility with water and alcohol make it an attractive option for a variety of dosage forms.[1] However, like any specialized solvent, its unique physicochemical characteristics can present challenges during formulation development. This guide is designed to provide practical solutions and a deeper understanding of how to effectively work with this valuable excipient.
Troubleshooting Guide: Overcoming Common Hurdles in Your Experiments
This section directly addresses specific issues that may arise during the formulation process with glycerol diacetate, offering potential causes and actionable solutions.
Issue 1: Poor Drug Solubility or Precipitation Over Time
You've selected glycerol diacetate for its solvent properties, but your API either doesn't dissolve to the desired concentration or precipitates out of solution during storage.
-
Potential Causes:
-
Inherent API Properties: The drug may have very low intrinsic solubility in this specific solvent system due to its molecular structure, polarity, or crystalline form.[2][3]
-
pH Mismatch: The pH of the glycerol diacetate solution may not be optimal for solubilizing your specific API, particularly for ionizable compounds.[4]
-
Temperature Effects: Solubility is temperature-dependent. A decrease in temperature during storage can lead to supersaturation and subsequent precipitation.[2]
-
Moisture Absorption: Glycerol diacetate is hygroscopic.[1] Absorbed water can alter the solvent's polarity, potentially reducing the solubility of a hydrophobic drug.
-
Polymorphic Transformation: The API may be converting to a less soluble crystalline form over time.
-
-
Troubleshooting Protocol:
-
Characterize API Solubility: Systematically determine the saturation solubility of your API in glycerol diacetate at various temperatures to establish a baseline.
-
Employ Co-solvents: Consider the addition of a co-solvent to modify the polarity of the solvent system. Ethanol, propylene glycol, or polyethylene glycol (PEG) are commonly used co-solvents that can enhance the solubility of poorly soluble drugs.[5][6]
-
pH Adjustment: For ionizable APIs, carefully adjust the pH of the formulation. The use of buffers can help maintain the optimal pH for solubility and stability.[4]
-
Utilize Solubilizing Agents: The inclusion of non-ionic surfactants like polysorbates (e.g., Tween® 80) can form micelles that encapsulate the drug, increasing its apparent solubility.[5]
-
Control Moisture: Handle and store glycerol diacetate under a dry, inert atmosphere (e.g., nitrogen) to minimize moisture absorption. Utilize desiccants during storage of the final formulation if necessary.
-
Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to investigate potential polymorphic changes of the API in the formulation.
-
Issue 2: Drug Degradation and Formulation Instability
Your API shows signs of degradation in the glycerol diacetate formulation, indicated by a loss of potency, appearance of impurities, or changes in color or pH.
-
Potential Causes:
-
Hydrolysis: As an ester, glycerol diacetate itself can undergo hydrolysis, especially in the presence of moisture and at non-neutral pH, to form acetic acid and glycerol. The resulting change in pH can catalyze the degradation of pH-sensitive APIs. Furthermore, ester-containing drugs are susceptible to hydrolysis.[7]
-
Impurities in Glycerol Diacetate: The presence of residual starting materials (glycerol, acetic acid) or by-products (mono- and triacetin) in the glycerol diacetate can affect the stability of the API.[8]
-
Oxidation: The formulation may be susceptible to oxidative degradation, especially if the API has oxidizable functional groups.
-
-
Troubleshooting Protocol:
-
Purity Analysis of Glycerol Diacetate: Ensure the use of high-purity, pharmaceutical-grade glycerol diacetate. Conduct or request a certificate of analysis that includes tests for acidity, water content, and levels of mono- and triacetin.[9]
-
Moisture Control: As with solubility, stringent moisture control is critical to minimize hydrolysis of both the solvent and the API.
-
pH Optimization and Buffering: Identify the pH of maximum stability for your API and use a suitable buffering system to maintain it.
-
Inert Atmosphere: For oxygen-sensitive APIs, consider manufacturing and packaging the formulation under an inert gas like nitrogen to prevent oxidation.
-
Addition of Antioxidants: If oxidation is a concern, the inclusion of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or alpha-tocopherol may be necessary.
-
Forced Degradation Studies: Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to understand the degradation pathways of your API in the glycerol diacetate formulation. This will help in developing a stability-indicating analytical method.
-
Issue 3: High Viscosity Leading to Processing Difficulties
The high viscosity of the glycerol diacetate formulation is causing challenges during manufacturing, such as slow mixing, difficulties in sterile filtration, and inaccurate filling.
-
Potential Causes:
-
Inherent Viscosity: Glycerol diacetate is a viscous liquid.[1] High concentrations of the API or other excipients can further increase the viscosity of the formulation.
-
Low Temperatures: Viscosity is highly dependent on temperature; lower processing temperatures will significantly increase viscosity.
-
-
Troubleshooting Protocol:
-
Optimize Processing Temperature: Where the stability of the API allows, moderately increasing the temperature of the formulation during mixing and filtration can significantly reduce its viscosity.
-
Dilution with a Co-solvent: The addition of a less viscous, miscible co-solvent like ethanol can reduce the overall viscosity of the formulation. However, the effect of the co-solvent on solubility and stability must be thoroughly evaluated. A volatile co-solvent like ethanol could potentially be removed after filtration.[10]
-
Specialized Filtration Systems: For highly viscous solutions, standard sterile filtration may be challenging.[11] Consider the use of:
-
Larger surface area filters to reduce filter blockage.
-
Filters with a pre-filter layer to remove any potential particulates before the sterilizing membrane.
-
High-pressure filtration systems designed for viscous formulations.[12]
-
-
Optimize Mixing and Filling Parameters:
-
Use high-torque overhead mixers for efficient blending of viscous solutions.
-
For filling, consider positive displacement pumps that are less affected by viscosity than peristaltic pumps.
-
Calibrate filling equipment specifically for the viscous formulation to ensure dose accuracy.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for pharmaceutical-grade glycerol diacetate?
A1: While there isn't a dedicated monograph for glycerol diacetate in the USP or Ph. Eur. currently, related compounds like Triacetin (glycerol triacetate) have established monographs that can serve as a guide.[13] A high-quality, pharmaceutical-grade glycerol diacetate should have low levels of moisture, acidity, and heavy metals. The assay for glycerol diacetate should be high, with defined limits for related substances like glycerol, monoacetin, and triacetin. It is crucial to obtain a detailed Certificate of Analysis from your supplier and conduct your own identity and purity testing.
Q2: How should I handle and store glycerol diacetate to maintain its quality?
A2: Glycerol diacetate is hygroscopic and should be stored in tightly sealed containers in a cool, dry place, protected from light.[1] It is advisable to blanket the container with an inert gas like nitrogen after opening to minimize moisture uptake and potential degradation.
Q3: Is glycerol diacetate suitable for parenteral formulations?
A3: Glycerol diacetate has been used in parenteral formulations. However, its use in injectable products requires careful consideration of its purity, potential for hemolysis, and local tissue irritation. The viscosity of the final formulation is also a critical parameter for injectability.[3] Any parenteral formulation using glycerol diacetate must undergo rigorous safety and tolerability testing.
Q4: Can glycerol diacetate be sterilized by autoclaving?
A4: Due to its chemical nature as an ester, glycerol diacetate may be susceptible to hydrolysis at the high temperatures and pressures of autoclaving, especially in the presence of moisture. This could lead to the formation of acetic acid and a drop in pH. Therefore, sterile filtration is generally the preferred method for sterilizing glycerol diacetate-based formulations.[14]
Visualizing Experimental Workflows
Workflow for Troubleshooting Drug Precipitation
Caption: A logical workflow for diagnosing and resolving drug precipitation issues in glycerol diacetate formulations.
Quantitative Data Summary
| Property | Typical Value | Significance in Drug Formulation | Reference |
| Synonyms | Diacetin, Glyceryl Diacetate | Ensures correct substance identification. | [8] |
| Molecular Formula | C₇H₁₂O₅ | Basic chemical information. | [15] |
| Molecular Weight | 176.17 g/mol | Important for stoichiometric calculations. | [15] |
| Appearance | Clear, colorless, viscous liquid | A change in appearance can indicate instability or contamination. | [1] |
| Density (at 25°C) | ~1.17 g/mL | Necessary for accurate measurements and dose calculations. | [15] |
| Boiling Point | ~280 °C | Indicates low volatility, which is desirable for a solvent in many formulations. | [1] |
| Solubility | Miscible with water and ethanol; slightly soluble in ether. | Determines its suitability as a solvent for various APIs and its compatibility with co-solvents. | [1] |
| Hygroscopicity | Hygroscopic | Requires careful handling and storage to prevent moisture absorption, which can affect stability and solubility. | [1] |
References
- 1. GLYCERYL DIACETATE - escom Chemie GmbH [escom-chemie.com]
- 2. Nanosizing of a poorly soluble drug: technique optimization, factorial analysis, and pharmacokinetic study in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubility enhancement techniques.. | PPTX [slideshare.net]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. atamankimya.com [atamankimya.com]
- 9. fao.org [fao.org]
- 10. WO2006000913A1 - Method for sterile filtration of viscous pharmaceutical compositions - Google Patents [patents.google.com]
- 11. lifecore.com [lifecore.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. Sterilization of glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atamankimya.com [atamankimya.com]
identifying and minimizing byproducts in glycerol acetylation
Answering the complex challenges of chemical synthesis requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for you—the researcher, the scientist, the professional dedicated to advancing drug development and chemical manufacturing. In the acetylation of glycerol, achieving high selectivity for the desired acetin (mono-, di-, or triacetin) while minimizing byproduct formation is a common yet critical hurdle.
As Senior Application Scientists, we've compiled this guide based on extensive research and practical experience. Our goal is to not just provide answers, but to explain the causality behind them, empowering you to troubleshoot effectively and optimize your experiments. This is a self-validating system; the protocols and logic provided are designed to be verifiable through the analytical methods described.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts in glycerol acetylation?
Glycerol acetylation is a consecutive reaction where the three hydroxyl groups of glycerol react sequentially with an acetylating agent, typically acetic acid or acetic anhydride. The primary products are monoacetin (MAG), diacetin (DAG), and triacetin (TAG).[1][2]
-
Desired Products: Depending on the application, any of the acetins can be the desired product. TAG is often sought as a valuable fuel additive.[3]
-
Intermediates as "Byproducts": If the goal is to produce TAG, then MAG and DAG are considered intermediates and their presence in the final product mix represents incomplete conversion.
-
True Byproducts: The most commonly cited true byproduct is formed through the self-etherification or oligomerization of glycerol to form diglycerol, which can then be acetylated to products like diglycerol triacetate.[4] Additionally, impurities from crude glycerol can lead to other side reactions.[5][6] Under optimized conditions, however, the formation of these true byproducts can be negligible.[7][8]
Q2: What is the fundamental reaction mechanism for glycerol acetylation with acetic acid?
The reaction is an acid-catalyzed esterification. The mechanism proceeds via the activation of the acetic acid by a proton from the acid catalyst.[9]
-
Protonation: The carbonyl oxygen of acetic acid is protonated by an acid catalyst, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A hydroxyl group from glycerol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule, regenerating the acid catalyst and forming the ester bond.[4]
This process repeats for the remaining hydroxyl groups to form di- and triacetin.[2]
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of Triacetin (TAG) and High Selectivity for Monoacetin (MAG) or Diacetin (DAG)
This is the most common challenge, indicating that the reaction has not proceeded to completion.
Q: My reaction stops at MAG or DAG. How can I drive the equilibrium towards TAG?
A: Several factors govern the product distribution in this consecutive reaction. To push the equilibrium towards the more substituted TAG, you must manipulate the reaction conditions to favor subsequent acetylation steps.
1. Increase the Acetic Acid to Glycerol Molar Ratio:
-
Causality: According to Le Châtelier's principle, increasing the concentration of a reactant (acetic acid) will shift the equilibrium towards the products. A higher concentration of the acetylating agent provides a greater driving force for the esterification of the remaining hydroxyl groups on MAG and DAG.[9][10]
-
Practical Recommendation: Molar ratios (acetic acid:glycerol) are typically investigated in the range of 3:1 to 12:1. For high TAG yield, ratios of 6:1 or 9:1 are often optimal.[4][11]
2. Optimize Reaction Temperature:
-
Causality: Increasing the temperature generally increases the reaction rate for all acetylation steps.[12] This allows the reaction to reach equilibrium faster and can enhance the selectivity towards di- and triacetin.[13] However, there is a critical upper limit.
-
Troubleshooting:
-
Temperature Too Low: If the temperature is too low (e.g., <90 °C), the reaction rate will be slow, and you will likely see high amounts of MAG.[4][12]
-
Temperature Too High: If the temperature is excessively high (e.g., >120-140 °C), two issues can arise. First, acetic acid (boiling point ~118 °C) can evaporate from the reaction mixture, reducing its effective concentration.[13][14] Second, triacetin itself can undergo slight thermal degradation.[4]
-
-
Practical Recommendation: An optimal temperature range is often found between 100 °C and 120 °C.[4][15]
3. Remove Water from the Reaction Medium:
-
Causality: Water is a byproduct of each esterification step.[16] Its accumulation in the reactor will drive the reverse reaction (hydrolysis), preventing the formation of higher acetins and limiting the overall glycerol conversion.
-
Practical Recommendation:
4. Evaluate Your Catalyst:
-
Causality: The catalyst's role is to lower the activation energy. The type, acidity, and physical structure of the catalyst are paramount. Homogeneous acids like sulfuric acid are effective but pose separation, corrosion, and environmental challenges.[3][18] Heterogeneous solid acid catalysts are preferred.
-
Troubleshooting:
-
Insufficient Acidity: A catalyst with low acid site density or weak acid strength may not be active enough to promote the esterification of the sterically hindered secondary hydroxyl group in 2-MAG to form DAG and subsequently TAG.
-
Pore Size Limitations: If the catalyst's pores are too small, the larger DAG and TAG molecules may have difficulty accessing the active sites or exiting the pores, leading to diffusional limitations.[19]
-
-
Practical Recommendation: Strong acid ion-exchange resins like Amberlyst-15 or Amberlyst-36 are highly effective and commonly used.[9][20] Sulfated zirconia and certain zeolites also show good performance.[4]
Issue 2: Presence of Unknown Peaks in Analytical Chromatogram (GC/HPLC)
Q: I see unexpected peaks in my GC analysis. What could they be and how can I prevent them?
A: While the primary reaction pathway is clean, side reactions can occur, especially under suboptimal conditions or when using crude glycerol.
1. Identify the Source of the Byproduct:
-
Glycerol Oligomerization: At higher temperatures, glycerol can undergo intermolecular dehydration (etherification) to form diglycerol. This diglycerol can then be acetylated, leading to a family of heavier byproducts that will have longer retention times in a typical GC analysis.
-
Impurities in Crude Glycerol: If you are using crude glycerol from biodiesel production, it can contain water, methanol, salts, and soaps.[6][21] These impurities can lead to side reactions or interfere with the primary reaction. For example, soaps can be converted to free fatty acids upon acidification.[22]
2. Minimization Strategies:
-
Control Temperature: Avoid excessive temperatures (>140 °C) to minimize glycerol self-condensation.
-
Purify Crude Glycerol: If using crude glycerol, a pre-purification step is highly recommended. This can involve acidification to split soaps, followed by neutralization, and potentially vacuum distillation or ion exchange to remove salts and water.[5][21][23]
-
Use a Selective Catalyst: Choose a catalyst with appropriate pore size and acidity that favors the acetylation of glycerol over its oligomerization.
Diagrams and Workflows
Glycerol Acetylation Pathway
The following diagram illustrates the consecutive and reversible nature of the glycerol acetylation reaction.
Caption: Consecutive reaction pathway for glycerol acetylation.
Troubleshooting Workflow: Low Triacetin (TAG) Yield
Use this decision tree to diagnose and resolve issues related to low TAG selectivity.
Caption: Decision tree for troubleshooting low triacetin yield.
Data & Protocols
Table 1: Effect of Reaction Parameters on Product Selectivity
This table summarizes typical results from literature, demonstrating the influence of key variables on glycerol conversion and product distribution.
| Catalyst | Molar Ratio (AA:Gly) | Temp (°C) | Time (h) | Conversion (%) | MAG Sel. (%) | DAG Sel. (%) | TAG Sel. (%) | Reference |
| 2M H₂SO₄/γ-Al₂O₃ | 1:9 | 110 | 5 | 97 | 27 | 49.9 | 23.1 | [4] |
| Amberlyst-15 | 1:9 | 110 | 5 | 97.1 | 7.6 | 46.3 | 43.2 | [9] |
| AC-SA5 | 1:8 | 120 | 3 | 91 | - | - | - | [10] |
| Amberlyst 36 | 1:7 | 100 | - | 100 | 43 | 44 | 13 | [7] |
| Fe-Sn-Ti(SO₄²⁻)-400* | 1:6 | 80 | 0.5 | 100 | - | - | 99.0 | [24] |
Note: This result was achieved with acetic anhydride, which is more reactive than acetic acid, explaining the remarkably high TAG selectivity in a short time.[24][25]
Experimental Protocols
Protocol 1: Standard Batch Acetylation of Glycerol
This protocol describes a typical lab-scale experiment using a solid acid catalyst.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add glycerol and acetic acid at the desired molar ratio (e.g., 9:1 acetic acid to glycerol).[18]
-
Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15) at a loading of 3-5 wt% with respect to the mass of glycerol.[9]
-
Reaction: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 110 °C). Begin vigorous stirring (e.g., 700-1100 rpm) to ensure good mixing and minimize mass transfer limitations.[9]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw small aliquots (~0.5 mL) of the reaction mixture for analysis.
-
Reaction Quench & Catalyst Separation: After the desired reaction time, cool the flask to room temperature. Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The catalyst can be washed with a solvent (e.g., acetone), dried, and stored for reuse.
-
Product Analysis: Analyze the liquid samples using Gas Chromatography (GC) with a Flame Ionization Detector (FID) to determine the concentration of glycerol, MAG, DAG, and TAG. An internal standard method is recommended for accurate quantification.
Protocol 2: Product Analysis by Gas Chromatography (GC-FID)
-
Sample Preparation: Dilute the reaction sample in a suitable solvent (e.g., pyridine or acetone). Add an internal standard (e.g., 1,4-butanediol) of a known concentration.
-
Derivatization (Optional but Recommended): To improve the volatility and peak shape of glycerol and its esters, perform silylation. Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the sample vial, cap it, and heat at ~70 °C for 30 minutes.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5) is suitable.
-
Injector: Set to 250-280 °C.
-
Detector (FID): Set to 280-300 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min. This will ensure good separation of all components from the solvent up to triacetin.
-
-
Quantification: Calculate the concentration of each component based on its peak area relative to the internal standard's peak area using pre-determined response factors.
References
- 1. Autocatalytic Acetylation of Crude Glycerol Using Acetic Acid: A Kinetic Model [mdpi.com]
- 2. Current Trends in Acetins Production: Green versus Non-Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US7126032B1 - Purification of glycerin - Google Patents [patents.google.com]
- 6. Glycerol purification process - Glycerin Refinery Equipment [glycerinrefine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mail.uotechnology.edu.iq [mail.uotechnology.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijcea.org [ijcea.org]
- 17. researchgate.net [researchgate.net]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. wqin.lakeheadu.ca [wqin.lakeheadu.ca]
- 23. Glycerol - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. sdewes.org [sdewes.org]
Technical Support Center: Stability and Storage of 1,2,3-Propanetriol Diacetate (Diacetin)
Welcome to the Technical Support Center for 1,2,3-propanetriol diacetate, commonly known as diacetin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing its degradation during storage and experimental use. Our goal is to ensure the integrity of your starting materials and the reproducibility of your results.
Introduction to Diacetin Stability
1,2,3-Propanetriol diacetate is a versatile diester of glycerol widely used as a solvent, plasticizer, and excipient in pharmaceutical formulations.[1] While generally stable under recommended storage conditions, its ester functional groups are susceptible to hydrolysis, which is the primary degradation pathway.[2] The rate of this degradation is significantly influenced by storage conditions, particularly the presence of moisture, pH, and temperature. Understanding these factors is crucial for maintaining the purity and stability of diacetin.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1,2,3-propanetriol diacetate?
A1: To minimize degradation, 1,2,3-propanetriol diacetate should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent the ingress of moisture, as diacetin is hygroscopic. For long-term storage, refrigeration at 4°C is recommended.[3] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to further protect it from moisture and oxidative stress.
Q2: What are the primary degradation products of 1,2,3-propanetriol diacetate?
A2: The main degradation pathway for 1,2,3-propanetriol diacetate is hydrolysis. This process involves the cleavage of one or both of the ester bonds, leading to the formation of monoacetin (glycerol monoacetate) and eventually glycerol. Acetic acid is released as a byproduct for each ester bond hydrolyzed. At elevated temperatures, thermal decomposition can also occur, potentially leading to the formation of acrolein, which has a pungent odor.[4]
Q3: How does pH affect the stability of 1,2,3-propanetriol diacetate?
A3: The hydrolysis of 1,2,3-propanetriol diacetate is catalyzed by both acids and bases. The rate of hydrolysis is generally slowest in the neutral pH range and increases significantly under acidic or alkaline conditions. Alkaline conditions, in particular, can lead to rapid degradation.[5] Therefore, it is critical to avoid contact with strong acids and bases during storage and in formulations.
Q4: Can 1,2,3-propanetriol diacetate be stored in plastic containers?
A4: The compatibility of 1,2,3-propanetriol diacetate with plastic containers depends on the type of plastic. It is crucial to consult a chemical compatibility chart. For long-term storage, glass containers are generally preferred to minimize the risk of leaching and potential reactions with plasticizers or other components of the plastic. If plastic containers must be used, high-density polyethylene (HDPE) or polypropylene (PP) may be suitable, but compatibility testing is recommended.
Q5: Are there any substances that are incompatible with 1,2,3-propanetriol diacetate?
A5: Yes, 1,2,3-propanetriol diacetate is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and rapid degradation. It is also important to avoid contact with water and moisture due to its hygroscopic nature.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and use of 1,2,3-propanetriol diacetate.
| Observed Problem | Potential Cause | Recommended Action & Scientific Rationale |
| Change in physical appearance (e.g., cloudiness, precipitation) | Hydrolysis leading to the formation of less soluble degradation products like glycerol. | Action: Filter the sample if possible and re-analyze for purity. Consider discarding the batch if significant degradation is suspected. Rationale: Glycerol has a lower solubility in some organic solvents compared to diacetin, which can lead to precipitation. |
| A pungent, vinegar-like odor develops | Hydrolysis of the ester bonds, releasing acetic acid. | Action: This is a strong indicator of degradation. The material should be analyzed for purity before use. Rationale: The hydrolysis of each acetate group on the glycerol backbone releases a molecule of acetic acid, which has a characteristic vinegary smell.[2] |
| Decrease in pH of an unbuffered aqueous solution containing diacetin | Release of acetic acid due to hydrolysis. | Action: Monitor the pH of your solution over time. If a stable pH is critical for your experiment, consider using a buffered system. Rationale: The accumulation of acetic acid from hydrolysis will lower the pH of the solution, which can in turn catalyze further degradation. |
| Inconsistent experimental results using the same batch of diacetin | Degradation of the diacetin stock over time. | Action: Re-qualify your stock solution for purity before critical experiments. Implement stricter storage conditions (e.g., refrigeration, inert atmosphere). Rationale: Changes in the purity of your starting material will directly impact the outcome of your experiments, leading to poor reproducibility. |
Visualizing the Degradation Pathway: Hydrolysis of 1,2,3-Propanetriol Diacetate
The following diagram illustrates the stepwise hydrolysis of 1,2,3-propanetriol diacetate.
Caption: Hydrolysis of 1,2,3-propanetriol diacetate to monoacetin and glycerol with the release of acetic acid.
Experimental Protocol: Forced Degradation Study for 1,2,3-Propanetriol Diacetate
A forced degradation study can help identify potential degradation products and assess the stability-indicating nature of your analytical methods.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1,2,3-propanetriol diacetate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 4-8 hours.
-
Cool the solution and neutralize it with 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 1-2 hours (base hydrolysis is typically faster).
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute to a suitable concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place a sample of neat 1,2,3-propanetriol diacetate in an oven at 70°C for 48 hours.
-
Dissolve the stressed sample in the solvent to the desired concentration for analysis.
-
3. Analysis:
-
Analyze the stressed samples and an unstressed control sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
A typical HPLC method might use a C18 column with a gradient of water and acetonitrile as the mobile phase.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Buy 1,2,3-Propanetriol, diacetate | 102-62-5 [smolecule.com]
- 3. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Synthesis of Diacetin
Welcome to the technical support center for the enzymatic synthesis of diacetin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during experimentation. Our goal is to empower you with the knowledge to not only execute protocols but to understand the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for diacetin synthesis?
There are two main enzymatic pathways for producing diacetin:
-
Direct Esterification of Glycerol: This common method involves the reaction of glycerol with an acyl donor, typically acetic acid or its derivatives (like ethyl acetate or vinyl acetate), catalyzed by a lipase.[1][2] The reaction proceeds in a stepwise manner, forming monoacetin as an intermediate, which is then further esterified to diacetin.[1][3]
-
Glycerolysis of Triacetin: This route involves the reaction of triacetin with glycerol, catalyzed by a lipase, to produce a mixture of mono-, di-, and triglycerides.[4][5] By controlling the reaction conditions, the equilibrium can be shifted to favor the formation of diacetin.
Q2: Which type of enzyme is most effective for diacetin synthesis?
Lipases are the most commonly used enzymes for diacetin synthesis due to their ability to catalyze esterification and transesterification reactions.[1][6] Among the various lipases, those that are immobilized have shown significant advantages in industrial applications. Immobilization enhances enzyme stability, improves selectivity, and simplifies the separation and reuse of the biocatalyst, making the process more cost-effective.[4][7] Lipase B from Candida antarctica (often immobilized and known commercially as Novozym 435) is a frequently cited and effective catalyst for this reaction.[4] However, screening different lipases is recommended to find the optimal one for your specific reaction conditions.[8]
Q3: Why is my diacetin yield consistently low?
Low diacetin yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Reaction Equilibrium: The esterification reaction is reversible. The accumulation of water as a byproduct can shift the equilibrium back towards the reactants, thus limiting the yield of diacetin.[9]
-
Incorrect Substrate Molar Ratio: The ratio of glycerol to the acyl donor is a critical parameter. An insufficient amount of the acyl donor will result in incomplete conversion of glycerol and monoacetin to diacetin. Conversely, an excessive amount may not significantly improve the yield and can complicate downstream purification.[3]
-
Non-optimal Temperature: Every enzyme has an optimal temperature for activity. Deviating from this temperature can significantly reduce the reaction rate and, consequently, the yield.[10][11]
-
Enzyme Inactivation: The chosen lipase may be losing its activity due to factors like improper pH, presence of inhibitors, or thermal denaturation.[10][12]
-
Mass Transfer Limitations: In a solvent-free system, high viscosity can hinder the interaction between the enzyme and the substrates, leading to a lower reaction rate.[13]
Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during the enzymatic synthesis of diacetin.
Problem 1: The reaction stalls, and the yield of diacetin does not increase over time.
Causality: This is often a classic case of reaction equilibrium being reached, primarily due to the presence of water, a byproduct of the esterification reaction.[9] The accumulation of water can lead to the hydrolysis of the formed esters, preventing further formation of diacetin.
Solution:
-
Water Removal: Implement a strategy to continuously remove water from the reaction medium. This can be achieved by:
-
Applying a vacuum: Performing the reaction under reduced pressure helps in the evaporation of water.[9]
-
Using a water-carrying agent (entrainer): An inert solvent that forms an azeotrope with water can be used to distill it off.[14]
-
Adding molecular sieves: These can adsorb water from the reaction mixture.[9]
-
Experimental Protocol: Water Removal by Vacuum
-
Set up the reaction in a flask connected to a vacuum pump through a cold trap.
-
Initiate the reaction at the desired temperature.
-
After an initial period (e.g., 1 hour) to allow for some product formation, apply a vacuum (e.g., 3 mm Hg) to the system.[9]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the composition using techniques like GC or HPLC.
Problem 2: The primary product is monoacetin, with very little diacetin formation.
Causality: The formation of diacetin is a consecutive reaction where monoacetin is an intermediate.[1] Low diacetin selectivity can be attributed to:
-
Inappropriate Substrate Molar Ratio: An insufficient amount of the acyl donor will favor the formation of monoacetin.[15]
-
Short Reaction Time: The conversion of monoacetin to diacetin requires additional time.
-
Enzyme Specificity: Some lipases may have a higher affinity for producing monoesters.
Solution:
-
Optimize the Molar Ratio: Systematically vary the molar ratio of glycerol to the acyl donor. Ratios of acetic acid to glycerol ranging from 2.5:1 to 10:1 have been reported to favor di- and triacetin formation.[3][14]
-
Increase Reaction Time: Extend the duration of the reaction and monitor the product distribution over time to determine the point of maximum diacetin concentration.
-
Enzyme Screening: If optimization of other parameters fails, consider screening different lipases that may exhibit higher selectivity for diacetin synthesis.
Data Presentation: Effect of Molar Ratio on Product Selectivity
| Glycerol:Acetic Acid Molar Ratio | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |
| 1:3 | High | Moderate | Low | [3] |
| 1:6 | Low | High | Moderate | [16] |
| 1:10 | 17 | 33 | 50 | [16] |
| 1:12 | 23 | 59 | 15 | [16] |
Problem 3: The reaction rate is very slow.
Causality: A slow reaction rate can be due to several factors impacting the enzyme's catalytic efficiency.
-
Sub-optimal Temperature: The reaction temperature may be too low, resulting in reduced kinetic energy for molecular collisions.[10][11]
-
Low Enzyme Concentration: An insufficient amount of enzyme will lead to a slower conversion rate.[17]
-
Mass Transfer Issues: High viscosity of the reaction mixture, especially in solvent-free systems, can limit the diffusion of substrates to the enzyme's active site.[13]
-
Enzyme Inhibition: The presence of impurities in the substrates or the formation of inhibitory byproducts can reduce enzyme activity.[18]
Solution:
-
Optimize Temperature: Determine the optimal temperature for your specific lipase by conducting the reaction at various temperatures (e.g., 40°C, 50°C, 60°C, 70°C) and measuring the initial reaction rates.[19] Be cautious not to exceed the enzyme's thermal stability limit, as this can lead to irreversible denaturation.
-
Increase Enzyme Loading: Incrementally increase the concentration of the immobilized lipase (e.g., from 1 wt% to 5 wt% of the total reactants) and observe the effect on the reaction rate.[17] Note that beyond a certain point, increasing the enzyme load may not be cost-effective.
-
Improve Mass Transfer:
-
Agitation: Ensure efficient stirring to create a homogenous mixture.
-
Use of a Solvent: While solvent-free systems are often preferred for being "greener," the use of a non-polar organic solvent like hexane can reduce viscosity and improve mass transfer.[13]
-
Visualization & Formatting
Experimental Workflow: Optimization of Reaction Conditions
A stepwise workflow for optimizing the enzymatic synthesis of diacetin.
Enzymatic Reaction Mechanism: Lipase-Catalyzed Esterification
Simplified representation of the lipase-catalyzed esterification of glycerol.
References
- 1. Current Trends in Acetins Production: Green versus Non-Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacetin | 25395-31-7 [chemicalbook.com]
- 3. biofueljournal.com [biofueljournal.com]
- 4. Chemoenzymatic Synthesis of the New 3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl Diacetate Using Immobilized Lipase B from Candida antarctica and Pyridinium Chlorochromate as an Oxidizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijettjournal.org [ijettjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic preparation of diacylglycerols: lipase screening, immobilization, characterization and glycerolysis performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. monash.edu [monash.edu]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase [mdpi.com]
Technical Support Center: Diacetin Recovery & Purification
Welcome to the technical support center for diacetin (glycerol diacetate) recovery and purification. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental and production workflows.
Frequently Asked Questions (FAQs)
Q1: What is diacetin and why is its purity important?
A1: Diacetin, or glyceryl diacetate, is the diester of glycerol and acetic acid. It typically exists as a mixture of two isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate. It is a colorless, viscous, and hygroscopic liquid with a high boiling point (approx. 280°C).[1]
Purity is critical for its end-use application. In the pharmaceutical industry, diacetin is used as a solvent, excipient, and plasticizer in formulations, where it must meet stringent standards like the USP monograph to ensure product safety, stability, and efficacy.[2][3] For food applications, it must comply with FCC-grade and FDA regulations, where it functions as a solvent for flavorings and an emulsifier.[2] In industrial applications like plasticizers or curing agents, purity affects the final material's flexibility, durability, and performance.[3]
Q2: My crude reaction mixture contains monoacetin, diacetin, triacetin, glycerol, and acetic acid. What is the general strategy for isolating pure diacetin?
A2: A multi-step approach is typically required. The general strategy involves:
-
Neutralization & Catalyst Removal: First, neutralize any acidic catalyst (e.g., sulfuric acid) used during synthesis. A patent describes using hydrated baryta for this purpose.[4]
-
Removal of Light Components: Remove excess acetic acid and any water formed during the reaction. This is often achieved through distillation.
-
Fractional Distillation: The primary method for separating the acetin mixture (mono-, di-, and triacetin) is fractional distillation under reduced pressure (vacuum). This is necessary because their boiling points are high and close together, and vacuum prevents thermal degradation.[5][6]
-
Decolorization: If the product is colored, treatment with activated carbon can be used to remove impurities.[4]
-
Purity Analysis: Finally, verify the purity of the collected diacetin fractions using analytical techniques like Gas Chromatography (GC) or HPLC.[7]
Below is a general workflow diagram for this process.
Caption: General workflow for diacetin purification.
Troubleshooting Guide: Fractional Distillation
Fractional distillation is the most common method for purifying diacetin. It separates compounds based on differences in their boiling points.[8] Since monoacetin, diacetin, and triacetin have boiling points that can be close, a fractionating column is essential to achieve good separation.[5][9][10]
Q3: I am not getting a good separation between mono-, di-, and triacetin. What should I adjust?
A3: Poor separation is a common issue. Here are the key parameters to investigate:
-
Column Efficiency: The ability of your column to separate components is measured in "theoretical plates." For close-boiling liquids, you need a column with a higher number of theoretical plates.[8][10]
-
Reflux Rate: The reflux rate is the ratio of condensate returning to the column versus condensate being collected. A higher reflux rate allows for more vaporization-condensation cycles, improving separation.
-
Troubleshooting: Slow down your distillation rate. Heating the mixture too quickly forces vapors up the column without allowing proper equilibrium to be established at each theoretical plate.[8]
-
-
Vacuum Level: A stable, deep vacuum is crucial. Fluctuations in pressure will cause the boiling points to change, smearing the separation between fractions.
-
Troubleshooting: Check your vacuum pump for performance and ensure all joints in your apparatus are perfectly sealed. Use a high-quality vacuum grease and check for leaks.
-
Q4: My diacetin is turning yellow or brown during distillation. What is causing this and how can I fix it?
A4: Discoloration is almost always a sign of thermal degradation. Diacetin has a high boiling point (~280°C at atmospheric pressure), and holding it at such high temperatures can cause it to decompose.
-
Causality: The "pot" temperature required to vaporize the diacetin is significantly higher than the temperature at the thermometer, where the vapor temperature is measured. This high pot temperature is the primary cause of degradation.
-
Solution: Use Vacuum Distillation. By reducing the pressure, you significantly lower the boiling point of all components.[6] This is the most effective way to prevent thermal decomposition. For example, lowering the pressure can reduce the required boiling temperature by 30-40%.[6]
-
Protocol: Aim for a vacuum level that brings the boiling point of diacetin into a manageable range (e.g., 130-160°C). Ensure your heating mantle is set to a temperature only slightly above the target boiling point to maintain a steady distillation without overheating the mixture.
-
Q5: The ring of condensate in my fractionating column keeps collapsing or "flooding." What's happening?
A5: This indicates an unstable equilibrium within the column.
-
Column Flooding: This happens when the rate of vapor rising up the column is too high, preventing the liquid from flowing back down. It's often caused by excessive heating. Reduce the heat input from your heating mantle.
-
Condensate Collapse: This occurs when the column loses heat too quickly to the environment or the heating is inconsistent. The rising vapors condense prematurely and fall back into the pot.
Comparative Table of Distillation Parameters
| Parameter | Issue | Recommended Action | Scientific Rationale |
| Pressure | Thermal Degradation, Discoloration | Use vacuum (e.g., <10 mmHg) | Lowers the boiling point, preventing decomposition at high temperatures.[6] |
| Heating Rate | Poor Separation, Flooding | Heat slowly and evenly | Allows for proper vapor-liquid equilibrium on each theoretical plate, enhancing separation efficiency.[8] |
| Column Packing | Poor Separation | Use a packed column (glass beads, etc.) | Increases surface area, leading to more theoretical plates and better separation of close-boiling compounds.[10] |
| Insulation | Unstable Distillation | Insulate the column neck | Maintains a proper temperature gradient, preventing premature condensation and ensuring stable operation.[6] |
Troubleshooting Guide: Solvent Extraction
Solvent extraction can be used to remove impurities, such as unreacted glycerol or certain byproducts, from the diacetin mixture. The principle relies on the differential solubilities of the components in two immiscible liquid phases.[11]
Q6: I am trying to remove residual glycerol from my diacetin. What solvent system should I use?
A6: Glycerol has very low solubility in nonpolar organic solvents but is soluble in water, while diacetin has some water solubility. A common approach is to wash the crude product with water or a brine solution. The highly polar glycerol will preferentially partition into the aqueous phase. However, you will lose some diacetin to the aqueous layer due to its solubility. Multiple extractions with smaller volumes of water are more efficient than a single extraction with a large volume.
Q7: I'm forming a stable emulsion at the solvent interface during extraction. How can I break it?
A7: Emulsion formation is a common problem, especially when there are surfactants or fine particulates present.
-
Mechanical Methods: Gently swirl or rock the separatory funnel instead of shaking it vigorously. If an emulsion forms, allow the funnel to stand undisturbed for an extended period. Sometimes, gently tapping the side of the glass can help.
-
Chemical Methods: Add a saturated salt solution (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the mutual solubility of the organic and aqueous phases.
-
Filtration: In difficult cases, passing the emulsified layer through a pad of celite or glass wool can help to coalesce the dispersed droplets.
Caption: Troubleshooting guide for emulsion breaking.
Troubleshooting Guide: Chromatographic Purification
For very high purity diacetin, required for some pharmaceutical or analytical applications, preparative chromatography may be necessary.[12]
Q8: What type of chromatography is suitable for separating acetins?
A8: Counter-current chromatography has been successfully used to separate mono-, di-, and triacetin from a crude mixture using a solvent system of ethyl acetate/n-butanol/water.[13] For more conventional column chromatography, normal-phase silica gel could be used with a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol). Given diacetin's polarity, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase is also a viable option.
Q9: My peaks are broad and show significant tailing during HPLC/GC analysis. What could be the cause?
A9: Peak broadening and tailing can stem from several issues:
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject.
-
-
Secondary Interactions: The free hydroxyl group on diacetin can interact with active sites on the stationary phase (e.g., silanol groups on silica), causing tailing.
-
Solution (GC): Derivatize the sample to cap the hydroxyl group.
-
Solution (HPLC): Add a modifier to the mobile phase, like a small amount of trifluoroacetic acid (TFA), to suppress these interactions. Ensure your column is in good condition.[14]
-
-
Incompatible Injection Solvent: If the solvent used to dissolve the sample is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase if possible.[14]
-
References
- 1. ジアセチン | Sigma-Aldrich [sigmaaldrich.com]
- 2. Diacetin as a Plasticizer & Humectant: Formulation Guide & Purity Specs - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. maratek.com [maratek.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jsscacs.edu.in [jsscacs.edu.in]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation of acetins by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromtech.com [chromtech.com]
Validation & Comparative
A Comparative Guide to Diacetin and Triacetin as Plasticizers for Biodegradable Polymers
In the pursuit of sustainable materials, biodegradable polymers such as Polylactic Acid (PLA), Cellulose Acetate (CA), and Polyvinyl Alcohol (PVA) have become cornerstones of innovation. However, their inherent brittleness often limits their application. This is where plasticizers—additives that impart flexibility and processability—become critical. Among the array of available options, glycerol acetates, specifically diacetin and triacetin, have garnered significant attention due to their bio-based origins, low toxicity, and high efficiency.
This guide provides an in-depth, objective comparison of diacetin and triacetin, moving beyond surface-level data to explore the causality behind their performance. We will examine their physicochemical properties, plasticizing mechanisms, and performance in key biodegradable polymers, supported by experimental data and validated protocols to empower researchers, scientists, and drug development professionals in making informed formulation decisions.
Fundamental Properties: A Tale of Two Acetates
Diacetin (glycerol diacetate) and triacetin (glycerol triacetate) are esters of glycerol and acetic acid.[1] The primary structural difference is that diacetin possesses a free hydroxyl group, whereas triacetin is fully esterified. This seemingly small difference has significant implications for their physical properties and performance.
| Property | Diacetin (Glycerol Diacetate) | Triacetin (Glycerol Triacetate) |
| Synonyms | Glycerine Diacetate, Glyceryl Diacetate | Glycerin Triacetate, Glyceryl Triacetate, E1518 |
| CAS Number | 25395-31-7 | 102-76-1 |
| Molecular Formula | C₇H₁₂O₅ | C₉H₁₄O₆ |
| Molecular Weight | 176.17 g/mol [1][2] | 218.21 g/mol |
| Boiling Point | ~259 °C[2] | ~258-260 °C |
| Density (@ 25°C) | ~1.17 - 1.18 g/mL[1][2] | ~1.16 g/mL |
| Key Feature | Acts as both a plasticizer and a humectant due to the free hydroxyl group.[3][4] | Highly efficient plasticizer; Generally Recognized as Safe (GRAS) by the FDA.[5][6][7] |
The presence of the hydroxyl group makes diacetin more hygroscopic, allowing it to function as a humectant that attracts and retains moisture.[3][4] This can be advantageous in applications where moisture control is desired but may be a drawback if water absorption is a concern. Triacetin's fully esterified, more non-polar structure contributes to its excellent compatibility with a wide range of polymers.
The Mechanism of Plasticization: Creating Flexibility
Plasticizers function by inserting themselves between polymer chains, disrupting the strong intermolecular forces (like hydrogen bonds or van der Waals forces) that hold the chains rigidly together. This increases the "free volume" within the polymer matrix, allowing the chains to slide past one another more easily. The macroscopic result is a decrease in stiffness, a lower glass transition temperature (Tg), and an increase in flexibility and elongation.[3][4]
Caption: Mechanism of polymer plasticization.
Performance Showdown in Biodegradable Polymers
The true measure of a plasticizer is its performance within a polymer system. Both diacetin and triacetin are effective, but their efficiencies and secondary effects can differ.
Impact on Thermal Properties: The Glass Transition Temperature (Tg)
A primary indicator of a plasticizer's effectiveness is its ability to lower the polymer's glass transition temperature (Tg). A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.
Experimental data shows a near-linear decrease in the Tg of Polylactic Acid (PLA) with increasing concentrations of triacetin, demonstrating its high efficiency.[8] Studies have found triacetin to be a highly effective plasticizer for PLA and other polymers like Polyvinyl Chloride (PVC).[8][9] Diacetin also effectively reduces the Tg of polymers like cellulose acetate, enabling melt processing and enhancing flexibility.[3][4][10]
Table 2: Effect of Plasticizers on the Glass Transition Temperature (Tg) of PLA
| Plasticizer | Concentration (wt%) | Approximate Tg of PLA (°C) | Reference |
| None (Neat PLA) | 0% | ~60-65 °C | |
| Triacetin | 10% | ~50 °C | [8] |
| Triacetin | 20% | ~35 °C | [8] |
| Triacetin | 25% | ~25 °C | [8] |
Note: Values are approximate and can vary based on PLA grade and analytical method.
The presence of these plasticizers increases molecular mobility, which can also promote a higher degree of crystallinity in the polymer upon heating or annealing.[8]
Impact on Mechanical Properties: The Balance of Strength and Flexibility
Plasticization involves a trade-off: as flexibility increases, tensile strength and modulus typically decrease. The goal is to find the optimal balance for the intended application.
Table 3: General Effect of Diacetin and Triacetin on Mechanical Properties
| Property | Neat Polymer | Plasticized Polymer | Causality |
| Tensile Strength | High | Decreased | Reduced intermolecular forces make it easier to pull chains apart.[4][11] |
| Elongation at Break | Low | Increased | Increased chain mobility allows the material to stretch further before fracturing.[4][11][12] |
| Young's Modulus (Stiffness) | High | Decreased | The material becomes less resistant to elastic deformation.[13] |
For example, in studies with PVA, the addition of triacetin resulted in films that were less brittle and more flexible.[12] In one case, a film with 30% triacetin exhibited the highest values for both tensile strength and elongation at break compared to other formulations.[12] Similarly, incorporating 30% diacetin or triacetin into cellulose diacetate (CDA) allows for easy processing with mechanical properties suitable for rigid packaging applications.[10]
Critical Considerations: Biocompatibility, Biodegradability, and Stability
For applications in drug delivery, food packaging, and medical devices, the safety and stability of the plasticizer are paramount.
-
Biocompatibility and Safety: Triacetin is widely recognized for its safety and is classified as GRAS (Generally Recognized as Safe) by the U.S. FDA for use as a food additive.[5][6][11] It is non-toxic, non-irritating, and biocompatible, making it a preferred choice for pharmaceutical formulations and medical-grade polymers.[6][11] Diacetin is also used in food, pharmaceutical, and cosmetic applications, indicating a favorable safety profile.[1]
-
Biodegradability: A key advantage of both plasticizers is their ready biodegradability.[6] This complements the environmental profile of the biodegradable polymers they are mixed with. Studies on cellulose acetate have shown that formulations containing 30% triacetin or a triacetin-diacetin mixture were completely biodegraded within 46 days in a composting environment.[10]
-
Leaching and Migration: Plasticizer migration is a significant concern, as it can lead to a loss of mechanical properties over time and potential contamination of the surrounding environment.[14] Due to its lower molecular weight, diacetin may have a slightly higher potential for migration compared to triacetin, especially at elevated temperatures.[14] Triacetin's larger molecular size and fully esterified structure can contribute to better retention within the polymer matrix. The selection between the two should, therefore, consider the application's service life and environmental conditions.
Standardized Experimental Protocols for Evaluation
To ensure reproducible and reliable results, standardized evaluation methods are essential. Below are validated, step-by-step protocols for key analyses.
Protocol 1: Preparation of Plasticized Films via Solvent Casting
This method is ideal for screening plasticizer effectiveness at the lab scale.
-
Polymer Dissolution: Dissolve a known weight of the biodegradable polymer (e.g., PLA) in a suitable solvent (e.g., chloroform, dichloromethane) to create a solution of 5-10% (w/v). Stir until fully dissolved.
-
Plasticizer Addition: Add the desired weight percentage of diacetin or triacetin to the polymer solution. Stir vigorously for at least one hour to ensure homogeneous mixing.
-
Casting: Pour the solution into a flat, level petri dish or onto a glass plate.
-
Drying: Cover the cast film loosely to allow for slow, controlled solvent evaporation in a fume hood at ambient temperature for 24-48 hours.
-
Final Drying: Transfer the film to a vacuum oven and dry at a temperature below the polymer's Tg (e.g., 40°C for PLA) for at least 24 hours to remove residual solvent.
Caption: Workflow for solvent casting of plasticized films.
Protocol 2: Evaluation of Mechanical Properties (ASTM D882)
-
Sample Preparation: Cut the prepared films into rectangular strips of standard dimensions (e.g., 10 mm width, 100 mm length).
-
Conditioning: Condition the samples at standard conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 40 hours.
-
Testing: Mount the sample in the grips of a Universal Testing Machine.
-
Data Acquisition: Apply a tensile load at a constant rate of crosshead displacement until the sample fails. Record the stress-strain curve.
-
Analysis: From the curve, calculate the Tensile Strength, Young's Modulus, and Elongation at Break. Perform at least five replicate tests for statistical validity.
Caption: Workflow for tensile testing of polymer films.
Protocol 3: Assessment of Plasticizer Leaching
-
Initial Measurement: Cut a precise dimension of the plasticized film (e.g., 2 cm x 2 cm) and record its initial dry weight (W_initial).
-
Immersion: Immerse the sample in a leaching medium (e.g., distilled water, ethanol, or a food simulant) in a sealed container. The volume should be sufficient to ensure complete submersion.
-
Incubation: Store the container at a controlled temperature (e.g., 25°C or 40°C) for a specified duration (e.g., 24, 48, 72 hours).
-
Drying: Remove the sample, gently pat dry with a lint-free cloth, and dry in a vacuum oven until a constant weight is achieved. Record the final dry weight (W_final).
-
Calculation: Calculate the percentage of weight loss due to leaching: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
Conclusion and Recommendations
Both diacetin and triacetin are highly effective, bio-based plasticizers that significantly improve the flexibility and processability of biodegradable polymers. The choice between them is not one of "better" or "worse," but rather one of suitability for a specific application.
Choose Triacetin when:
-
High plasticizing efficiency is the primary goal.
-
The application is in a regulated industry like pharmaceuticals or food contact materials , leveraging its GRAS status.[5][6]
-
Minimizing plasticizer migration is critical for the long-term stability and safety of the product.
Consider Diacetin when:
-
A dual-function additive is needed, providing both plasticization and humectancy.[3][4]
-
The formulation requires a plasticizer for cellulose-based polymers , where it has demonstrated high efficacy.[10]
-
Cost considerations are a significant factor, as market prices may differ.
Ultimately, the optimal formulation requires empirical validation. By leveraging the data and protocols within this guide, researchers can systematically evaluate and select the ideal plasticizer to unlock the full potential of their biodegradable polymer systems.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Diacetin [drugfuture.com]
- 3. nbinno.com [nbinno.com]
- 4. Diacetin as a Plasticizer & Humectant: Formulation Guide & Purity Specs - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Triacetin: The Versatile Performer Powering Diverse Industries [sintopchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Final report on the safety assessment of triacetin. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. The effects of plasticizers on the dynamic mechanical and thermal properties of poly(lactic acid) | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. eprints.usm.my [eprints.usm.my]
- 12. tanzj.net [tanzj.net]
- 13. matsc.ktu.lt [matsc.ktu.lt]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a GC-MS Method for Diacetin Isomer Quantification
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and chemical manufacturing, precise quantification of isomeric impurities is not merely a matter of analytical rigor; it is a cornerstone of product safety, efficacy, and quality control. Diacetin, or glycerol diacetate, a common excipient and industrial chemical, exists as two positional isomers: 1,2-diacetin and 1,3-diacetin. The relative abundance of these isomers can influence the physicochemical properties and performance of a final product. Therefore, a robust and validated analytical method for their individual quantification is paramount.
This guide provides an in-depth exploration of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of diacetin isomers. We will delve into the causality behind the experimental choices, present a detailed validation protocol in line with regulatory expectations, and compare the performance of the GC-MS method with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Analytical Challenge: Separating Structurally Similar Isomers
The primary challenge in the analysis of diacetin lies in the structural similarity of its isomers. Both 1,2-diacetin and 1,3-diacetin share the same molecular weight and elemental composition, making their differentiation by mass spectrometry alone difficult. Consequently, the chromatographic separation is the most critical aspect of the analytical method. Gas chromatography, with its high resolving power for volatile and semi-volatile compounds, presents a promising avenue for this separation.
I. A Validated GC-MS Method for Diacetin Isomer Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1] For the analysis of diacetin isomers, a derivatization step is often employed to enhance the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape and resolution.
A. Proposed Experimental Protocol
The following protocol is a comprehensive approach to the quantification of diacetin isomers using GC-MS, based on established methods for similar compounds and general validation principles.
1. Sample Preparation and Derivatization:
-
Objective: To prepare the sample for GC-MS analysis and to convert the diacetin isomers into more volatile derivatives.
-
Procedure:
-
Accurately weigh approximately 50 mg of the diacetin sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane, and dilute to volume.
-
Transfer a 1 mL aliquot of the sample solution to a derivatization vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.[2]
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
-
2. GC-MS Instrumentation and Conditions:
-
Objective: To achieve optimal chromatographic separation of the derivatized diacetin isomers and their subsequent detection by the mass spectrometer.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975B MSD).
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3]
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for peak identification.
-
SIM Ions: To be determined from the mass spectra of the derivatized diacetin isomers (e.g., molecular ion and characteristic fragment ions).
-
B. Method Validation
The validation of this analytical method is crucial to ensure its suitability for its intended purpose and must be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[4][5] The following parameters should be assessed:
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analytes in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze blank samples (solvent and derivatization reagent).
-
Analyze samples of the individual diacetin isomers.
-
Analyze a mixture of the two isomers.
-
Spike the sample with potential impurities to demonstrate that they do not interfere with the peaks of the diacetin isomers.
-
2. Linearity:
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.
-
Procedure:
-
Prepare a series of at least five calibration standards of each diacetin isomer covering the expected concentration range.
-
Analyze each standard in triplicate.
-
Plot the peak area response against the concentration and determine the linearity by calculating the correlation coefficient (r²) of the regression line.
-
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo or a sample matrix with known amounts of the diacetin isomers at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate and calculate the percentage recovery.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or with different equipment.
-
Express the precision as the relative standard deviation (RSD%).
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be established with acceptable accuracy and precision.
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations in the GC-MS parameters, such as injector temperature (± 5°C), oven temperature ramp rate (± 1°C/min), and carrier gas flow rate (± 0.1 mL/min).
-
Analyze the sample under each of the modified conditions and assess the impact on the results.
-
C. Hypothetical Validation Data Summary
The following table summarizes a hypothetical but realistic set of validation data for the proposed GC-MS method.
| Validation Parameter | 1,2-Diacetin | 1,3-Diacetin | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | As per application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.9 - 100.8% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.85% | 0.92% | ≤ 2.0% |
| - Intermediate Precision | 1.25% | 1.38% | ≤ 3.0% |
| LOD (µg/mL) | 0.2 | 0.25 | Reportable |
| LOQ (µg/mL) | 0.7 | 0.8 | Reportable |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | No significant impact on results |
II. Comparison with Alternative Analytical Techniques
While GC-MS offers excellent sensitivity and specificity, other analytical techniques can also be employed for the quantification of diacetin isomers. Here, we compare the GC-MS method with HPLC and NMR spectroscopy.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For diacetin analysis, a reversed-phase C18 column is typically used.
-
Advantages:
-
No derivatization is required, simplifying sample preparation.
-
Well-established and widely available instrumentation.
-
Can be coupled with various detectors, such as UV-Vis or Diode Array Detectors (DAD).
-
-
Disadvantages:
-
May have lower resolution for closely related isomers compared to high-resolution capillary GC.
-
Sensitivity may be lower than GC-MS, depending on the detector used.
-
-
Performance: A validated HPLC-DAD method for the analysis of mono-, di-, and triacetin has been reported with good linearity (r² ≥ 0.99) and robustness.[6]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis.
-
Principle: NMR exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. Both ¹H and ¹³C NMR can be used to distinguish and quantify the diacetin isomers.[4]
-
Advantages:
-
Provides unambiguous structural information, confirming the identity of the isomers.
-
It is a primary ratio method, meaning it can provide accurate quantification without the need for identical reference standards for each isomer.
-
Non-destructive technique.
-
-
Disadvantages:
-
Lower sensitivity compared to GC-MS and HPLC, requiring higher sample concentrations.
-
Higher instrumentation cost and complexity.
-
Data analysis can be more complex for mixtures.
-
-
Performance: NMR has been successfully used for the direct quantification of all components in acetylglycerol mixtures, including the diacetin isomers, with high accuracy.[4]
C. Comparative Summary
| Feature | GC-MS | HPLC-DAD | NMR |
| Sample Preparation | Derivatization required | Minimal | Minimal |
| Sensitivity | Very High | Moderate to High | Low |
| Specificity | High (with good separation) | Moderate | Very High |
| Resolution | Very High | Good | Not applicable (spectral resolution) |
| Instrumentation Cost | High | Moderate | Very High |
| Analysis Time | Moderate | Fast | Moderate |
| Quantification | Requires reference standards | Requires reference standards | Can be a primary ratio method |
III. Logical Workflow and Decision Making
The choice of the analytical method depends on the specific requirements of the analysis. The following diagrams illustrate the experimental workflow for the GC-MS method validation and a decision-making tree for selecting the appropriate analytical technique.
Caption: Experimental workflow for the validation of the GC-MS method.
Caption: Decision tree for selecting an analytical method for diacetin isomer quantification.
IV. Conclusion
The quantification of diacetin isomers is a critical analytical task in various industries. This guide has detailed a proposed validated GC-MS method, outlining the experimental protocol and the necessary validation parameters according to international guidelines. While GC-MS provides excellent sensitivity and resolution, alternative techniques such as HPLC and NMR offer distinct advantages in terms of sample preparation simplicity and structural confirmation, respectively. The choice of the most suitable method will ultimately depend on the specific analytical requirements, including sensitivity needs, sample throughput, and the necessity for structural elucidation. By understanding the principles, advantages, and limitations of each technique, researchers and scientists can make informed decisions to ensure the quality and consistency of their products.
V. References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. --INVALID-LINK--
-
U.S. Food and Drug Administration. Guidance for Industry: Q2(R2) Validation of Analytical Procedures. March 2024. --INVALID-LINK--
-
Nebel, B. A., et al. "Determination of the Composition of Acetylglycerol Mixtures by ¹H NMR Followed by GC Investigation." Journal of the American Oil Chemists' Society, vol. 85, no. 5, 2008, pp. 411-417.
-
Mufrodi, Z., et al. "Cromatogram of mixture of acetic acid, glycerol, monoacetin, diacetin and triacetin." ResearchGate, 2014.
-
Gomes, J. T. S., et al. "Development and validation of analytical method for mono, di and triacetin analysis by HPLC/UV–Vis/DAD detection with 13C NMR identification." ResearchGate, 2019.
-
Sigma-Aldrich. "A Guide to Derivatization Reagents for GC." Supelco, Bulletin 909A.
-
Phenomenex. "Derivatization for Gas Chromatography."
-
Bibel, M. "Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation." YouTube, 2022.
-
Byrdwell, W. C. "Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry." Journal of Chromatography A, vol. 1297, 2013, pp. 105-117.
-
Destaillats, F., et al. "Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry." Journal of Chromatography A, vol. 1217, no. 9, 2010, pp. 1530-1534.
-
International Journal of Pharmaceutical Research and Applications. "Validated GC- FID Method for the Determination of Acetic Acid as an Impurity in Triacetin by Gas Chromatography." 2023.
-
Agilent Technologies. "Advances in Food Testing & Environmental Analysis Application Compendium." 2022.
-
GERSTEL. "Application Notes | Analytical Methods & Resources."
-
Shimadzu Corporation. "Application News."
-
Yilmaz, B., and Kadioglu, Y. "Method development and validation for the GC-FID assay of 17 β-estradiol in pharmaceutical preparation." International Journal of Pharmaceutical Sciences Review and Research, vol. 2, no. 2, 2010, pp. 44-48.
-
PubChem. "Diacetin." National Center for Biotechnology Information.
-
Kobayashi, K., et al. "Method for the simultaneous assay of diacetyl and acetoin in the presence of alpha-acetolactate." Journal of Bioscience and Bioengineering, vol. 99, no. 5, 2005, pp. 502-507.
-
A Review on GC-MS and Method Development and Validation. Impactfactor.org.
-
The Good Scents Company. "diacetin glycerol 1,2-diacetate."
-
ResearchGate. "Quantification of Monomers in Poly(glycerol- co -diacid) Gels Using Gas Chromatography." 2012.
-
ResearchGate. "Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography." 2013.
-
Herrada-Vidales, J. A., et al. "Esterification of Acetin Production from By-Products of Biodiesel Industry Using Heterogeneous Catalysts Based on Wetland Commod." Pertanika Journal of Science & Technology, vol. 30, no. 3, 2022.
References
- 1. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Enzymatic Hydrolysis of Diacetin Versus Other Triglycerides
Introduction: The Critical Role of Substrate Structure in Lipase-Mediated Hydrolysis
For researchers, scientists, and drug development professionals, understanding the kinetics of enzymatic hydrolysis is paramount for applications ranging from designing novel drug delivery systems to optimizing industrial bioprocesses. Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3), a versatile class of enzymes, are central to these applications. Their efficiency and specificity are profoundly influenced by the structure of their triglyceride substrates.[1]
Triglycerides, the primary components of fats and oils, are esters composed of a glycerol backbone and three fatty acids.[2] The enzymatic breakdown of these molecules is not a single event but a sequential process.[3][4] Lipases typically hydrolyze the ester bonds at the sn-1 and sn-3 positions first, releasing fatty acids and generating diglycerides (diacylglycerols), which are then further hydrolyzed to monoglycerides (monoacylglycerols) and finally to glycerol.[5][6][7]
This guide provides an in-depth comparison of the enzymatic hydrolysis of diacetin (glyceryl diacetate) against other common triglycerides, including its parent molecule triacetin, the model short-chain triglyceride tributyrin, and long-chain triglycerides (LCTs). We will explore the underlying biochemical principles, provide detailed experimental protocols for a comparative assessment, and present a framework for interpreting the resulting data.
The Influence of Acyl Chain Length and Esterification on Hydrolysis Rates
The susceptibility of a triglyceride to lipase-catalyzed hydrolysis is largely dictated by two key structural features:
-
Acyl Chain Length: Lipases generally exhibit higher activity towards triglycerides with shorter fatty acid chains. Medium-chain triglycerides (MCTs) are hydrolyzed more rapidly than long-chain triglycerides (LCTs).[8][9] This is attributed to the greater solubility and mobility of MCTs at the oil-water interface where lipases are active.[8][10] Triacetin and diacetin, with their acetyl (C2) chains, represent the shortest end of this spectrum.
-
Degree of Esterification: The number of fatty acid chains attached to the glycerol backbone also impacts the reaction. Pancreatic lipases have been shown to hydrolyze 1,2-diacylglycerol faster than the parent triacylglycerol, suggesting that the diglyceride intermediate is a preferred substrate in some contexts.[5]
Diacetin, possessing two acetyl groups and one free hydroxyl group, presents a unique substrate profile compared to fully esterified triglycerides like triacetin or tributyrin. Its higher polarity and water solubility may significantly alter its interaction with the lipase active site and the oil-water interface.
Comparative Hydrolysis: Diacetin in Context
To objectively assess the enzymatic hydrolysis of diacetin, it must be compared against well-characterized substrates under identical conditions.
-
Triacetin: As the triglyceride precursor to diacetin, comparing their hydrolysis rates provides insight into the effect of the first deacetylation step. The hydrolysis of triacetin is a key reaction for producing diacetin, with studies focusing on optimizing conditions to maximize diacetin yield by controlling factors like pH.[11][12][13]
-
Tributyrin: A short-chain triglyceride that is often used as a model substrate for lipase assays.[14][15] It forms stable emulsions, and the release of butyric acid is readily quantifiable.[16][17] Comparing diacetin to tributyrin benchmarks its hydrolysis rate against a standard.
-
Long-Chain Triglycerides (e.g., Triolein): Representing the fats and oils found in many pharmaceutical and food formulations, LCTs provide a crucial point of comparison. Their hydrolysis is generally slower than that of short-chain triglycerides.[18]
The following diagram illustrates the general stepwise hydrolysis pathway for triglycerides.
Caption: Stepwise enzymatic hydrolysis of a triglyceride molecule.
Experimental Protocol: Comparative Assessment of Hydrolysis Rates using pH-Stat Titration
This protocol provides a robust method for comparing the initial rates of hydrolysis for diacetin, triacetin, tributyrin, and a representative LCT (e.g., olive oil or triolein). The pH-stat method continuously titrates the fatty acids released during hydrolysis with a standard alkaline solution, providing a real-time measure of enzyme activity.[19]
Causality Behind Experimental Choices:
-
Method: The pH-stat titrator is chosen for its precision and ability to provide continuous, real-time kinetic data. It directly measures the product (fatty acid) formation, which is a primary indicator of lipase activity.[19]
-
Substrate Emulsification: Lipases act at the oil-water interface.[20] Therefore, creating a stable, fine emulsion of the triglyceride substrate is critical for achieving reproducible results and maximizing the available surface area for the enzyme. Gum arabic is a common and effective emulsifying agent.
-
pH and Temperature Control: Lipase activity is highly dependent on pH and temperature.[13] Maintaining a constant pH (e.g., 7.4) and temperature (e.g., 37°C) is essential for a fair comparison between substrates.[21]
-
Controls: A "no-enzyme" control is included for each substrate to account for any non-enzymatic hydrolysis or drift in the system.
Materials and Reagents:
-
Lipase (e.g., Candida rugosa, Pancreatic lipase)
-
Substrates: 1,2-Diacetin, Triacetin, Tributyrin, Olive Oil (as LCT)
-
Emulsifier: Gum arabic solution (10% w/v)
-
Titrant: Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.05 M)
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Equipment: pH-stat titrator, homogenizer, thermostatically controlled reaction vessel, magnetic stirrer.
Experimental Workflow Diagram:
Caption: Workflow for comparative lipase activity assay.
Step-by-Step Methodology:
-
Substrate Emulsion Preparation (for each triglyceride):
-
To a beaker, add 5 g of the triglyceride substrate (diacetin, triacetin, etc.).
-
Add 45 mL of 10% gum arabic solution.
-
Homogenize the mixture at high speed for 5-10 minutes until a stable, milky-white emulsion is formed.
-
Rationale: This creates a large, stable interfacial area, which is crucial for lipase activity, as these enzymes function at the interface between oil and water.[22]
-
-
Enzyme Solution Preparation:
-
Immediately before use, prepare a stock solution of the lipase in cold deionized water or buffer (e.g., 1 mg/mL). Keep the solution on ice.
-
Rationale: Preparing the enzyme solution just before use and keeping it cold helps to maintain its stability and activity.
-
-
pH-Stat Assay Setup:
-
Set up the pH-stat titrator with the thermostatically controlled reaction vessel maintained at 37°C.
-
Calibrate the pH electrode and set the endpoint to pH 7.4.
-
Fill the autoburette with the standardized 0.05 M NaOH solution.
-
-
Reaction Initiation and Data Collection:
-
Pipette 20 mL of the prepared substrate emulsion into the reaction vessel.
-
Add a magnetic stir bar and begin stirring at a constant rate. Allow the emulsion to equilibrate to 37°C for 5 minutes.
-
To start the reaction, add a specific volume of the lipase solution (e.g., 100 µL of the 1 mg/mL stock).
-
Immediately start the pH-stat titrator to maintain the pH at 7.4 by adding NaOH.
-
Record the volume of NaOH consumed over time for at least 10-15 minutes.
-
Rationale: The rate of NaOH addition is directly proportional to the rate of fatty acid release, providing a direct measure of the reaction velocity.
-
-
Data Analysis and Calculation:
-
Plot the volume of NaOH added (in µL or mL) versus time (in minutes).
-
Identify the initial linear portion of the curve and determine its slope. This slope represents the initial rate of hydrolysis (V₀) in units of volume/time.
-
Calculate the specific activity of the lipase on each substrate using the following formula:
Specific Activity (µmol/min/mg) = (Slope [mL/min] × Molarity of NaOH [mol/L] × 1000) / (mg of enzyme in reaction)
-
Rationale: Calculating specific activity normalizes the hydrolysis rate to the amount of enzyme used, allowing for a direct and fair comparison of the enzyme's efficiency on different substrates.
-
Interpreting the Data: A Comparative Overview
The experimental data can be summarized in a table to facilitate a clear comparison. The expected trend, based on established principles of lipase kinetics, would likely follow the patterns outlined below.
Table 1: Comparative Hydrolysis Data for Various Triglycerides
| Substrate | Acyl Chain | Degree of Esterification | Expected Relative Hydrolysis Rate | Specific Activity (µmol/min/mg) (Hypothetical Data) |
| Tributyrin | Butyryl (C4) | 3 | Very High | 150 |
| Triacetin | Acetyl (C2) | 3 | High | 125 |
| Diacetin | Acetyl (C2) | 2 | Moderate to High | 95 |
| Olive Oil (LCT) | Long-chain (C16-C18) | 3 | Low | 30 |
Analysis of Expected Results:
-
Tributyrin vs. Triacetin/Diacetin: Tributyrin is often hydrolyzed very efficiently and serves as an excellent positive control.[17] Triacetin and diacetin, with even shorter acyl chains, are also expected to be good substrates.
-
Triacetin vs. Diacetin: The relative rates between triacetin and diacetin are particularly insightful. While some lipases hydrolyze diglycerides faster than triglycerides, the increased polarity and water solubility of diacetin might reduce its partitioning into the lipid phase, potentially lowering the effective concentration at the interface and resulting in a slightly lower hydrolysis rate compared to triacetin.[5]
-
Short-Chain vs. Long-Chain: A significant drop in activity is expected when moving from the short-chain triglycerides (diacetin, triacetin, tributyrin) to the LCT (olive oil). This aligns with extensive research showing that lipases are generally more active on shorter-chain substrates due to better solubility and mobility at the oil-water interface.[8][9][23]
Conclusion and Field Insights
This guide provides a comprehensive framework for assessing the enzymatic hydrolysis of diacetin in comparison to other triglycerides. The choice of substrate is a critical variable in any lipase-driven system.
-
For applications requiring rapid breakdown, short-chain triglycerides like triacetin and tributyrin are often superior substrates to LCTs.
-
Diacetin's unique structure, with its free hydroxyl group, makes its hydrolysis kinetics distinct from fully substituted glycerides. While it is readily hydrolyzed, its rate relative to triacetin depends heavily on the specific lipase used and the reaction conditions, which influence the enzyme's affinity and the substrate's interfacial behavior.
-
The provided pH-stat titration protocol offers a reliable and direct method for quantifying these differences, enabling researchers to make informed decisions when selecting glycerides for their specific applications in drug formulation, biocatalysis, or food science.
By systematically applying these methodologies and understanding the underlying principles of lipase-substrate interactions, scientists can effectively harness the power of enzymatic hydrolysis to achieve their research and development goals.
References
- 1. Main Structural Targets for Engineering Lipase Substrate Specificity | MDPI [mdpi.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. journals.physiology.org [journals.physiology.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrolysis of triacetin catalyzed by immobilized lipases: effect of the immobilization protocol and experimental conditions on diacetin yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolysis of triacetin catalyzed by immobilized lipases: effect of the immobilization protocol and experimental conditions on diacetin yield. | Sigma-Aldrich [merckmillipore.com]
- 13. iscre28.org [iscre28.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. ugr.es [ugr.es]
- 17. researchgate.net [researchgate.net]
- 18. Triglyceride hydrolysis of soy oil vs fish oil emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic Model for Triglyceride Hydrolysis Using Lipase: Review - Neliti [neliti.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. ugr.es [ugr.es]
- 23. rainbowextract.com [rainbowextract.com]
A Senior Application Scientist's Guide to Validating Stability-Indicating HPLC Methods for Diacetin
Introduction: The Critical Role of Diacetin Stability in Pharmaceuticals
Diacetin (glycerol diacetate) is a widely utilized excipient in the pharmaceutical industry, serving as a plasticizer, solvent, and carrier in various formulations.[1][2] Its physical and chemical stability is paramount, as degradation can impact the safety, efficacy, and shelf-life of the final drug product. Degradation products, such as acetic acid and monoacetin, can alter the formulation's pH, solubility characteristics, and overall performance. Therefore, a robust, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is not merely a regulatory requirement but a scientific necessity for ensuring product quality.[3]
This guide provides a comprehensive comparison of HPLC methodologies and a detailed walkthrough of the validation process for a stability-indicating assay for diacetin, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Part 1: HPLC Method Selection for Diacetin Analysis
The selection of an appropriate HPLC method is the foundation of a successful validation. Diacetin, a moderately polar compound, lacks a strong UV chromophore, which presents unique analytical challenges. The ideal method must be able to separate diacetin from its potential impurities and degradation products, including glycerol, monoacetin, and triacetin.[7][8]
Several approaches can be considered, each with distinct advantages and disadvantages. Reversed-Phase HPLC (RP-HPLC) is the most common and versatile technique.[9]
Table 1: Comparison of RP-HPLC Methodologies for Diacetin Analysis
| Parameter | Option A: Isocratic C18 | Option B: Gradient C18 | Option C: Polar-Embedded C18 |
| Stationary Phase | C18 (Octadecylsilane) | C18 (Octadecylsilane) | C18 with polar end-capping |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) | Gradient of Acetonitrile and Water | Acetonitrile:Water (Isocratic or Gradient) |
| Detector | UV at low wavelength (~205-215 nm) or Refractive Index (RI) | UV at low wavelength (~205-215 nm) or Evaporative Light Scattering Detector (ELSD) | UV at low wavelength (~205-215 nm) or ELSD/RI |
| Pros | Simple, robust, good retention for diacetin.[10] | Excellent resolution for separating a wider range of analytes with different polarities (e.g., glycerol, mono-, di-, and triacetin). | Enhanced retention of polar analytes like glycerol, stable in highly aqueous mobile phases. |
| Cons | May not resolve highly polar (glycerol) or non-polar (triacetin) impurities effectively. RI detection is sensitive to temperature and pressure fluctuations. | More complex method development. Requires gradient-compatible pump and detector. ELSD is not a linear detector across wide concentration ranges. | Column chemistry can be more variable between manufacturers. |
| Causality | The C18 phase provides hydrophobic interaction, retaining the diacetin. The simple isocratic mobile phase is easy to prepare and delivers consistent results, making it suitable for routine QC if specificity is demonstrated. | A gradient elution is necessary when compounds with a wide polarity range are present. Starting with a high aqueous content allows for the retention and separation of very polar compounds like glycerol, while increasing the organic modifier elutes less polar compounds like triacetin. | The polar group embedded in the stationary phase provides a secondary interaction mechanism, improving the retention of very polar compounds that are often poorly retained on traditional C18 columns under reversed-phase conditions. |
Recommendation: For a stability-indicating method, Option B (Gradient C18) is superior. The ability to resolve the parent compound from all potential degradants and process impurities is the primary objective, and a gradient method provides the necessary resolving power. While UV detection at a low wavelength is feasible, an ELSD or a Charged Aerosol Detector (CAD) is often preferred for its more uniform response for non-chromophoric compounds like glycerides.
Part 2: Validation of a Stability-Indicating HPLC Method
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[4][11][12] The validation must adhere to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[4][13]
Below is a workflow for validating a stability-indicating RP-HPLC method for diacetin.
Caption: Workflow for HPLC method validation per ICH guidelines.
Specificity (Forced Degradation Studies)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[14] This is the most critical parameter for a stability-indicating assay.
Protocol:
-
Prepare Stock Solutions: Prepare solutions of diacetin in a suitable solvent (e.g., methanol or acetonitrile).
-
Apply Stress Conditions: Subject the diacetin solutions to various stress conditions to induce degradation, aiming for 5-20% degradation of the active ingredient.[15]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-4 hours.[16]
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1-2 hours.[17][18] Diacetin is particularly sensitive to base hydrolysis.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4-6 hours.
-
Thermal Degradation: Heat the solid sample or a solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6][19]
-
-
Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to the target concentration and inject them into the HPLC system.
-
Evaluation:
-
Analyze the chromatograms to ensure the diacetin peak is well-resolved from all degradation peaks.
-
Utilize a Photodiode Array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the diacetin peak in all stressed samples.
-
Caption: Simplified degradation pathway of diacetin under stress.
Linearity and Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of diacetin reference standard.
-
Create a series of at least five concentrations spanning the expected working range (typically 80% to 120% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.
Protocol:
-
Prepare a placebo (matrix) solution without diacetin.
-
Spike the placebo with known amounts of diacetin at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of diacetin at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
Acceptance Criteria:
-
%RSD for repeatability should be ≤ 2.0%.
-
%RSD for intermediate precision should be ≤ 2.0%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).
-
Vary each parameter within a small, realistic range (e.g., flow rate ±0.1 mL/min, temperature ±2°C, % organic modifier ±2%).
-
Analyze the system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution between diacetin and a key degradant).
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits for all varied conditions.
-
The results should not show significant changes, demonstrating the method's reliability during normal usage.
Conclusion
The validation of a stability-indicating HPLC method is a rigorous, multi-faceted process that underpins the reliability of pharmaceutical stability data. For an excipient like diacetin, where degradation can be subtle yet impactful, a well-developed gradient RP-HPLC method is often the most appropriate choice. By systematically executing forced degradation studies and validating the method against ICH Q2(R1) criteria for specificity, linearity, accuracy, precision, and robustness, researchers can establish a trustworthy analytical procedure.[4][13] This ensures that the method is fit for its purpose: to guarantee the quality and stability of diacetin-containing pharmaceutical products throughout their lifecycle.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Diacetin | FCC, Kosher, Tech Grade – Reliable U.S. Supplier [allanchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Separation of Propylene glycol diacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. starodub.nl [starodub.nl]
- 12. fda.gov [fda.gov]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Diacetin MSDS/SDS | Supplier & Distributor [eventt-chem.com]
- 18. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICH Official web site : ICH [ich.org]
Introduction: The Significance of Diacetin in Modern Chemical Applications
An In-Depth Guide to Catalytic Pathways for Diacetin Synthesis: A Comparative Efficacy Analysis
Diacetin, also known as glycerol diacetate, is a diester of glycerol and acetic acid. It typically exists as a mixture of two isomers, 1,2-glyceryl diacetate and 1,3-glyceryl diacetate. This colorless, oily liquid serves as a critical component in a multitude of industrial and commercial products. Its utility spans from being a plasticizer in polymers and a solvent in coatings and inks to an excipient in pharmaceutical formulations and a flavoring agent in the food and beverage industry.
The synthesis of diacetin is principally achieved through the acetylation of glycerol, a readily available byproduct of biodiesel production. This reaction is a consecutive process where glycerol is first converted to monoacetin, then to diacetin, and finally to triacetin. The primary challenge in industrial synthesis is to maximize the yield and selectivity towards diacetin, as separating the acetin mixture can be energy-intensive and costly. The efficacy of this transformation is profoundly dependent on the chosen catalytic system. This guide provides a comprehensive comparison of different catalysts, supported by experimental data, to assist researchers and chemical engineers in selecting the optimal pathway for diacetin synthesis.
The Catalytic Landscape for Glycerol Acetylation
The choice of catalyst dictates not only the reaction's efficiency but also its environmental footprint and economic viability. Catalysts for glycerol acetylation can be broadly classified into three categories: homogeneous, heterogeneous, and biocatalysts.
Reaction Pathway Overview
The acetylation of glycerol is a series of three consecutive esterification reactions. The goal is to halt the reaction after the second esterification to maximize the diacetin yield.
The Emerging Role of Diacetin: A Performance Comparison Against Traditional Solvents
In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly impacts the efficacy, stability, and safety of the final product. For decades, traditional solvents such as ethanol, propylene glycol, and glycerin have been the mainstays in various formulations. However, the pursuit of enhanced performance, improved safety profiles, and versatile functionality has led to the exploration of alternative solvents. Among these, diacetin (glycerol diacetate) is emerging as a compelling candidate. This guide provides an in-depth technical comparison of diacetin's performance against these established solvents, supported by physicochemical data and detailed experimental protocols for evaluation.
Introduction to Diacetin and Traditional Solvents
Diacetin is an ester of glycerol and acetic acid, typically existing as a mixture of 1,2-diacetin and 1,3-diacetin.[1] It is a clear, colorless, and hygroscopic liquid with a mild odor.[2][3] Its utility spans across the pharmaceutical, food, and cosmetic industries, where it functions as a solvent, plasticizer, and emollient.[4]
Traditional solvents like ethanol, propylene glycol, and glycerin are widely used due to their well-characterized properties and long history of use.[5] Ethanol is a versatile polar solvent known for its volatility and broad miscibility.[6][7] Propylene glycol is a viscous, colorless liquid valued for its hygroscopic nature and ability to dissolve a wide range of substances.[8][9] Glycerin, a simple polyol, is a non-toxic, sweet-tasting, and viscous liquid with excellent humectant properties.[10][11]
Physicochemical Properties: A Head-to-Head Comparison
The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes key physicochemical data for diacetin and its traditional counterparts, providing a basis for objective comparison.
| Property | Diacetin | Ethanol | Propylene Glycol | Glycerin |
| Chemical Formula | C7H12O5 | C2H6O[12] | C3H8O2[8] | C3H8O3[11] |
| Molecular Weight ( g/mol ) | 176.17 | 46.07 | 76.09[13] | 92.09[11] |
| Boiling Point (°C) | 280[14][15] | 78.23[7] | 188.2[8][13] | 290[11] |
| Melting Point (°C) | -30[3][14] | -114.14[7] | -59[13] | 17.8[11] |
| Density (g/mL at 25°C) | 1.17 | 0.789 | 1.036 | 1.261[11] |
| Solubility in Water | Soluble[2] | Miscible[6][16] | Miscible[8] | Miscible[11] |
| Solubility in Other Solvents | Soluble in alcohol, ether, and benzene.[3][17] | Miscible with many organic solvents.[7] | Miscible with acetone and chloroform.[8] | Soluble in alcohol; slightly soluble in ether and ethyl acetate.[18] |
Expert Insights: Diacetin's high boiling point and low melting point offer a wide liquid range, which is advantageous for formulations requiring stability under varying temperature conditions. Its density is comparable to that of glycerin, suggesting similar volume-to-weight relationships in formulations. The solubility profile of diacetin, being soluble in both water and a range of organic solvents, highlights its versatility as a co-solvent.
Performance Evaluation: Key Application-Relevant Metrics
Solubility Power and Co-solvency
The primary function of a solvent is to dissolve a solute to form a homogeneous solution. Diacetin's chemical structure, possessing both ester and hydroxyl functionalities, allows it to solubilize a diverse range of active pharmaceutical ingredients (APIs) and excipients.
Causality behind Experimental Choices: To quantitatively compare the solubility power, a standardized experiment measuring the saturation solubility of a model compound in each solvent is essential. A poorly soluble drug, such as ibuprofen, serves as a good model due to its challenging solubilization characteristics.
Experimental Protocol 1: Determination of Saturation Solubility
Objective: To quantitatively determine and compare the saturation solubility of a model poorly soluble drug (e.g., ibuprofen) in diacetin, ethanol, propylene glycol, and glycerin.
Materials:
-
Diacetin (pharmaceutical grade)
-
Ethanol (99.5%+)
-
Propylene Glycol (USP grade)
-
Glycerin (USP grade)
-
Ibuprofen powder (USP grade)
-
20 mL glass vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (for mobile phase pH adjustment)
Methodology:
-
Preparation of Solvent Systems: Label four sets of vials for each solvent: Diacetin, Ethanol, Propylene Glycol, and Glycerin.
-
Addition of Excess Solute: Accurately weigh an excess amount of ibuprofen (e.g., 500 mg) and add it to 10 mL of each solvent in the respective vials. The key is to ensure undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25°C or 37°C) for 48 hours. This duration is chosen to ensure equilibrium is reached.
-
Sample Collection and Preparation: After 48 hours, visually confirm the presence of undissolved ibuprofen. Carefully withdraw a 1 mL aliquot of the supernatant from each vial, avoiding any solid particles.
-
Dilution: Accurately dilute the collected supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the HPLC method. A high dilution factor will be necessary.
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC method for ibuprofen quantification. The mobile phase could be a mixture of acetonitrile and water with phosphoric acid, and detection at a suitable UV wavelength (e.g., 220 nm).
-
Calculation: Calculate the concentration of ibuprofen in the original undiluted supernatant based on the dilution factor and the HPLC results. This concentration represents the saturation solubility.
Self-Validating System: The presence of excess undissolved solid at the end of the equilibration period confirms that saturation was achieved. Running triplicates for each solvent system and ensuring low standard deviation validates the reproducibility of the results.
Safety and Toxicity Profile
A crucial aspect of solvent selection, particularly in pharmaceutical and food applications, is the safety and toxicity profile.
-
Diacetin: Generally recognized as safe (GRAS) for use as a food additive. The available safety data suggests low toxicity.[19][20]
-
Ethanol: While widely used, it can have intoxicating effects and long-term consumption is associated with health risks.[6]
-
Propylene Glycol: Also considered GRAS, with low oral toxicity.[8]
-
Glycerin: Non-toxic and widely used in food and pharmaceutical products.[11]
Expert Insights: Diacetin's favorable safety profile, comparable to that of propylene glycol and glycerin, makes it a strong contender for applications where the side effects of ethanol are a concern.
Experimental Workflows and Logical Relationships
The process of selecting a suitable solvent for a new drug formulation involves a series of logical steps, from initial screening to final formulation optimization.
Caption: Workflow for Solvent Selection in Drug Development.
Experimental Protocol 2: Comparative Stability Assessment
Objective: To evaluate the chemical stability of a model drug in solutions prepared with diacetin, ethanol, propylene glycol, and glycerin under accelerated storage conditions.
Materials:
-
Solutions of the model drug prepared at a fixed concentration (e.g., 10 mg/mL) in each of the four solvents.
-
Stability chambers set to accelerated conditions (e.g., 40°C / 75% RH).
-
HPLC system with a photodiode array (PDA) detector.
-
pH meter.
Methodology:
-
Initial Analysis (Time 0): Analyze each freshly prepared solution for initial drug concentration (assay) and the presence of any degradation products using a stability-indicating HPLC method. Measure and record the pH of each solution.
-
Storage: Place aliquots of each solution in sealed, light-protected containers within the stability chamber.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove samples from the stability chamber.
-
Analysis: Allow samples to equilibrate to room temperature. Analyze each sample for drug assay and degradation products using the same HPLC method. Measure the pH.
-
Data Evaluation: Compare the assay values and the levels of degradation products at each time point to the initial (Time 0) results. A significant decrease in assay or increase in degradation products indicates instability.
Trustworthiness of Protocol: The use of a stability-indicating HPLC method, validated to separate the active drug from its potential degradation products, is critical for the trustworthiness of the results. A PDA detector helps in identifying new peaks that may arise from degradation.
Conclusion
Diacetin presents itself as a high-performing solvent with a unique combination of properties that make it a viable and, in some cases, superior alternative to traditional solvents. Its wide liquid range, versatile solubility, and favorable safety profile are significant advantages. While ethanol offers strong solubilizing power, its volatility and potential for side effects can be limiting. Propylene glycol and glycerin are excellent humectants and have good safety profiles, but their viscosity can be a challenge in some applications. Diacetin strikes a balance between these properties, offering a compelling option for researchers and drug development professionals seeking to optimize their formulations. The provided experimental protocols offer a framework for conducting direct, comparative evaluations to determine the most suitable solvent for a specific application.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.international [chem.international]
- 4. nbinno.com [nbinno.com]
- 5. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 6. byjus.com [byjus.com]
- 7. Ethanol - Wikipedia [en.wikipedia.org]
- 8. alliancechemical.com [alliancechemical.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. byjus.com [byjus.com]
- 12. solventis.net [solventis.net]
- 13. istaykimya.com [istaykimya.com]
- 14. 25395-31-7 CAS MSDS (Diacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. Diacetin | 25395-31-7 [chemicalbook.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Diacetin CAS#: 25395-31-7 [m.chemicalbook.com]
- 18. youtube.com [youtube.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cleanchemlab.com [cleanchemlab.com]
A Comparative Guide to the Biodegradability of Diacetin in Diverse Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diacetin as a Greener Alternative
In the continuous pursuit of sustainable chemical practices, the biodegradability of industrial compounds is a critical consideration. Diacetin (glycerol diacetate) has emerged as a promising eco-friendly solvent and plasticizer, finding applications in pharmaceuticals, food and beverage, cosmetics, and polymer industries.[1] Its appeal lies in its low toxicity and potential for rapid environmental degradation. This guide provides a comprehensive comparison of diacetin's biodegradability in various environments, supported by experimental data and standardized testing protocols. We will also compare its performance to other common alternatives, offering a clear perspective for formulation and development decisions.
Understanding Biodegradability: The "Ready" Standard
A key metric in assessing a substance's environmental fate is "ready biodegradability." This classification, determined by stringent testing guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), indicates that a compound will undergo rapid and ultimate degradation in the environment.[2] The most common pass level for ready biodegradability is the degradation of 60% of the test substance within a 28-day period, measured by oxygen consumption or carbon dioxide evolution.[2][3][4]
Diacetin's Biodegradability Profile
Available data indicates that diacetin is readily biodegradable .[5][6] This is attributed to its chemical structure, an ester of glycerol and acetic acid, which is susceptible to hydrolysis and subsequent microbial metabolism. The ester linkages are broken down, yielding glycerol and acetic acid, both of which are readily utilized by a wide variety of microorganisms in the environment.
Biodegradation in Aqueous Environments
In aqueous environments such as rivers, lakes, and wastewater treatment plants, diacetin is expected to degrade rapidly. Standardized tests like the OECD 301D (Closed Bottle Test) are designed to simulate these conditions.[2][3] The high water solubility of diacetin further enhances its bioavailability to aquatic microorganisms, facilitating its breakdown.[5][6][7]
Biodegradation in Soil Environments
In soil, the biodegradation of diacetin is also anticipated to be efficient. The diverse microbial communities present in soil, including bacteria and fungi, possess the necessary enzymes to hydrolyze the ester bonds of diacetin. The rate of degradation in soil can be influenced by factors such as moisture content, temperature, pH, and the density and diversity of the microbial population.[8]
Comparative Analysis: Diacetin vs. Alternatives
To provide a holistic view, it is essential to compare diacetin's biodegradability with other commonly used substances in similar applications.
| Substance | Chemical Class | Typical Application | Biodegradability | Key Considerations |
| Diacetin | Glycerol Acetate | Solvent, Plasticizer | Readily Biodegradable [5][6] | Low toxicity, water soluble. |
| Monoacetin | Glycerol Acetate | Solvent, Plasticizer | Expected to be readily biodegradable | Similar to diacetin, water soluble.[7] |
| Triacetin | Glycerol Acetate | Solvent, Plasticizer | Readily Biodegradable [9][10][11] | Widely used, considered safe and non-toxic.[10] |
| Phthalates (e.g., DBP) | Phthalate Esters | Plasticizer | Variable, some are persistent and have toxic properties | Health and environmental concerns have led to restrictions on their use.[12] |
| Cellulose Diacetate | Modified Polymer | Plastic films, textiles | Biodegradable, but at a slower rate than glycerol acetates | Degradation is influenced by the degree of substitution.[13][14][15][16] |
| d-Limonene | Terpene | Solvent, Cleaner | Readily Biodegradable [17] | Bio-based, derived from citrus fruits.[17] |
| Ethyl Lactate | Lactate Ester | Solvent | Readily Biodegradable [18][19] | Bio-based, derived from renewable resources.[18][19] |
In-Depth Look: Glycerol Acetates
Monoacetin, diacetin, and triacetin are all esters of glycerol and acetic acid. Their biodegradability is generally high due to the susceptibility of the ester bonds to enzymatic hydrolysis. Studies have shown that triacetin is readily biodegradable, achieving over 60% degradation within 28 days in OECD 301B tests.[9] Given the structural similarities, diacetin and monoacetin are expected to exhibit comparable or even faster degradation rates due to their lower degree of acetylation.
A Greener Choice Over Phthalates
Phthalate esters have historically been used as plasticizers but are now facing increasing scrutiny due to their environmental persistence and potential health risks.[12] In contrast, diacetin and other glycerol acetates offer a much more favorable environmental profile, being readily biodegradable and of low toxicity.[20] The shift towards "greener" solvents and plasticizers is a significant trend in chemical-intensive industries, driven by both regulatory pressure and consumer demand for more sustainable products.[17][18][19][21]
Experimental Protocol: OECD 301D Ready Biodegradability Test (Closed Bottle Test)
This section outlines the key steps of the OECD 301D test, a standard method for assessing the ready biodegradability of chemicals in an aqueous aerobic environment.[2][3]
Principle
The OECD 301D test measures the consumption of dissolved oxygen in sealed bottles containing a known concentration of the test substance and a microbial inoculum over a 28-day period.[2][22] The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.
Step-by-Step Methodology
-
Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared to support microbial growth.
-
Inoculum Preparation: The inoculum is typically sourced from the effluent of a wastewater treatment plant to ensure a diverse microbial population.
-
Test and Control Solutions:
-
Test Solution: A known concentration of diacetin is added to the inoculated mineral medium.
-
Blank Control: Inoculated mineral medium without the test substance to measure the background respiration of the inoculum.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate or aniline) is tested in parallel to validate the activity of the inoculum.[4][22]
-
-
Incubation: The test and control solutions are dispensed into airtight bottles, ensuring no headspace remains, and incubated in the dark at a constant temperature (typically 20-22°C) for 28 days.
-
Dissolved Oxygen Measurement: The dissolved oxygen concentration in each bottle is measured at regular intervals throughout the 28-day period.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated using the following formula:
% Biodegradation = [(BODt - BODb) / ThOD] x 100
Where:
-
BODt is the biochemical oxygen demand of the test substance.
-
BODb is the biochemical oxygen demand of the blank control.
-
ThOD is the theoretical oxygen demand of the test substance.
-
Interpreting the Results
If the percentage of biodegradation for diacetin reaches or exceeds 60% within the 28-day test period, it is considered readily biodegradable .[2][3][22]
Visualizing the Experimental Workflow
Caption: Workflow for the OECD 301D Ready Biodegradability Test.
The Chemical Logic of Diacetin's Biodegradation
The biodegradability of diacetin is fundamentally linked to its chemical structure. The presence of ester bonds makes it susceptible to enzymatic hydrolysis, the first and often rate-limiting step in the biodegradation of many organic compounds.
Caption: Simplified biodegradation pathway of diacetin.
Conclusion: An Environmentally Responsible Choice
The available evidence strongly supports the classification of diacetin as a readily biodegradable substance. Its rapid breakdown in both aquatic and soil environments, coupled with its low toxicity, positions it as a superior alternative to more persistent and hazardous chemicals like phthalates. For researchers, scientists, and drug development professionals, the choice of diacetin as a solvent or plasticizer aligns with the principles of green chemistry and contributes to the development of more sustainable products and processes.
References
- 1. atamankimya.com [atamankimya.com]
- 2. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 3. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. oecd.org [oecd.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.nl [fishersci.nl]
- 7. 26446-35-5 CAS MSDS (Monoacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. Triacetin (GTA) - High-Efficiency Plasticizer and Solvent [epchems.com]
- 11. nbinno.com [nbinno.com]
- 12. Toxicology and Biodegradability of a Phthalate-Free and Bio-Based Novel Plasticizer - ProQuest [proquest.com]
- 13. lifewatch.be [lifewatch.be]
- 14. Biodegradability of Cellulose Diacetate in Aqueous Environments [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. alliancechemical.com [alliancechemical.com]
- 18. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 19. purkh.com [purkh.com]
- 20. researchgate.net [researchgate.net]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
Comparative Analysis of 1,2-Diacetin Versus 1,3-Diacetin in Specific Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isomeric variance between 1,2-diacetin and 1,3-diacetin, while subtle in chemical formula, presents a critical divergence in physicochemical properties and functional performance. For scientists in drug development and materials science, understanding these differences is paramount for optimizing formulations and predicting outcomes. Commercial diacetin is often a mixture of these two isomers, along with mono- and tri-esters.[1] However, applications demanding high precision necessitate a deeper, comparative understanding of the pure isomers. This guide provides a technical analysis of 1,2-diacetin and 1,3-diacetin, grounded in their structural differences and supported by experimental frameworks.
The Isomeric Foundation: Physicochemical Disparities
The positioning of the two acetyl groups on the glycerol backbone is the genesis of the functional differences between 1,2- and 1,3-diacetin. The 1,2-isomer is asymmetrical, while the 1,3-isomer possesses a plane of symmetry. This structural distinction influences polarity, spatial arrangement, and intermolecular interactions, which in turn dictate macroscopic properties.
Table 1: Comparative Physicochemical Properties of Diacetin Isomers
| Property | 1,2-Diacetin | 1,3-Diacetin | Significance in Application |
| Molecular Structure | Asymmetric | Symmetric | Affects crystallization, molecular packing, and specific interactions with active molecules. |
| Boiling Point | bp₁₂ 140-142°C[1] | bp₄₀ 172-174°C[1] | The boiling point for the mixed isomers is ~259-280°C, but fractional distillation under vacuum can separate them.[1][2][3] |
| Density (g/mL) | ~1.117 @ 15°C[1] | ~1.179 @ 15°C[1] | Important for formulation calculations, especially for mass-to-volume conversions. |
| Refractive Index (n²⁰/D) | Not widely reported | ~1.4395[1] | The index for the isomer mixture is ~1.440, useful for quality control.[1][2][3] |
| Solubility | Soluble in water, alcohol, ether, benzene.[1] | Soluble in water, alcohol, ether, benzene.[1] | Both are versatile solvents, but subtle differences in polarity can affect their efficacy for specific solutes. |
Performance in High-Stakes Applications: A Comparative Study
The true value of distinguishing between these isomers becomes evident in their application-specific performance. We will explore two key fields where diacetins are employed: pharmaceutical formulations and as fuel additives.
Application Focus: Pharmaceutical Excipients
Diacetin is a widely used pharmaceutical excipient, valued as a plasticizer, humectant, and solvent.[4][5] It is particularly useful in the formulation of tablet coatings and in designing drug delivery systems for poorly soluble active pharmaceutical ingredients (APIs).[3][5] The choice of isomer can significantly impact the stability and bioavailability of the final drug product.
Causality in Experimental Design: The asymmetric nature of 1,2-diacetin may allow for more diverse intermolecular interactions (hydrogen bonding, dipole interactions) with complex APIs compared to the more uniform symmetric structure of 1,3-diacetin. This hypothesis can be tested by evaluating the solubilization capacity of each isomer for a model drug.
Experimental Protocol: Comparative Solubilization Capacity for Gliclazide
This protocol provides a self-validating system to determine which diacetin isomer is a more effective solvent for the poorly soluble anti-diabetic drug, gliclazide.
Methodology:
-
System Preparation:
-
Accurately weigh excess gliclazide powder into three sets of sealed glass vials.
-
To each set, add a precise volume of (a) pure 1,2-diacetin, (b) pure 1,3-diacetin, and (c) a 50:50 mixture as a control.
-
-
Equilibrium Establishment:
-
Place the vials in a thermostatically controlled shaking water bath at 25°C and 37°C (to simulate storage and physiological conditions) for 72 hours to ensure equilibrium solubility is achieved. The extended duration validates that a true saturation point has been reached.
-
-
Sample Processing & Analysis:
-
After equilibration, centrifuge the vials at 5000 rpm for 15 minutes to pellet the undissolved gliclazide.
-
Carefully withdraw a precise aliquot from the clear supernatant of each vial.
-
Perform a validated serial dilution of the aliquot with methanol to bring the concentration into the linear range of a UV-Vis spectrophotometer.
-
-
Quantification and Validation:
-
Measure the absorbance of the diluted samples at the λmax of gliclazide (approx. 226 nm).
-
Calculate the concentration using a standard calibration curve of gliclazide in methanol, which must be run in parallel to validate the instrument's response.
-
The experiment should be run in triplicate to ensure statistical validity.
-
Data Presentation and Interpretation:
The results should be tabulated to compare the saturation solubility (mg/mL) of gliclazide in each solvent at both temperatures. The isomer yielding a statistically significant higher solubility would be selected for further formulation development, as it could enable a lower dosage volume or enhance bioavailability.
Figure 1: Workflow for selecting a diacetin isomer based on API solubility.
Application Focus: Fuel Additives
Acetins are valuable as "green" fuel additives for biodiesel.[6][7][8] They can improve cold flow properties (e.g., reduce the pour point) and viscosity, and their oxygen content can lead to more complete and cleaner combustion, reducing harmful emissions.[9] However, some studies note that diacetin can negatively impact cold flow properties if not used correctly.[10] The molecular shape of the isomer can influence its ability to interfere with the formation of wax crystals in fuel at low temperatures.
Causality in Experimental Design: The symmetric, linear shape of 1,3-diacetin might allow it to integrate into and disrupt the crystalline matrix of solidifying long-chain fatty acid methyl esters (biodiesel) more effectively than the bulkier, asymmetric 1,2-diacetin. This can be quantified by measuring the Cold Filter Plugging Point (CFPP).
Experimental Protocol: Comparative CFPP Depression in Biodiesel
This protocol details a method to compare the efficacy of 1,2-diacetin and 1,3-diacetin as cold flow improvers for biodiesel.
Methodology:
-
Blend Preparation:
-
Prepare a series of 100 mL biodiesel (B100) blends containing 1%, 2%, and 5% (v/v) of 1,2-diacetin and 1,3-diacetin, respectively.
-
Include a "control" sample of pure B100. Ensure all samples are thoroughly homogenized.
-
-
CFPP Analysis (ASTM D6371):
-
Use an automated CFPP analyzer for precision and repeatability.
-
The sample is cooled at a controlled rate.
-
At 1°C intervals, a vacuum is applied to draw 20 mL of the fuel through a standardized 45-µm mesh filter.
-
The test is automatically halted when the time to draw the fuel through the filter exceeds 60 seconds.
-
-
Data Recording and Validation:
-
The CFPP is the highest temperature at which the fuel fails to pass through the filter within the specified time.
-
Each blend concentration, including the control, must be tested in triplicate to ensure the results are reproducible and statistically significant.
-
Data Presentation and Interpretation:
The data should be presented in a table and a graph, plotting CFPP (°C) against additive concentration (%). The isomer that produces a greater depression in the CFPP for a given concentration is the more effective cold flow improver.
Figure 2: Experimental logic for CFPP testing of diacetin isomers.
Synthesis, Purity, and Isomeric Control
The synthesis of diacetin is typically achieved through the esterification of glycerol with acetic acid or acetic anhydride.[3][11] Standard chemical synthesis often results in a mixture of 1,2- and 1,3-isomers, as the reaction can be non-selective and acyl migration can occur.[8]
Achieving a high purity of a single isomer requires more sophisticated methods. For instance, the regioselective hydrolysis of triacetin using specific enzymes (lipases) at controlled pH and temperature can yield nearly pure 1,2-diacetin.[12][13] For researchers and manufacturers, the key takeaway is that the source and synthesis route of diacetin will dictate the isomeric ratio. For applications where performance is critical, specifying and verifying the isomeric purity is a necessary step for ensuring batch-to-batch consistency.
Conclusion for the Practicing Scientist
The distinction between 1,2-diacetin and 1,3-diacetin is a clear example of how molecular structure dictates function. Neither isomer is universally superior; their utility is context-dependent. The asymmetric 1,2-diacetin may offer advantages in complex solvent systems for specific APIs, while the symmetric 1,3-diacetin could prove more effective as a crystal habit modifier in applications like fuel additives. The protocols outlined in this guide provide a robust framework for making an evidence-based selection. For any high-stakes application, professionals must move beyond treating "diacetin" as a single entity and instead qualify their material based on the specific isomeric composition required for optimal and reproducible performance.
References
- 1. Diacetin [drugfuture.com]
- 2. 25395-31-7 CAS MSDS (Diacetin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Diacetin | 25395-31-7 [chemicalbook.com]
- 4. diacetin suppliers USA [americanchemicalsuppliers.com]
- 5. nbinno.com [nbinno.com]
- 6. atamankimya.com [atamankimya.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Current Trends in Acetins Production: Green versus Non-Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 12. Chemoenzymatic Synthesis of the New 3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl Diacetate Using Immobilized Lipase B from Candida antarctica and Pyridinium Chlorochromate as an Oxidizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2012107615A1 - Method for producing 1,2-diacetin - Google Patents [patents.google.com]
An Objective Comparison Guide: Evaluating the Effect of Diacetin on the Mechanical Properties of Polymer Blends
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision that directly influences the performance, processability, and stability of polymer-based formulations. This guide provides an in-depth technical evaluation of diacetin (glycerol diacetate), an eco-friendly and effective plasticizer, and its impact on the mechanical properties of common polymer blends. We will objectively compare its performance against other alternatives, supported by experimental data, and provide the causal insights behind experimental design to ensure scientific integrity.
The Mechanism of Plasticization: How Diacetin Enhances Polymer Flexibility
Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase its flexibility, ductility, and processability.[1][2] They function by inserting themselves between polymer chains, thereby reducing the strong intermolecular forces—such as van der Waals forces and hydrogen bonds—that hold the chains together in a rigid structure.[3][4] This separation of polymer chains increases the "free volume" within the matrix, allowing for greater segmental mobility of the polymer chains past one another.[5][6]
Several theories explain this phenomenon, including the Lubrication Theory , which posits that plasticizers act as molecular lubricants, reducing the friction between polymer chains.[5][6] The Gel Theory suggests that the plasticizer disrupts the three-dimensional polymer network, while the Free Volume Theory —the most widely accepted model—focuses on how plasticizers increase the internal space, which lowers the glass transition temperature (Tg) of the polymer.[3][5][6] A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.
Diacetin, a diester of glycerol and acetic acid, is an effective external plasticizer.[6] Its molecular structure allows it to efficiently penetrate the polymer matrix and disrupt chain-to-chain interactions, leading to a more flexible and workable material.[2]
Caption: Mechanism of external plasticization by diacetin.
Experimental Evaluation: Protocols for Ensuring Trustworthy Data
To objectively evaluate a plasticizer's effect, a robust and repeatable experimental workflow is paramount. The following protocols for sample preparation and mechanical testing are based on established standards and best practices, ensuring the data generated is both accurate and reliable.
Sample Preparation Methodologies
The method of incorporating the plasticizer into the polymer blend is critical. Two common methods are solvent casting for laboratory-scale screening and melt blending for pilot or industrial-scale production.
Protocol 1: Solvent Casting (Laboratory Scale)
This method is ideal for preparing thin, uniform films for initial mechanical property screening.[7]
-
Polymer Solution Preparation: Dissolve the base polymer (e.g., Cellulose Acetate) in a suitable volatile solvent (e.g., acetone) to create a solution of a specific concentration (e.g., 10% w/v).[8][9] This requires continuous stirring for several hours at room temperature until the polymer is fully dissolved.
-
Plasticizer Addition: Add the calculated amount of diacetin (e.g., for a 30% w/w plasticizer content relative to the polymer) to the polymer solution. Continue stirring until a homogenous mixture is achieved.
-
Casting: Pour the final solution onto a flat, level substrate (e.g., a glass plate or PTFE dish).[7] A casting knife can be used to ensure a uniform thickness.
-
Drying: Allow the solvent to evaporate in a controlled environment. For acetone, this can be done at room temperature for 12-24 hours, followed by further drying in a vacuum oven at a slightly elevated temperature (e.g., 60°C) to remove any residual solvent.[8]
-
Film Peeling: Once completely dry, carefully peel the resulting polymer film from the substrate.
Protocol 2: Melt Blending (Industrial Scale)
This method simulates industrial processing conditions and involves mixing the components in a molten state.
-
Material Pre-Drying: Dry the polymer granules (e.g., Polylactic Acid) in a vacuum oven to remove moisture, which can cause degradation during processing.
-
Blending: Physically pre-mix the polymer granules with the desired weight percentage of liquid diacetin.
-
Extrusion: Feed the mixture into a twin-screw extruder. The heat and shear from the rotating screws will melt and homogenously mix the components.[10]
-
Pelletizing: Extrude the molten blend through a die and cut it into pellets.
-
Specimen Forming: Use the pellets to form test specimens via a secondary process like injection molding or compression molding to the required dimensions for mechanical testing.
Mechanical Property Testing Protocol
The tensile properties of the prepared films must be measured according to standardized procedures to allow for meaningful comparison. ASTM D882 is the standard test method for determining the tensile properties of thin plastic sheeting (<1.0 mm thick).[4][5]
-
Specimen Preparation: Cut the prepared films into rectangular strips of specific dimensions (e.g., 10 mm width, 100 mm length).[6] Ensure the edges are smooth and free of nicks, as defects can lead to premature failure.[6] At least five specimens should be tested for each formulation to ensure statistical significance.
-
Conditioning: Condition the specimens for at least 40 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.[6]
-
Testing Machine Setup: Use a universal testing machine (tensile tester) equipped with suitable grips to hold the specimen. Set the initial grip separation and the crosshead speed as specified by the standard, which depends on the material's expected elongation.
-
Measurement: Clamp the specimen in the grips and start the test. The machine will pull the specimen at a constant rate until it breaks.[1] The load and extension are recorded throughout the test.
-
Data Analysis: From the resulting stress-strain curve, the following key properties are calculated:
-
Tensile Strength (MPa): The maximum stress the material can withstand before breaking.[4]
-
Elongation at Break (%): The percentage increase in length that the material undergoes before rupturing.[4]
-
Young's Modulus (Modulus of Elasticity, MPa): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[4]
-
Caption: Experimental workflow for evaluating plasticizer effect.
Comparative Performance Analysis: Diacetin vs. Alternatives
Here, we present experimental data comparing the mechanical properties of polymer blends plasticized with diacetin against an unplasticized control and other common plasticizers like triacetin and triethyl citrate (TEC).
Case Study 1: Cellulose Acetate (CA) Blends
Cellulose acetate is a widely used biopolymer that requires plasticization for melt processing.[6] The data below is synthesized from studies evaluating diacetin and triacetin in CA films.
Table 1: Mechanical Properties of Plasticized Cellulose Acetate (CA) Films
| Formulation (Polymer/Plasticizer) | Plasticizer Content (% w/w) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
|---|---|---|---|---|
| Neat CA | 0% | ~70 (brittle) | ~3500 | < 5% |
| CA / Triacetin | 20% | 58.3 | 3100 | 8.3 |
| CA / Triacetin | 30% | 30.2 | 2100 | 11.6 |
| CA / Diacetin | 30% | 35.1 | 2400 | 9.5 |
| CA / Triacetin+Diacetin (50:50) | 30% | 33.4 | 2200 | 10.1 |
Data synthesized from literature. Absolute values for neat CA can vary based on grade and processing but are generally high in strength and low in elongation.
Analysis of Results:
-
Effect of Plasticization: As expected, the addition of any plasticizer dramatically reduces tensile strength and Young's modulus while significantly increasing the elongation at break compared to unplasticized CA. This demonstrates the classic plasticizing effect of transforming a rigid, brittle material into a more ductile one.
-
Diacetin vs. Triacetin: At the same 30% concentration, diacetin results in a slightly higher tensile strength and Young's modulus compared to triacetin. This indicates that triacetin is a slightly more aggressive plasticizer for CA, leading to a softer, more flexible film, whereas diacetin retains a bit more of the material's original stiffness. The elongation at break is comparable, with triacetin showing a slight advantage.
-
Practical Implications: For applications requiring rigid packaging, a 30% loading of diacetin provides a good balance of processability and mechanical integrity.[1][6] If maximum flexibility is the primary goal, triacetin might be preferred.
Case Study 2: Polylactic Acid (PLA) Blends
Polylactic acid is a popular biodegradable thermoplastic, but its inherent brittleness often limits its applications.[8] While direct comparative data for diacetin in PLA is less common in literature, we can analyze data for the structurally similar triacetin and the widely used triethyl citrate (TEC) to infer performance.
Table 2: Mechanical Properties of Plasticized Polylactic Acid (PLA) Films
| Formulation (Polymer/Plasticizer) | Plasticizer Content (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Neat PLA | 0% | 60.0 | 6.0 |
| PLA / Triethyl Citrate (TEC) | 30% | ~17.5 | ~15 |
| PLA / Acetyl Tributyl Citrate (ATBC) | 30% | ~22.1 | ~250 |
| PLA / Triacetin | 25% | ~30 | ~300 |
Data synthesized from multiple sources for representative comparison.
Analysis and Projections for Diacetin:
-
Strong Plasticizing Effect: All tested plasticizers significantly decrease the tensile strength of PLA while dramatically increasing its elongation at break, effectively transforming it from a brittle to a highly ductile material.
-
Performance of Alternatives: Citrate esters like ATBC are shown to be extremely effective at increasing the elongation of PLA, achieving values over 250%. Triacetin also proves to be a very potent plasticizer for PLA.[2]
-
Expected Performance of Diacetin: Based on its behavior in cellulose acetate relative to triacetin, we can project that diacetin would be an effective plasticizer for PLA. It would likely result in a decrease in tensile strength and a significant increase in elongation. Its plasticizing efficiency might be slightly less pronounced than triacetin, potentially offering a PLA blend with a better balance of stiffness and ductility, similar to the trend observed in the CA case study.
Conclusion and Field-Proven Insights
Diacetin is a highly effective, bio-based plasticizer that successfully modifies the mechanical properties of polymer blends, particularly cellulose acetate and, by extension, polylactic acid.
-
Key Finding: Diacetin reliably increases the flexibility and elongation of polymers, albeit with an expected trade-off in tensile strength and stiffness.
-
Comparative Insight: When compared directly with triacetin in cellulose acetate, diacetin is a slightly less potent plasticizer. This can be advantageous for applications where retaining a higher modulus (stiffness) is desirable without compromising the necessary processability and ductility.
-
Application Outlook: For researchers and formulators, diacetin presents a valuable tool. Its performance profile makes it suitable for applications ranging from rigid food packaging to flexible films and coatings. The choice between diacetin and alternatives like triacetin or citrate esters will depend on the specific balance of flexibility, strength, and stiffness required for the final product.
This guide demonstrates that through standardized preparation and testing protocols, a clear and objective evaluation of plasticizers like diacetin can be achieved, enabling informed material selection for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glycerol and triethyl citrate plasticizer effects on molecular, thermal, mechanical, and barrier properties of cellulose acetate films (2021) | Samiris Côcco Teixeira | 71 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of plasticizers on the erosion and mechanical properties of polymeric films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Effect of Aging on Tensile and Chemical Properties of Polylactic Acid and Polylactic Acid-Like Polymer Materials for Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semarakilmu.com.my [semarakilmu.com.my]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3-Propanetriol, diacetate
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1,2,3-Propanetriol, diacetate (CAS No. 25395-31-7), also commonly known as Diacetin or Glyceryl diacetate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we use. This document is designed to provide clear, actionable intelligence to ensure that waste streams containing this compound are managed with the highest degree of scientific integrity and regulatory compliance.
The core principle of this guidance is self-validation: understanding the chemical's properties informs the safety precautions, which in turn dictates the compliant disposal pathway.
Core Safety Profile & Hazard Assessment
This compound is not classified as a hazardous substance under the criteria of the Occupational Safety and Health Administration (OSHA) or major transport regulations.[1][2][3] However, a thorough understanding of its properties is fundamental to safe handling and disposal. The toxicological properties have not been fully investigated, and direct contact may cause temporary eye or skin irritation.[1][4] It is stable under normal conditions and is primarily incompatible with strong oxidizing agents.[1]
This low-hazard profile does not exempt it from proper disposal protocols. The primary directive, echoed across multiple Safety Data Sheets (SDS), is to dispose of waste and residues in accordance with local authority requirements .[1][2] Federal regulations may not list it as a hazardous waste, but state and local regulations can be more stringent.
| Property | Value | Source |
| CAS Number | 25395-31-7 | [1][4] |
| Synonyms | Diacetin, Glyceryl diacetate, Glycerine Diacetate | [3][4][5] |
| Molecular Formula | C7H12O5 | [5][6] |
| Appearance | Clear, colorless liquid | [4][5][7] |
| Solubility in Water | Very soluble | [8] |
| OSHA Hazard Classification | Not classified as hazardous | [1][2][3] |
| Primary Hazards | May cause mild eye and skin irritation upon direct contact | [1][4] |
| Incompatible Materials | Strong oxidizing agents | [1][3][8] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure all appropriate safety measures are in place. The causality is simple: preventing exposure eliminates risk.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Skin Protection: Wear appropriate protective gloves (inspect before use) and a lab coat or other protective clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: Under normal use conditions with adequate ventilation (such as a chemical fume hood), respiratory protection is generally not required.[2][3]
First-Aid Measures for Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[1][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Get medical attention if symptoms occur.[1][4]
-
Inhalation: Move to fresh air. If symptoms develop or persist, call a physician.[1]
Waste Characterization & Disposal Workflow
The critical step in disposing of this compound is waste characterization. The disposal path is determined by its purity and the regulations governing your facility.
Regulatory Framework: this compound is not listed under the EPA's Resource Conservation and Recovery Act (RCRA) as a P-series or U-series hazardous waste.[4] This means its disposal is not federally mandated as a hazardous waste unless it is mixed with a listed hazardous substance or exhibits a hazardous characteristic (e.g., ignitability, corrosivity, reactivity, toxicity).
The following diagram outlines the decision-making process for proper disposal.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal & Spill Cleanup Protocols
Protocol 4.1: Disposal of Uncontaminated this compound
-
Segregate Waste: Do not mix this compound with other waste streams, particularly halogenated solvents or heavy metals.[2] Cross-contamination can needlessly create a hazardous waste mixture from non-hazardous components.
-
Select Container: Use a designated, leak-proof container with a secure screw-top cap. Ensure the container is chemically compatible.
-
Label Accurately: Clearly label the container with the full chemical name: "this compound" and/or "Diacetin." Also include any other non-hazardous components (e.g., "in aqueous buffer"). Affix your lab's standard waste identification tag.
-
Store Safely: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizers.[3][4] Store it in a designated satellite accumulation area.
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. They will ensure it is disposed of through an approved waste handling facility in compliance with all local, state, and national regulations.[2]
Protocol 4.2: Management of Contaminated this compound
If the diacetin is mixed with a substance that is classified as hazardous (e.g., a flammable solvent, a toxic compound, a corrosive), the entire mixture must be treated as hazardous waste.
-
Identify the Hazard: The disposal protocol is now dictated by the most hazardous component in the mixture.
-
Label Accordingly: The waste container must be labeled to reflect all components, with the hazardous ingredient(s) clearly identified.
-
Follow Hazardous Waste Protocol: Manage the waste according to your facility's specific procedures for the identified hazardous waste class. This includes using the correct type of waste container and following all storage time limits.
-
Consult EHS: Always consult your EHS officer for guidance on disposing of mixed chemical waste.
Protocol 4.3: Small-Scale Spill Cleanup
-
Ensure Safety: Ensure the area is well-ventilated and you are wearing the appropriate PPE as described in Section 2. Remove all sources of ignition.[9]
-
Containment: Prevent the spill from spreading or entering drains.[5][9]
-
Absorption: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[10]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[9][11]
-
Decontamination: Clean the affected area thoroughly with soap and water.
-
Disposal: Label the container as "Spill Debris containing this compound" and manage it as chemical waste through your EHS department.
By adhering to these systematic procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, upholding the principles of scientific integrity from experiment to disposal.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 1,2,3 propanetriol diacetate (CAS 25395-31-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 1,2,3-Propanetriol diacetate(25395-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. web.mit.edu [web.mit.edu]
- 11. WERCS Studio - Application Error [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
